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SR1664

Cat. No.: B610964
M. Wt: 547.6 g/mol
InChI Key: IIJDFXNUWZTHIM-NRFANRHFSA-N
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Description

[1,1'-biphenyl]-2-carboxylic acid, 4'-[[2,3-dimethyl-5-[[[(1s)-1-(4-nitrophenyl)ethyl]amino]carbonyl]-1h-indol-1-yl]methyl]- is an indolecarboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H29N3O5 B610964 SR1664

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJDFXNUWZTHIM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR1664: A Deep Dive into its Mechanism of Action as a Selective PPARγ Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR1664 is a novel small molecule that acts as a selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonist. Its primary mechanism of action involves the specific inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at the serine 273 residue. Unlike traditional thiazolidinedione (TZD) drugs, this compound is devoid of classical transcriptional agonism, a characteristic that uncouples the anti-diabetic benefits from the adverse side effects commonly associated with full PPARγ agonists. This document provides a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism: Selective Inhibition of PPARγ Phosphorylation

This compound binds directly to the ligand-binding domain (LBD) of PPARγ.[1][2] However, its binding mode is unique and does not induce the conformational changes required for the recruitment of coactivators and subsequent transcriptional activation of target genes, a hallmark of classical PPARγ agonists like rosiglitazone.[1][3] Instead, this compound's interaction with the LBD allosterically inhibits the ability of Cdk5 to phosphorylate PPARγ at serine 273.[1][2][4] This obesity-linked phosphorylation is a key event in the pathogenesis of insulin resistance. By blocking this specific post-translational modification, this compound restores insulin sensitivity.

The key distinction of this compound lies in its ability to separate the anti-diabetic effects from the adipogenic and other adverse effects of full agonists.[1][4][5] While TZDs also inhibit this phosphorylation, their potent agonistic activity leads to side effects such as fluid retention, weight gain, and decreased bone formation.[1][4][5] this compound, being a non-agonist, demonstrates potent anti-diabetic action without these liabilities.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: In Vitro Binding and Inhibitory Activity

ParameterValueTargetAssayReference
IC50 80 nMCdk5-mediated PPARγ phosphorylationLanthaScreen competitive binding assay[6][7]
Ki 28.67 nMPPARγ[6]
EC50 4288 nMTransactivation of human PPARγLuciferase reporter gene assay in HEK293T cells[6]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelTreatmentKey FindingsReference
High-Fat Diet (HFD) Mice This compound (dose-dependent)Dose-dependent inhibition of PPARγ phosphorylation in white adipose tissue (WAT); Improved glucose homeostasis.[1]
ob/ob Mice This compound (40mg/kg, twice daily)Similar reduction in PPARγ phosphorylation at S273 as rosiglitazone; Potent anti-diabetic activity without promoting fluid retention or weight gain.[1]
HFHC Diet Mice This compound (for 4 weeks)Significantly reduced liver fibrosis; Decreased activated hepatic stellate cells (HSCs).[5]

Signaling Pathway and Molecular Interactions

The interaction of this compound with PPARγ and its downstream consequences can be visualized as a distinct signaling pathway.

SR1664_Mechanism cluster_obesity Obesity/Insulin Resistance cluster_pparg PPARγ Regulation cluster_cellular_effects Cellular Effects Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) Anti_Diabetic Anti-Diabetic Effects PPARg->Anti_Diabetic Basal activity (unphosphorylated) Insulin_Resistance Insulin Resistance pPPARg->Insulin_Resistance Promotes Adipogenesis Adipogenesis (via classical agonism) Side_Effects Fluid Retention, Weight Gain, Bone Loss Adipogenesis->Side_Effects Leads to This compound This compound This compound->Cdk5 Inhibits phosphorylation of PPARγ This compound->PPARg Binds & Antagonizes TZD TZDs (e.g., Rosiglitazone) TZD->Cdk5 Inhibits phosphorylation of PPARγ TZD->PPARg Binds & Activates (Full Agonist) TZD->Adipogenesis Promotes

Caption: this compound selectively inhibits Cdk5-mediated phosphorylation of PPARγ, leading to anti-diabetic effects without classical agonism and associated side effects.

Key Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of this compound on PPARγ phosphorylation.

Cdk5_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_detection Detection PPARg_sub Recombinant PPARγ (Substrate) Incubation Incubate Reagents PPARg_sub->Incubation Cdk5_enz Active Cdk5/p25 (Enzyme) Cdk5_enz->Incubation ATP ATP ATP->Incubation Compound This compound or Control Compound->Incubation Quench Quench Reaction Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot pPPARg_Ab Anti-pSer273-PPARγ Antibody Western_Blot->pPPARg_Ab Total_PPARg_Ab Anti-Total-PPARγ Antibody Western_Blot->Total_PPARg_Ab Imaging Imaging & Quantification pPPARg_Ab->Imaging Total_PPARg_Ab->Imaging

Caption: Workflow for the in vitro Cdk5 kinase assay to measure this compound's inhibition of PPARγ phosphorylation.

Methodology:

  • Reaction Setup: Recombinant PPARγ protein is incubated with active Cdk5/p25 enzyme in a kinase buffer containing ATP.

  • Compound Treatment: this compound, a positive control (e.g., rosiglitazone), or a vehicle control is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Quenching: The reaction is stopped by adding a quenching buffer, often containing a chelating agent like EDTA.

  • Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

  • Detection: The membrane is probed with antibodies specific for phosphorylated PPARγ (pSer273) and total PPARγ to determine the extent of phosphorylation inhibition.[1]

Luciferase Reporter Gene Assay for Transcriptional Activity

This cell-based assay is used to quantify the degree of PPARγ transcriptional agonism.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Cells HEK293T Cells Transfection Transfect with: - PPARγ Expression Vector - PPRE-Luciferase Reporter Cells->Transfection Compound This compound or Control Transfection->Compound Incubation Incubate for 18-24h Compound->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Normalization Normalize to Control Luciferase_Assay->Normalization

Caption: Workflow for the luciferase reporter assay to assess this compound's lack of transcriptional agonism.

Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as HEK293T or COS-1, is co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).[3][6]

  • Compound Treatment: The transfected cells are then treated with varying concentrations of this compound, a positive control agonist (e.g., rosiglitazone), or a vehicle control.

  • Incubation: Cells are incubated for a period of 18-24 hours to allow for ligand-induced gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The light output is directly proportional to the level of PPRE-driven gene transcription.

  • Data Analysis: The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The lack of a significant increase in luciferase activity in this compound-treated cells compared to the vehicle control demonstrates its non-agonistic nature.[1][7]

Adipocyte Differentiation Assay

This assay evaluates the adipogenic potential of this compound.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

  • Induction of Differentiation: Differentiation is induced by treating the cells with a standard adipogenic cocktail (containing insulin, dexamethasone, and IBMX) in the presence of this compound, rosiglitazone (positive control), or vehicle.

  • Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids within intracellular lipid droplets.

  • Quantification: The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging. This compound does not promote adipocyte differentiation, unlike full agonists.[1][3]

Osteoblast Mineralization Assay

This assay assesses the impact of this compound on bone formation.

Methodology:

  • Cell Culture: MC3T3-E1 pre-osteoblast cells are cultured in an osteogenic medium.

  • Compound Treatment: The cells are treated with this compound, rosiglitazone (known to inhibit mineralization), or vehicle.

  • Mineralization Staining: After a period of culture, the cells are fixed and stained with Alizarin Red S, which stains calcium deposits, an indicator of mineralization.

  • Analysis: The amount of staining is quantified to assess the extent of mineralization. This compound does not interfere with osteoblast mineralization.[1][2][3]

Conclusion

This compound represents a significant advancement in the development of therapies for type 2 diabetes and other metabolic disorders. Its unique mechanism of action, characterized by the selective inhibition of Cdk5-mediated PPARγ phosphorylation without classical agonism, allows for the separation of therapeutic benefits from the adverse effects of traditional PPARγ agonists. The data and experimental frameworks presented herein provide a solid foundation for further research and development of this promising class of compounds.

References

SR1664: A Selective PPARγ Modulator with a Unique Anti-Diabetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone fractures.[1][2] SR1664 has emerged as a novel selective PPARγ modulator (SPPARM) that uncouples the anti-diabetic efficacy of PPARγ activation from the adverse effects associated with classical agonism.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization.

Mechanism of Action: A Non-Agonist Approach to Insulin Sensitization

The therapeutic action of this compound is rooted in its ability to selectively modulate PPARγ activity without being a classical agonist.[4] The key to its function lies in the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (S273).[5] In states of obesity, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ at S273.[6][7] This phosphorylation event does not affect the adipogenic capacity of PPARγ but alters the expression of a specific subset of genes, including a decrease in the insulin-sensitizing adipokine, adiponectin, thereby contributing to insulin resistance.[6][7]

This compound binds directly to the PPARγ ligand-binding domain and induces a conformational change that allosterically inhibits the ability of Cdk5 to phosphorylate S273.[5] Unlike full agonists, this compound does not stabilize the activation function-2 (AF2) helix in a conformation that promotes the recruitment of transcriptional co-activators.[1] Instead, it has a unique binding mode that destabilizes helix 11, which is part of the AF2 surface, thereby preventing the recruitment of co-activators and avoiding classical transcriptional agonism.[1] This selective inhibition of a detrimental post-translational modification, without broadly activating PPARγ target genes, is the foundation of this compound's potent anti-diabetic effects and favorable side-effect profile.[2]

Signaling Pathway Diagram

SR1664_Mechanism cluster_obesity Obesity cluster_cdk5 Cdk5 Activation cluster_pparg PPARγ Modulation cluster_effects Downstream Effects Obesity Obesity Cdk5 Cdk5 Obesity->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates PPARg->Cdk5 blocks phosphorylation pPPARg p-PPARγ (S273) Adiponectin Adiponectin pPPARg->Adiponectin downregulates InsulinResistance Insulin Resistance Adiponectin->InsulinResistance contributes to This compound This compound This compound->PPARg binds to

Caption: this compound mechanism of action.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by potent anti-diabetic effects in the absence of the typical side effects associated with full PPARγ agonists.

In Vitro Activity

This compound binds with high affinity to PPARγ and is a potent inhibitor of Cdk5-mediated phosphorylation of PPARγ at S273.[8][9] However, it is devoid of classical transcriptional agonism, as demonstrated in reporter gene assays.[10]

ParameterValueReference
PPARγ Binding Affinity (Ki) 28.67 nM[8]
IC50 for Cdk5-mediated PPARγ Phosphorylation Inhibition 80 nM[5][8]
Transcriptional Agonism (EC50) > 10 µM (essentially inactive)
In Vivo Efficacy and Safety

In preclinical models of obesity and insulin resistance, this compound has demonstrated significant anti-diabetic effects.[1]

  • Improved Insulin Sensitivity: Treatment with this compound in both diet-induced obese mice and genetically obese (ob/ob) mice leads to a dose-dependent improvement in insulin sensitivity, as measured by a reduction in HOMA-IR, lower fasting insulin levels, and improved glucose tolerance.[1]

  • Favorable Gene Regulation: this compound preferentially regulates the set of genes that are sensitive to the phosphorylation of PPARγ by Cdk5, including the induction of beneficial adipokines like adiponectin and adipsin.[3]

  • Lack of TZD-like Side Effects: Unlike TZDs, this compound treatment does not cause weight gain, fluid retention (as indicated by no change in hematocrit), or bone loss (as shown by a lack of inhibition of osteoblast mineralization).[1][3]

  • Anti-fibrotic Effects: this compound has been shown to reduce hepatic fibrosis in mouse models, suggesting a broader therapeutic potential beyond diabetes.[11][12]

In Vivo ModelKey FindingsReference
Diet-Induced Obese Mice Dose-dependent decrease in PPARγ S273 phosphorylation in adipose tissue; significant reduction in fasting insulin and HOMA-IR; no significant change in body weight.
ob/ob Mice Robust anti-diabetic activity comparable to rosiglitazone; no weight gain or fluid retention.[1]
Carbon Tetrachloride-Induced Hepatic Fibrosis Reduction in total and type 1 collagen content in the liver; decreased abundance of activated hepatic stellate cells.[12]
High-Fat/High-Carbohydrate Diet-Induced Hepatic Fibrosis Significant reduction in liver fibrosis.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant full-length human PPARγ, active Cdk5/p25 complex, and the test compound (e.g., this compound) in a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the phosphorylated PPARγ by autoradiography.

  • Quantification: Quantify the band intensity using densitometry to determine the extent of phosphorylation and calculate the IC50 value for the inhibitor.

Cdk5_Assay_Workflow A Combine PPARγ, Cdk5/p25, and this compound in kinase buffer B Add [γ-32P]ATP to initiate reaction A->B C Incubate at 30°C B->C D Stop reaction with SDS-PAGE loading buffer C->D E Separate proteins by SDS-PAGE D->E F Visualize p-PPARγ by autoradiography E->F G Quantify band intensity and calculate IC50 F->G

Caption: In vitro Cdk5 phosphorylation assay workflow.

PPARγ Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the PPARγ ligand-binding domain (LBD).

Protocol:

  • Reagents: Use a commercially available TR-FRET-based assay kit containing GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPARγ agonist (tracer).

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and a known reference ligand (e.g., rosiglitazone) in DMSO.

  • Assay Plate Setup: In a microplate, add the PPARγ LBD, terbium-labeled antibody, and fluorescent tracer to the assay buffer.

  • Compound Addition: Add the diluted test compound or reference ligand to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm) using a plate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve and then convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare serial dilutions of this compound C Add diluted this compound to wells A->C B Add PPARγ LBD, Tb-anti-GST Ab, and fluorescent tracer to plate B->C D Incubate at room temperature C->D E Measure TR-FRET signal D->E F Calculate IC50 and convert to Ki E->F

Caption: PPARγ competitive binding assay workflow.

Luciferase Reporter Gene (Transactivation) Assay

This cell-based assay is used to measure the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-1) and transiently transfect them with three plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a luciferase gene (e.g., tk-PPREx3-luc).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase or EGFP) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (this compound) and a positive control (e.g., rosiglitazone) for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • Normalization: Normalize the firefly luciferase activity to the activity of the control reporter.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value. For this compound, no significant increase in luciferase activity is expected.

Luciferase_Assay_Workflow A Co-transfect cells with PPARγ, PPRE-luciferase, and control plasmids B Treat cells with this compound or rosiglitazone A->B C Lyse cells B->C D Measure firefly and control luciferase activity C->D E Normalize firefly to control activity D->E F Plot dose-response curve and determine EC50 E->F

Caption: Luciferase reporter gene assay workflow.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the anti-diabetic efficacy of this compound in a setting that mimics human obesity.[13][14][15]

Protocol:

  • Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity.[16]

  • Diet: At 6 weeks of age, place the mice on a high-fat diet (e.g., 60% of calories from fat) for 16-20 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet (e.g., 10% of calories from fat).

  • Compound Administration: After the development of obesity, treat the mice with this compound (e.g., 10-40 mg/kg, twice daily by intraperitoneal injection or oral gavage) or vehicle control for a specified period (e.g., 5-11 days). A positive control group treated with rosiglitazone can also be included.

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Phenotyping:

    • Fasting Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels after an overnight fast.

    • HOMA-IR Calculation: Calculate HOMA-IR as an index of insulin resistance (see protocol 4.5).

    • Glucose Tolerance Test (GTT): Perform a GTT to assess glucose disposal.

  • Tissue Collection: At the end of the study, collect adipose tissue for analysis of PPARγ phosphorylation and gene expression.

HOMA-IR Calculation

The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a widely used method to quantify insulin resistance from fasting glucose and insulin levels.[2][3][10][17][18]

Protocol:

  • Fasting: Fast mice overnight for 14-16 hours.

  • Blood Collection: Collect a blood sample from the tail vein or via cardiac puncture.

  • Glucose Measurement: Measure blood glucose concentration using a glucometer.

  • Insulin Measurement: Separate plasma and measure insulin concentration using a mouse-specific ELISA kit.

  • Calculation: Use the following formula:

    • HOMA-IR = [Fasting Insulin (mU/L) × Fasting Glucose (mmol/L)] / 22.5

Adipogenesis and Osteoblast Mineralization Assays

These assays are used to assess the potential side effects of PPARγ modulators.

  • Oil Red O Staining for Adipogenesis:

    • Culture 3T3-L1 pre-adipocytes to confluence.

    • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of the test compound (this compound) or a positive control (rosiglitazone).

    • After 7-10 days, fix the cells with 10% formalin.

    • Stain the cells with Oil Red O solution to visualize lipid droplets.

    • Wash and visualize by microscopy. For quantification, elute the dye with isopropanol and measure the absorbance.[1][9][19][20]

  • Alizarin Red S Staining for Osteoblast Mineralization:

    • Culture osteoblast-like cells (e.g., MC3T3-E1) in osteogenic differentiation medium.

    • Treat the cells with the test compound (this compound) or a TZD.

    • After 14-21 days, fix the cells.

    • Stain with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix.

    • Wash and visualize the red staining. For quantification, extract the stain and measure absorbance.[4][5][8][11][21]

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators for the treatment of type 2 diabetes. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated PPARγ phosphorylation without classical agonism, allows for potent anti-diabetic effects while avoiding the deleterious side effects of full agonists. The data presented in this guide demonstrate that this compound improves insulin sensitivity and has a favorable safety profile in preclinical models. The detailed experimental protocols provided herein will be a valuable resource for researchers in the fields of metabolic disease and drug discovery who are working to further characterize this compound and develop the next generation of SPPARMs.

References

A Technical Guide to SR1664 and the Cdk5-Mediated Phosphorylation of PPARγ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway involving Cyclin-dependent kinase 5 (Cdk5) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It details the molecular mechanism of SR1664, a selective, non-agonist PPARγ ligand that has garnered significant interest for its potential as an anti-diabetic agent with a favorable side-effect profile. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core biological and experimental processes.

Introduction: The Cdk5-PPARγ Axis in Metabolic Disease

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs, such as rosiglitazone and pioglitazone.[3][4] While effective, the use of full PPARγ agonists is associated with undesirable side effects, including weight gain, fluid retention, and bone loss.[5]

A critical breakthrough in understanding PPARγ's role in metabolic disease was the discovery of its obesity-linked phosphorylation by Cyclin-dependent kinase 5 (Cdk5).[1][4] In obese states, Cdk5 activity is elevated in adipose tissue, leading to the direct phosphorylation of PPARγ at serine 273 (in isoform 2).[1][6][7] This post-translational modification does not impair the adipogenic functions of PPARγ but specifically alters the expression of a subset of genes, leading to insulin resistance.[1] Notably, the expression of the insulin-sensitizing adipokine, adiponectin, is reduced.[1][3]

This discovery paved the way for a new therapeutic strategy: selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ without inducing classical agonism. This compound emerged as a lead compound in this new class of Selective PPARγ Modulators (SPPARγMs).[3][5] It binds directly to PPARγ but lacks transcriptional agonist activity.[3] Its primary mechanism is the potent, dose-dependent inhibition of Cdk5-mediated phosphorylation of PPARγ, thereby restoring a more normal pattern of gene expression and improving insulin sensitivity without the side effects of full agonists.[3][8]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of this compound.

cluster_0 Obesity-Induced Signaling cluster_1 PPARγ Phosphorylation Cascade Obesity / High-Fat Diet Obesity / High-Fat Diet Cdk5 Activation Cdk5 Activation Obesity / High-Fat Diet->Cdk5 Activation Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α)->Cdk5 Activation p35_p25 p35 → p25 Cdk5 Activation->p35_p25 Cdk5_p25 Active Cdk5/p25 Complex p35_p25->Cdk5_p25 pPPARg p-PPARγ (Ser273) Cdk5_p25->pPPARg Phosphorylation PPARg PPARγ PPARg->pPPARg Gene_Dys Target Gene Dysregulation (e.g., ↓Adiponectin, ↓Adipsin) pPPARg->Gene_Dys Insulin_Res Insulin Resistance Gene_Dys->Insulin_Res

Diagram 1. Cdk5-Mediated PPARγ Phosphorylation Pathway.

cluster_0 This compound Mechanism of Action cluster_1 Therapeutic Outcome This compound This compound (Non-Agonist Ligand) SR1664_PPARg This compound-PPARγ Complex This compound->SR1664_PPARg PPARg PPARγ PPARg->SR1664_PPARg No_Phos Inhibition of Ser273 Phosphorylation SR1664_PPARg->No_Phos Cdk5_p25 Active Cdk5/p25 Complex Cdk5_p25->Block Gene_Norm Normalization of Gene Expression (e.g., ↑Adiponectin, ↑Adipsin) No_Phos->Gene_Norm Insulin_Sens Improved Insulin Sensitivity Gene_Norm->Insulin_Sens

Diagram 2. this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative findings related to this compound's biochemical properties and its effects in preclinical models.

Table 1: Biochemical Profile of this compound

Parameter Value Description Reference
IC50 (PPARγ Binding) 80 nM Concentration for 50% inhibition in a competitive binding assay. [3][9]
Ki (PPARγ Binding) 28.67 nM Inhibitory constant, indicating binding affinity to PPARγ. [9]
IC50 (Cdk5 Assay) 20 - 200 nM Half-maximal effective concentration for blocking Cdk5-mediated PPARγ phosphorylation in vitro. [3][10]

| Transcriptional Activity | None | this compound shows no classical transcriptional agonism in reporter gene assays. |[3][10] |

Table 2: In Vivo Efficacy of this compound in Obese Mouse Models

Parameter Vehicle Control Rosiglitazone (Full Agonist) This compound Reference
PPARγ S273 Phosphorylation High Significantly Reduced Significantly Reduced (Dose-dependent) [3][11][12]
Insulin Resistance (HOMA-IR) High Significantly Improved Significantly Improved (Dose-dependent) [3][11]
Body Weight Gain Baseline Increased No significant change [3][8][12]
Fluid Retention (Hematocrit) Normal Decreased (Hemodilution) No significant change [3][8][12]

| Bone Mineralization (in vitro) | Normal | Reduced | No effect |[3][8] |

Table 3: Gene Expression Profile of this compound in Adipose Tissue

Gene Set Effect of this compound Description Reference
S273 Phosphorylation-Sensitive Regulates 65% (11 of 17) of genes Reverses the gene expression changes caused by Cdk5-mediated phosphorylation (e.g., increases Adiponectin, Adipsin). [3]

| Classical Agonist-Regulated | Minimal and mixed effects | Affects only a small fraction (6 of 19) of genes typically regulated by full agonists, with some effects opposite to agonism. |[3][11] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the foundational research in this field.

In Vitro Cdk5 Kinase Assay

This assay directly measures the phosphorylation of PPARγ by Cdk5 and the inhibitory activity of compounds like this compound.

A 1. Substrate Preparation Immunopurify wild-type (WT) or S273A mutant PPARγ. B 2. Pre-incubation Incubate PPARγ substrate with this compound or vehicle for 30 min. A->B C 3. Kinase Reaction Add active Cdk5/p35 kinase and ATP (20 µM) in kinase buffer. B->C D 4. Incubation Incubate at 30°C for 15 minutes. C->D E 5. Termination & SDS-PAGE Stop reaction and separate proteins by SDS-PAGE. D->E F 6. Western Blot Transfer to membrane and probe with anti-phospho-CDK substrate antibody. E->F G 7. Analysis Quantify phosphorylation signal relative to total PPARγ. F->G

Diagram 3. Experimental Workflow for In Vitro Kinase Assay.

Protocol Details:

  • Substrate and Kinase: Use immuno-purified wild-type PPARγ or a non-phosphorylatable S273A mutant as a negative control.[1] Active Cdk5/p35 kinase can be purchased commercially.[1] Histone H1 or Retinoblastoma protein (Rb) can serve as positive controls for Cdk5 activity.[1][3]

  • Ligand Pre-incubation: Pre-incubate the PPARγ substrate with various concentrations of this compound, rosiglitazone (positive control), or vehicle (e.g., DMSO) for 30 minutes at room temperature.[1]

  • Kinase Reaction: Initiate the reaction by adding the active Cdk5/p35 kinase and ATP to a final concentration of 20 µM in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).[1]

  • Incubation: Incubate the reaction mixture for 15 minutes at 30°C.[1]

  • Detection: Terminate the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated consensus motif of Cdk5 substrates (e.g., anti-phospho-(Ser) Cdk substrate antibody).[1] Subsequently, probe with an antibody for total PPARγ for normalization.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation and calculate the IC₅₀ value for the inhibitor.

PPARγ Transcriptional Reporter Gene Assay

This cell-based assay is used to quantify the degree of classical transcriptional agonism of a PPARγ ligand.

A 1. Cell Culture Plate cells (e.g., HEK293T, COS-1) in multi-well plates. B 2. Co-transfection Transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter plasmid. A->B C 3. Ligand Treatment After 24h, treat cells with this compound, rosiglitazone, or vehicle for 18-24h. B->C D 4. Cell Lysis Lyse cells and collect the supernatant. C->D E 5. Luciferase Assay Measure luciferase activity using a luminometer. D->E F 6. Normalization & Analysis Normalize to a co-transfected control (e.g., Renilla) or total protein. Calculate fold activation over vehicle. E->F

Diagram 4. Experimental Workflow for Reporter Gene Assay.

Protocol Details:

  • Cell Lines and Plasmids: Utilize a suitable cell line, such as HEK293T or COS-1.[3][9] Co-transfect cells with two plasmids: one that expresses full-length human PPARγ and a reporter plasmid containing multiple PPARγ response elements (PPREs) upstream of a minimal promoter driving a luciferase gene.[13][14] A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

  • Transfection: Use a standard transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Allow cells to recover and express the proteins for approximately 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a known agonist like rosiglitazone (positive control), or vehicle.[3] Incubate for an additional 18-24 hours.

  • Luciferase Measurement: Lyse the cells using a suitable lysis buffer. Measure the firefly luciferase activity in the cell lysate using a luminometer. If a normalization plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase readings to the control reporter or total protein concentration. Calculate the fold activation of the reporter gene by dividing the normalized signal from ligand-treated cells by the signal from vehicle-treated cells.[14] this compound is expected to show little to no fold activation compared to the vehicle, while rosiglitazone should show a robust, dose-dependent increase.[3]

Conclusion

The discovery of the Cdk5-PPARγ phosphorylation axis has fundamentally shifted our understanding of PPARγ biology and its role in type 2 diabetes. It has been demonstrated that the anti-diabetic effects of PPARγ ligands can be uncoupled from classical transcriptional agonism and its associated side effects.[3][4]

This compound stands as a proof-of-concept for this novel therapeutic approach. By selectively blocking the diabetogenic phosphorylation of PPARγ at Ser273, this compound improves insulin sensitivity in preclinical models to a degree comparable to full agonists but without causing weight gain, fluid retention, or adverse effects on bone.[3][5][8] While the pharmacokinetic properties of this compound may preclude its own clinical development, it validates the strategy of targeting this specific post-translational modification.[3] Future drug development efforts focused on creating orally bioavailable, non-agonist inhibitors of PPARγ phosphorylation hold significant promise for a new generation of safer and more targeted anti-diabetic therapies.

References

SR1664: A Non-Agonist PPARγ Ligand with Potent Anti-Diabetic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SR1664 is a novel synthetic small molecule that has garnered significant attention in the field of anti-diabetic research. Unlike traditional thiazolidinedione (TZD) drugs such as rosiglitazone and pioglitazone, which act as full agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), this compound is a non-agonist ligand.[1][2] It exerts its potent anti-diabetic effects through a distinct mechanism of action: the specific inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][3] This unique mode of action allows this compound to deliver robust insulin-sensitizing effects comparable to full agonists but without their associated adverse side effects, including weight gain, fluid retention, and bone loss.[1][4][5] This technical guide provides an in-depth overview of this compound's core role in anti-diabetic research, detailing its mechanism, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound binds directly to the ligand-binding pocket of PPARγ, but in a manner that does not induce the conformational changes required for classical transcriptional agonism.[1][4] Instead, its binding allosterically inhibits the ability of Cdk5 to phosphorylate PPARγ at serine 273, a post-translational modification linked to the diabetogenic effects of obesity.[1][6] By preventing this phosphorylation, this compound selectively modulates PPARγ's transcriptional activity, leading to the regulation of a specific subset of genes involved in insulin sensitivity and glucose homeostasis, such as adiponectin and adipsin, without promoting the expression of genes associated with adipogenesis.[1][7]

Quantitative Data from Preclinical Studies

The anti-diabetic efficacy of this compound has been demonstrated in multiple preclinical models of obesity and type 2 diabetes. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Cdk5-mediated PPARγ phosphorylation)80 nMIn vitro kinase assay[7]
Ki (PPARγ binding)28.67 nMNot Specified[7]

Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice

ParameterVehicleThis compound (10 mg/kg)This compound (40 mg/kg)Rosiglitazone (8 mg/kg)Reference
pPPARγ S273/Total PPARγ ~1.0~0.6~0.4Not Reported[1]
Fasting Blood Glucose (mg/dL) ~150~130~120Not Reported[1]
Fasting Insulin (ng/mL) ~2.5~1.5~1.0Not Reported[1]
HOMA-IR ~9~5~3Not Reported[1]

Table 3: In Vivo Efficacy of this compound in Genetically Obese (ob/ob) Mice

ParameterVehicleThis compound (40 mg/kg)Rosiglitazone (8 mg/kg)Reference
pPPARγ S273/Total PPARγ ~1.0~0.5~0.5[8]
Fasting Blood Glucose (mg/dL) ~250~150~150[8]
Fasting Insulin (ng/mL) ~12~4~3[8]
Change in Body Weight (g) after 11 days +1.0+0.5+4.0[8]
Packed Cell Volume (%) ~48~48~42[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay is used to determine the inhibitory effect of compounds on the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant active Cdk5/p25 kinase

  • Recombinant GST-PPARγ protein

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound or other test compounds

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk5/p25, and GST-PPARγ substrate.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated PPARγ by autoradiography.

  • Quantify the band intensities to determine the IC50 value of this compound.

3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the effect of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (e.g., DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)

  • Maintenance medium (e.g., DMEM with 10% FBS and 1 µg/mL insulin)

  • This compound, Rosiglitazone (positive control)

  • Oil Red O staining solution

  • Formalin solution (10%)

  • Isopropanol

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by replacing the culture medium with differentiation medium containing either vehicle, rosiglitazone, or this compound.

  • After 2 days, replace the medium with maintenance medium containing the respective treatments.

  • Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 10-20 minutes.

  • Wash extensively with water to remove unbound dye.

  • Visualize and photograph the lipid droplets under a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

Materials:

  • Anesthetized mice with jugular vein catheters

  • Insulin solution

  • 20% Dextrose solution

  • [3-3H]glucose tracer

  • Blood glucose meter

Procedure:

  • Fast the mice overnight.

  • Initiate a continuous infusion of [3-3H]glucose to measure basal glucose turnover.

  • After a basal period, start a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).

  • Monitor blood glucose levels every 5-10 minutes.

  • Infuse a variable rate of 20% dextrose to maintain euglycemia (target blood glucose ~120 mg/dL).

  • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.

  • Collect blood samples at steady-state to determine glucose specific activity and calculate whole-body glucose disposal and hepatic glucose production.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify changes in the expression of PPARγ target genes.

Materials:

  • RNA isolated from adipose tissue or cultured cells

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for target genes (e.g., Adiponectin, Adipsin, aP2) and a housekeeping gene (e.g., TBP)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from samples using a suitable method (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up qPCR reactions containing cDNA, forward and reverse primers for the gene of interest, and SYBR Green master mix.

  • Run the qPCR reactions in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of PPARγ and its co-activators on the promoters of target genes.

Materials:

  • Differentiated 3T3-L1 adipocytes treated with vehicle, rosiglitazone, or this compound

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibodies against PPARγ and a co-activator (e.g., SRC-1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • Reagents for DNA purification and qPCR

Procedure:

  • Cross-link protein-DNA complexes in treated adipocytes with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with antibodies against PPARγ or SRC-1 overnight.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and proteinase K, and purify the DNA.

  • Quantify the amount of specific promoter DNA (e.g., aP2 promoter) in the immunoprecipitated samples by qPCR.

Visualizations: Signaling Pathways and Experimental Workflows

SR1664_Signaling_Pathway cluster_obesity Obesity/High-Fat Diet cluster_pparg PPARγ Regulation cluster_ligands Ligand Intervention cluster_downstream Downstream Effects Cdk5 Cdk5 Activation PPARg PPARγ Cdk5->PPARg Phosphorylation Gene_Expression_Insulin ↑ Insulin Sensitivity Genes (e.g., Adiponectin, Adipsin) PPARg->Gene_Expression_Insulin Selective Modulation Gene_Expression_Adipogenesis ↑ Adipogenesis Genes PPARg->Gene_Expression_Adipogenesis Full Activation pPPARg p-PPARγ (Ser273) pPPARg->Gene_Expression_Insulin Repression This compound This compound (Non-Agonist) This compound->PPARg Binds & Blocks Phosphorylation Rosiglitazone Rosiglitazone (Full Agonist) Rosiglitazone->PPARg Binds & Activates Rosiglitazone->Gene_Expression_Adipogenesis Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression_Insulin->Insulin_Sensitivity Adipogenesis Adipogenesis & Side Effects Gene_Expression_Adipogenesis->Adipogenesis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_analysis Phenotypic and Molecular Analysis Kinase_Assay Cdk5-PPARγ Phosphorylation Assay Adipogenesis_Assay 3T3-L1 Adipocyte Differentiation Assay HFD_Mice High-Fat Diet Induced Obese Mice Kinase_Assay->HFD_Mice Confirm Mechanism Reporter_Assay PPARγ Reporter Gene Assay Adipogenesis_Assay->HFD_Mice Assess Adipogenic Potential Reporter_Assay->HFD_Mice Determine Agonist Activity Clamp Hyperinsulinemic- Euglycemic Clamp HFD_Mice->Clamp GTT Glucose Tolerance Test (GTT) HFD_Mice->GTT Gene_Expression qPCR of Adipose Tissue Genes HFD_Mice->Gene_Expression Side_Effects Body Weight & Fluid Retention Analysis HFD_Mice->Side_Effects obob_Mice Genetically Obese (ob/ob) Mice obob_Mice->GTT obob_Mice->Gene_Expression ChIP ChIP for PPARγ Occupancy obob_Mice->ChIP obob_Mice->Side_Effects

References

Investigating the Anti-Fibrotic Properties of SR1664: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-fibrotic properties of SR1664, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. The document outlines the proposed mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-fibrotic effects primarily through the selective modulation of PPARγ, a key nuclear receptor involved in adipogenesis, insulin sensitivity, and inflammation. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound is a non-agonist ligand that functions by blocking the cyclin-dependent kinase 5 (CDK5)-mediated inhibitory phosphorylation of PPARγ.[1][2] This selective action allows for the beneficial anti-fibrotic effects without promoting the adverse side effects associated with full agonists, such as weight gain and edema.[1][3]

The downstream anti-fibrotic mechanism of this compound appears to be largely independent of inflammatory modulation.[2] Instead, evidence points towards the regulation of extracellular matrix (ECM) homeostasis. This compound has been shown to alter the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Specifically, it increases the activity of MMP3 and MMP13, enzymes responsible for degrading ECM components, while potentially reducing the expression of TIMP1, an inhibitor of MMPs.[2] This shift favors the degradation of excess collagen, thereby reducing the fibrotic burden.[2] The primary target cell for this activity is the hepatic stellate cell (HSC), the main producer of collagen in the liver.[2][4] this compound directly inhibits the pro-fibrotic phenotype of HSCs.[4]

Signaling Pathway and Molecular Interactions

The proposed signaling cascade for this compound's anti-fibrotic action is initiated by its binding to PPARγ and subsequent inhibition of CDK5-mediated phosphorylation. This leads to a modulation of gene expression that favors a net reduction in ECM deposition.

SR1664_Signaling_Pathway cluster_fibrosis Fibrotic Stimuli (e.g., CCl4, High-Fat Diet) cluster_hsc Hepatic Stellate Cell (HSC) Fibrotic Stimuli Fibrotic Stimuli CDK5 CDK5 Fibrotic Stimuli->CDK5 activates PPARg PPARγ CDK5->PPARg phosphorylates pPPARg p-PPARγ (Inactive) MMPs MMP3, MMP13 PPARg->MMPs upregulates TIMP1 TIMP1 PPARg->TIMP1 downregulates ECM_Degradation ECM Degradation MMPs->ECM_Degradation promotes TIMP1->ECM_Degradation inhibits Collagen_Deposition Collagen Deposition ECM_Degradation->Collagen_Deposition reduces This compound This compound This compound->CDK5 inhibits

This compound anti-fibrotic signaling pathway.

Data Presentation

The anti-fibrotic efficacy of this compound has been demonstrated in both in vivo and in vitro models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of CCl₄-Induced Hepatic Fibrosis[4]
Parameter AssessedModel/TreatmentResultStatistical Significance
Total Collagen Content CCl₄ + VehicleBaseline Fibrosis-
CCl₄ + this compound~40% Reduction vs. Vehiclep < 0.05
Type 1 Collagen CCl₄ + VehicleBaseline-
CCl₄ + this compoundSignificantly Reduced vs. Vehiclep < 0.05
Activated HSCs (α-SMA+) CCl₄ + VehicleBaseline Activation-
CCl₄ + this compound~50% Reduction vs. Vehiclep < 0.05
Table 2: In Vitro Efficacy of this compound on Human Hepatic Stellate Cells (LX-2)[4]
Parameter AssessedTreatmentResultStatistical Significance
α-SMA Gene Expression VehicleBaseline-
This compound~50% Reduction vs. Vehiclep < 0.05
TIMP1 Gene Expression VehicleBaseline-
This compound~40% Reduction vs. Vehiclep < 0.05
MMP3 Gene Expression VehicleBaseline-
This compound~2-fold Increase vs. Vehiclep < 0.05
Cell Proliferation (Basal) VehicleBaseline-
This compound~25% Reduction vs. Vehiclep < 0.05
PDGF-induced Proliferation PDGF + VehicleIncreased Proliferation-
PDGF + this compound~30% Reduction vs. PDGF alonep < 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and standard laboratory procedures.

In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model[4]
  • Animal Model : Male C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction : Administer CCl₄ (diluted 1:4 in corn oil) via intraperitoneal (IP) injection at a dose of 0.5 µl/g body weight, three times per week for 6 weeks.

  • This compound Treatment : For the final 2 weeks of CCl₄ administration, treat mice with this compound (10 mg/kg/day) or vehicle control via oral gavage.

  • Endpoint Analysis : At the end of the 6-week period, sacrifice mice and collect blood and liver tissue.

  • Histological Analysis :

    • Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.

    • Collagen Staining : Stain sections with Picro-Sirius Red to visualize fibrillar collagen. Quantify the red-stained area as a percentage of the total liver area using image analysis software.[1][5]

    • Activated HSC Staining : Perform immunohistochemistry for α-smooth muscle actin (α-SMA). Use a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Quantify the α-SMA positive area.[6][7]

  • Gene Expression Analysis :

    • Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., Col1a1, Acta2, Timp1, Mmp3, Mmp13) and a housekeeping gene for normalization.

In Vitro Hepatic Stellate Cell (HSC) Assay[4]
  • Cell Culture : Culture human immortalized hepatic stellate cells (LX-2 line) in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • This compound Treatment : Plate LX-2 cells and allow them to adhere. Replace the medium with serum-free medium containing this compound (typically 1-10 µM) or vehicle (DMSO) for 24-48 hours.

  • Gene Expression Analysis :

    • Lyse the cells and extract total RNA.

    • Perform cDNA synthesis and qPCR as described in the in vivo protocol to analyze the expression of fibrotic markers.

  • Protein Analysis :

    • Lyse cells in RIPA buffer and determine protein concentration.

    • Perform Western blotting using primary antibodies against α-SMA and a loading control (e.g., GAPDH).

  • Cell Proliferation Assay :

    • Plate LX-2 cells in a 96-well plate.

    • Treat cells with this compound or vehicle in the presence or absence of a mitogen like Platelet-Derived Growth Factor (PDGF-BB, 20 ng/mL).

    • After 24-48 hours, measure cell proliferation using a standard method such as the BrdU incorporation assay or MTT assay.

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the design and execution of studies investigating anti-fibrotic compounds like this compound.

Experimental_Workflow cluster_invivo In Vivo Study Workflow cluster_invitro In Vitro Study Workflow start Start: C57BL/6 Mice induction Fibrosis Induction (e.g., CCl4 for 6 weeks) start->induction treatment Treatment Phase (Vehicle vs. This compound for final 2 weeks) induction->treatment sacrifice Sacrifice & Tissue Collection treatment->sacrifice analysis Multi-level Analysis sacrifice->analysis histology Histology (Sirius Red, α-SMA IHC) analysis->histology Tissue Processing molecular Molecular Analysis (qPCR, Western Blot) analysis->molecular Tissue Processing data Data Interpretation & Conclusion histology->data molecular->data start_vitro Start: LX-2 HSC Culture plate_cells Plate Cells & Adhere start_vitro->plate_cells treat_cells Treat with this compound/Vehicle (Optional: + Mitogen like PDGF) plate_cells->treat_cells endpoint_vitro Endpoint Assays (24-48h) treat_cells->endpoint_vitro gene_exp Gene Expression (qPCR) endpoint_vitro->gene_exp protein_exp Protein Expression (Western) endpoint_vitro->protein_exp proliferation Proliferation Assay (BrdU/MTT) endpoint_vitro->proliferation data_vitro Data Interpretation & Conclusion gene_exp->data_vitro protein_exp->data_vitro proliferation->data_vitro

Generalized experimental workflows.

References

The Discovery and Development of SR1664: A Selective PPARγ Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1664 is a novel peroxisome proliferator-activated receptor γ (PPARγ) antagonist that has garnered significant interest for its unique mechanism of action and therapeutic potential. Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, this compound does not activate the classical transcriptional pathways associated with adverse side effects like weight gain and fluid retention. Instead, it selectively inhibits the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted activity has demonstrated potent anti-diabetic effects in preclinical models, positioning this compound as a promising lead compound for the development of safer insulin-sensitizing agents. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound.

Introduction

The nuclear receptor PPARγ is a master regulator of adipogenesis and a well-established therapeutic target for type 2 diabetes. The TZD drugs, such as rosiglitazone and pioglitazone, are full agonists of PPARγ and have been effective in improving insulin sensitivity. However, their clinical use has been limited by significant side effects, including weight gain, edema, and an increased risk of bone fractures. These adverse effects are linked to the broad transcriptional activation of PPARγ target genes.

The discovery that obesity-induced inflammation leads to the activation of Cdk5, which in turn phosphorylates PPARγ at serine 273, provided a new avenue for therapeutic intervention. This phosphorylation event is associated with the dysregulation of a specific subset of genes involved in insulin resistance. It was hypothesized that blocking this phosphorylation without causing full-scale receptor activation could dissociate the anti-diabetic efficacy of PPARγ modulation from its undesirable side effects. This hypothesis led to the development of this compound, a non-agonist PPARγ ligand that specifically inhibits this Cdk5-mediated phosphorylation.

Discovery of this compound

The identification of this compound was the result of a targeted effort to discover compounds that could bind to PPARγ and allosterically inhibit its phosphorylation by Cdk5 without inducing the conformational changes required for classical transcriptional activation. This involved high-throughput screening of chemical libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The key breakthrough was the development of a molecule that could occupy the PPARγ ligand-binding pocket and sterically hinder the access of Cdk5 to the serine 273 residue, without stabilizing the active conformation of the receptor.

Mechanism of Action

This compound acts as a potent antagonist of PPARγ.[1] It binds to the ligand-binding domain of PPARγ and inhibits the Cdk5-mediated phosphorylation of the receptor at serine 273, with a reported half-maximal inhibitory concentration (IC50) of 80 nM and a dissociation constant (Ki) of 28.67 nM.[1] The proposed mechanism for this inhibition involves a unique binding mode where this compound sterically clashes with phenylalanine 282 (F282), a key residue in the activation function-2 (AF-2) region of the receptor.[2] This interaction destabilizes the AF-2 helix, which is critical for the recruitment of coactivators necessary for transcriptional activation. By preventing the proper folding of the AF-2 domain, this compound effectively blocks the canonical agonistic activity of the receptor while still preventing its phosphorylation by Cdk5.

Signaling Pathway

The signaling pathway involving this compound, Cdk5, and PPARγ can be visualized as follows:

SR1664_Signaling_Pathway cluster_obesity Obesity-Induced Inflammation cluster_cdk5 Cdk5 Activation cluster_pparg PPARγ Regulation cluster_gene Gene Expression Inflammatory Signals Inflammatory Signals Cdk5 Cdk5 Inflammatory Signals->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Improved Insulin Sensitivity Improved Insulin Sensitivity PPARg->Improved Insulin Sensitivity promotes Insulin Resistance Genes Insulin Resistance Genes pPPARg->Insulin Resistance Genes activates This compound This compound This compound->PPARg binds & inhibits phosphorylation

Caption: this compound signaling pathway.

Preclinical Development

In Vitro Studies

Initial in vitro experiments were crucial in characterizing the activity of this compound. These studies confirmed its ability to bind to PPARγ and inhibit its phosphorylation by Cdk5 without stimulating transcriptional activity.

ParameterValueAssay TypeReference
IC50 80 nMCdk5-mediated PPARγ phosphorylation[1]
Ki 28.67 nMPPARγ binding[1]
In Vivo Studies

Preclinical studies in mouse models of obesity and type 2 diabetes have demonstrated the therapeutic potential of this compound. In these studies, this compound exhibited potent anti-diabetic effects, improving glucose tolerance and insulin sensitivity. Importantly, these beneficial effects were not accompanied by the weight gain or fluid retention observed with traditional TZD treatments.

Animal ModelTreatmentKey FindingsReference
Diet-induced obese miceThis compound (10-40 mg/kg, twice daily)Dose-dependent decrease in PPARγ phosphorylation in adipose tissue, reduced fasting insulin, and improved HOMA-IR.
ob/ob miceThis compound (40 mg/kg, twice daily)Similar reduction in PPARγ phosphorylation as rosiglitazone. Markedly improved glucose tolerance. No significant weight gain or fluid retention compared to rosiglitazone-treated mice.
Pharmacokinetic Profile

Despite its promising efficacy, preclinical studies revealed that this compound possesses unfavorable pharmacokinetic properties, including poor oral bioavailability, which have hindered its progression into clinical development.

Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

Objective: To determine the ability of a test compound to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant human PPARγ protein

  • Active Cdk5/p25 kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant PPARγ (1 µg) and the test compound at various concentrations in kinase reaction buffer.

  • Initiate the kinase reaction by adding active Cdk5/p25 and [γ-³²P]ATP (10 µCi).

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of PPARγ using a phosphorimager.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

PPARγ Transcriptional Activity Assay

Objective: To assess the ability of a test compound to activate or inhibit PPARγ-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Test compound (e.g., this compound), positive control (e.g., rosiglitazone), and vehicle control

  • Luciferase assay system

Procedure:

  • Co-transfect the mammalian cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with the test compound, positive control, or vehicle at various concentrations.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

  • Determine the effect of the test compound on PPARγ transcriptional activity relative to the positive control and vehicle.

Experimental Workflow

The discovery and preclinical evaluation of this compound followed a logical progression from initial screening to in vivo validation.

SR1664_Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening SAR Structure-Activity Relationship Studies HTS->SAR BindingAssay PPARγ Binding Assay SAR->BindingAssay PhosphoAssay Cdk5 Phosphorylation Assay BindingAssay->PhosphoAssay TransAssay Transcriptional Activity Assay PhosphoAssay->TransAssay PK Pharmacokinetic Studies TransAssay->PK Efficacy Efficacy in Diabetic Mouse Models PK->Efficacy

Caption: Experimental workflow for this compound.

Clinical Development Status

To date, there is no publicly available information indicating that this compound has entered human clinical trials. The unfavorable pharmacokinetic properties identified in preclinical studies likely posed a significant challenge to its advancement as a clinical candidate. However, this compound remains a valuable pharmacological tool for studying the biological roles of PPARγ phosphorylation and serves as a proof-of-concept for the development of next-generation selective PPARγ modulators with improved drug-like properties.

Conclusion

This compound represents a significant advancement in the field of PPARγ-targeted therapies. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated phosphorylation without classical agonism, offers a promising strategy to harness the anti-diabetic benefits of PPARγ modulation while avoiding the detrimental side effects associated with full agonists. Although the suboptimal pharmacokinetic profile of this compound has limited its clinical development, it has paved the way for the design and synthesis of new compounds with improved properties. The in-depth understanding of the discovery and preclinical development of this compound provides a valuable roadmap for future research aimed at developing safer and more effective treatments for type 2 diabetes and other metabolic disorders.

References

The Cellular Targets of SR1664: A Focus Beyond PPARγ

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR1664 is a synthetic ligand originally developed as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. It has garnered significant interest due to its potent antidiabetic effects, comparable to full agonists like thiazolidinediones (TZDs), but without their associated adverse effects such as fluid retention, weight gain, and bone loss.[1][2][3][4] The primary mechanism of this compound's therapeutic action is attributed to its unique interaction with PPARγ, where it acts as a non-agonist, blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][2][3] This targeted modulation of PPARγ activity alters the expression of a specific subset of genes involved in insulin sensitivity, distinct from the broad transcriptional activation induced by full agonists.

While the interaction of this compound with PPARγ is well-documented, a comprehensive understanding of its cellular activities requires an investigation into its potential targets beyond PPARγ. This technical guide aims to provide an in-depth analysis of the known cellular interactions of this compound, with a specific focus on identifying any validated non-PPARγ targets. Based on currently available scientific literature, there is no direct evidence of this compound binding to and modulating other cellular proteins in a PPARγ-independent manner. The observed physiological effects of this compound appear to be downstream consequences of its primary action on PPARγ. This guide will therefore detail the nuanced mechanism of this compound's interaction with PPARγ and its subsequent effects on various cellular pathways and processes.

This compound and its Primary Target: PPARγ

This compound binds to the ligand-binding domain (LBD) of PPARγ with high affinity.[1][5] Unlike full agonists, this compound does not induce the canonical conformational changes that lead to the recruitment of coactivators and robust transcriptional activation of adipogenic genes.[1][2] Instead, its binding sterically hinders the access of Cyclin-dependent kinase 5 (Cdk5), thereby preventing the phosphorylation of PPARγ at serine 273, a post-translational modification linked to insulin resistance.[1][2][6]

Quantitative Data on this compound-PPARγ Interaction
ParameterValueAssaySource
IC50 (PPARγ binding)80 nMLanthaScreen competitive binding assay[1][5][7]
Ki (PPARγ binding)28.67 nMNot Specified[5]
Half-maximal effect (inhibition of Cdk5-mediated PPARγ phosphorylation in vitro)20 - 200 nMIn vitro Cdk5 kinase assay[1][7]

Downstream Cellular Effects of this compound-Mediated PPARγ Modulation

The primary molecular action of this compound, the inhibition of PPARγ phosphorylation, leads to a cascade of downstream cellular and physiological effects in various tissues.

Adipose Tissue and Insulin Sensitivity

In adipose tissue, the inhibition of PPARγ phosphorylation by this compound improves insulin sensitivity.[1] This is achieved by modulating the expression of a specific set of genes that are dysregulated in obesity.[1] Notably, this compound does not promote adipogenesis, a hallmark of full PPARγ agonists.[1][2]

Bone Homeostasis

Full PPARγ agonists are known to increase fracture risk by promoting adipogenesis at the expense of osteoblastogenesis. In contrast, this compound does not interfere with bone formation in culture, suggesting a safer profile for bone health.[1][2][3]

Hepatic Fibrosis

Recent studies have shown that this compound can effectively reduce liver fibrosis in mouse models of obesity, even in the absence of significant improvements in insulin sensitivity.[8] This suggests that the antifibrotic effects of this compound may be mediated by a distinct set of PPARγ target genes.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

SR1664_Signaling cluster_inhibition This compound This compound PPARg PPARγ This compound->PPARg Binds Cdk5 Cdk5 This compound->Cdk5_PPARg_edge Blocks Gene_Expression Modulated Gene Expression PPARg->Gene_Expression Cdk5->PPARg pPPARg p-PPARγ (Ser273) Insulin_Resistance Insulin Resistance pPPARg->Insulin_Resistance Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Caption: this compound binds to PPARγ and blocks its phosphorylation by Cdk5, leading to improved insulin sensitivity.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Competitive Binding Assay (e.g., LanthaScreen) Kinase_Assay In Vitro Cdk5 Kinase Assay Binding_Assay->Kinase_Assay Reporter_Assay Transcriptional Reporter Assay Kinase_Assay->Reporter_Assay Adipogenesis_Assay Adipocyte Differentiation (Oil Red O Staining) Reporter_Assay->Adipogenesis_Assay Osteoblast_Assay Osteoblast Mineralization (Alizarin Red Staining) Adipogenesis_Assay->Osteoblast_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR) Adipogenesis_Assay->Gene_Expression_Analysis DIO_Mice Diet-Induced Obese Mice Osteoblast_Assay->DIO_Mice Gene_Expression_Analysis->DIO_Mice obob_Mice ob/ob Mice DIO_Mice->obob_Mice

Caption: A typical experimental workflow to characterize the activity of this compound.

Detailed Experimental Protocols

LanthaScreen TR-FRET PPARγ Coactivator Assay (Competitive Binding Assay)

This assay is used to determine the binding affinity of compounds to the PPARγ ligand-binding domain.

  • Reagents:

    • GST-tagged PPARγ-LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

    • Test compound (this compound) and a known fluorescent ligand (e.g., fluorescently labeled rosiglitazone)

  • Procedure:

    • A mixture of the PPARγ-LBD and the terbium-labeled antibody is prepared.

    • The test compound (this compound) at various concentrations is added to the mixture.

    • The fluorescently labeled known ligand is then added to initiate the competition.

    • The reaction is incubated at room temperature to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent ligand.

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.

  • Reagents:

    • Recombinant active Cdk5/p25 kinase

    • Recombinant PPARγ protein (substrate)

    • ATP (with [γ-32P]ATP for radioactive detection or unlabeled for western blot)

    • Kinase reaction buffer

    • Test compound (this compound)

  • Procedure:

    • PPARγ is incubated with Cdk5/p25 in the kinase reaction buffer.

    • This compound is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at 30°C and then stopped.

  • Detection:

    • Radiometric: The reaction mixture is resolved by SDS-PAGE, and the phosphorylated PPARγ is visualized by autoradiography. The bands are quantified to determine the extent of inhibition.

    • Western Blot: The reaction mixture is resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated Ser273 on PPARγ.

Conclusion and Future Directions

The available scientific evidence strongly indicates that the cellular effects of this compound are mediated through its specific, non-agonistic interaction with PPARγ, leading to the inhibition of Cdk5-mediated phosphorylation. This targeted action confers potent antidiabetic benefits without the adverse effects associated with full PPARγ agonists. To date, no direct, validated cellular targets of this compound beyond PPARγ have been identified.

Future research efforts could employ unbiased, large-scale screening approaches to definitively investigate the broader target profile of this compound. Techniques such as chemical proteomics using this compound as bait, or comprehensive kinase inhibitor profiling against a large panel of kinases, would be invaluable in identifying potential off-target interactions. Such studies would provide a more complete understanding of this compound's mechanism of action and could uncover novel therapeutic applications. Until such data becomes available, the scientific community should consider this compound's effects to be primarily, if not exclusively, mediated through its well-characterized interaction with PPARγ.

References

The Impact of SR1664 on Adipogenesis and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1664 is a novel, selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that operates through a distinct mechanism compared to traditional thiazolidinedione (TZD) agonists. It functions as a non-agonist ligand that specifically blocks the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to insulin resistance in obesity.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on adipogenesis and lipid metabolism. By separating the anti-diabetic benefits from the classical adipogenic activity of PPARγ activation, this compound presents a promising therapeutic avenue for type 2 diabetes without the adverse side effects associated with full agonists, such as weight gain, fluid retention, and bone loss.[3][4][5]

Core Mechanism of Action: A Paradigm Shift in PPARγ Modulation

Peroxisome proliferator-activated receptor γ (PPARγ) is a master regulator of adipogenesis, lipid storage, and glucose homeostasis.[2] Full agonists of PPARγ, like rosiglitazone, enhance insulin sensitivity but also promote the differentiation of preadipocytes into mature fat cells, leading to increased fat mass and other undesirable side effects.[1]

Recent discoveries have elucidated a critical alternative pathway in PPARγ signaling. In states of obesity, the protein kinase Cdk5 is activated in adipose tissue, leading to the phosphorylation of PPARγ at serine 273 (S273).[6] This phosphorylation event does not impair the adipogenic capacity of PPARγ but alters the expression of a specific subset of genes, contributing to insulin resistance.[1][6]

This compound represents a new class of PPARγ ligands that do not function as classical transcriptional agonists.[1] Instead, it binds to the PPARγ ligand-binding domain and induces a conformational change that prevents Cdk5 from phosphorylating S273.[7] This selective inhibition restores the normal transcriptional activity of the phosphorylation-sensitive gene set, improving insulin sensitivity without promoting adipogenesis.[1][3]

Signaling Pathway of this compound Action

SR1664_Pathway cluster_pparg PPARγ Regulation cluster_gene_expression Gene Expression cluster_outcome Metabolic Outcome Cdk5 Cdk5 Activation PPARg PPARγ pPPARg p-PPARγ (S273) PPARg->pPPARg Phosphorylation AdipogenicGenes Adipogenic Genes PPARg->AdipogenicGenes Agonist-Independent InsulinResistanceGenes Dysregulation of Insulin-Sensitizing Genes pPPARg->InsulinResistanceGenes InsulinResistance Insulin Resistance InsulinResistanceGenes->InsulinResistance Adipogenesis Adipogenesis AdipogenicGenes->Adipogenesis This compound This compound This compound->PPARg Binds & Blocks Phosphorylation

Caption: this compound blocks Cdk5-mediated PPARγ phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from biochemical and in vivo studies of this compound.

Table 1: Biochemical Profile of this compound
ParameterValueDescription
IC₅₀ 80 nMHalf-maximal inhibitory concentration for blocking Cdk5-mediated PPARγ phosphorylation.[8][9]
Kᵢ 28.67 nMInhibitor constant, indicating the binding affinity of this compound to PPARγ.[8][9]
Transcriptional Agonism NoneThis compound shows no classical transcriptional agonist activity on PPARγ-derived reporter genes.[1][10]
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD) Mice

Data from mice on a high-fat, high-sugar diet treated with this compound for 5 days.[1]

Parameter Vehicle Control This compound (10 mg/kg) Outcome
Fasting Insulin (ng/mL) ~2.5 ~1.5 Significant reduction, improving hyperinsulinemia.
HOMA-IR ~15 ~8 Dose-dependent improvement in insulin resistance.[1]
Adipose Glucose Disposal Baseline Significantly Increased Improved insulin-stimulated glucose uptake in white adipose tissue (WAT).[1]

| Body Weight | No Change | No Significant Change | Anti-diabetic effects occurred without affecting body weight.[1] |

Table 3: Comparison of this compound and Rosiglitazone in Genetically Obese (ob/ob) Mice

Data from ob/ob mice treated for 11 days.[1][11]

Parameter Vehicle Rosiglitazone (8 mg/kg) This compound (40 mg/kg) Key Observation
Body Weight Change (g) +1.2 +6.0 +0.8 This compound does not cause the weight gain seen with rosiglitazone.[1]
Body Fat Change (g) +0.5 +2.5 +0.3 This compound does not increase body adiposity.[1]
Hematocrit (%) ~48 ~38 ~47 This compound does not cause fluid retention (hemodilution).[1][11]
Fasting Glucose (mg/dL) ~250 ~150 ~160 Both drugs effectively lower blood glucose.[11]
Fasting Insulin (ng/mL) ~18 ~4 ~5 Both drugs substantially reduce hyperinsulinemia.[12]

| PPARγ Phosphorylation (S273) | High | Reduced | Reduced | Both drugs cause a similar reduction in PPARγ phosphorylation.[11][12] |

Impact on Adipogenesis

A primary function of PPARγ is its role as a master regulator of adipocyte differentiation.[1] Full agonists potently stimulate this process. In stark contrast, this compound is devoid of adipogenic activity.

  • Lipid Accumulation: In vitro studies using 3T3-L1 preadipocytes show that while rosiglitazone potently stimulates differentiation, characterized by significant lipid accumulation (visualized by Oil Red O staining), this compound does not induce any increase in lipid content or the morphological changes associated with adipogenesis.[1]

  • Gene Expression: this compound does not induce the expression of key adipogenic marker genes.[1] This confirms that its mechanism is separate from the transcriptional programs that drive fat cell formation. This lack of adipogenic capacity is a key feature that distinguishes it from TZDs and contributes to its favorable side-effect profile, particularly the absence of weight gain.[3]

Impact on Lipid Metabolism and Insulin Sensitivity

This compound demonstrates potent anti-diabetic effects in multiple preclinical models of insulin resistance.[1][2]

  • Improved Insulin Sensitivity: In both diet-induced obese and genetically obese (ob/ob) mice, this compound treatment leads to a dose-dependent improvement in insulin sensitivity.[1][4] This is evidenced by reduced fasting insulin levels and improved HOMA-IR scores.[1] Euglycemic-hyperinsulinemic clamp studies confirm that this compound enhances insulin-stimulated glucose disposal specifically in adipose tissue.[1]

  • Regulation of Lipid Metabolism: this compound treatment leads to a greater suppression of lipolysis in response to insulin, indicating improved adipose tissue function.[1]

  • Selective Gene Regulation: The anti-diabetic effects of this compound are linked to its ability to selectively modulate the expression of genes regulated by S273 phosphorylation. It effectively normalizes the expression of this gene set without broadly activating the full suite of PPARγ target genes associated with classical agonism.[1]

Detailed Experimental Protocols

Protocol 5.1: In Vitro Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the adipogenic potential of a compound.

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a growth medium (e.g., DMEM with 10% bovine calf serum).

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating cells with a differentiation cocktail containing 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 850 nM insulin, along with the test compound (e.g., this compound, rosiglitazone) or vehicle control.[1][13]

  • Maintenance: After 48 hours, the medium is replaced with a maintenance medium containing 850 nM insulin and the test compound. This medium is replenished every 2 days for a total of 6-8 days.[1]

  • Oil Red O Staining:

    • Cells are washed with PBS and fixed with 10% formalin for 1 hour.

    • After washing with water, cells are incubated with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 1 hour to stain intracellular lipid droplets.

    • Cells are washed again with water and visualized by microscopy.

  • Quantification (Optional): The stain can be eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.[14]

Workflow for In Vitro Adipogenesis Assay

Adipogenesis_Workflow start Start: 3T3-L1 Preadipocytes culture 1. Culture to Confluence start->culture induce 2. Induce Differentiation (DMI Cocktail + Test Compound) culture->induce maintain 3. Maintain in Culture (Insulin + Test Compound) induce->maintain stain 4. Fix and Stain (Oil Red O) maintain->stain visualize 5. Visualize & Quantify (Microscopy / Spectrophotometry) stain->visualize end End: Assess Adipogenesis visualize->end

Caption: Workflow for assessing compound-induced adipogenesis.
Protocol 5.2: Gene Expression Analysis by qPCR

  • RNA Isolation: Total RNA is isolated from cultured cells or homogenized tissues using Trizol reagent according to the manufacturer's protocol.[1]

  • Reverse Transcription: The isolated RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[1]

  • Quantitative PCR (qPCR): qPCR reactions are performed using SYBR Green fluorescent dye on a real-time PCR system. Specific primers are designed for target genes (e.g., adipogenic markers) and a housekeeping gene (e.g., TBP) for normalization.

  • Data Analysis: Relative mRNA expression is calculated using the ΔΔ-Ct method.[1]

Protocol 5.3: In Vivo Animal Studies
  • Animal Models: Male C57BL/6J mice are used for diet-induced obesity models, fed a high-fat, high-sucrose diet (e.g., 60% kcal from fat).[1] Leptin-deficient C57BL/6J-Lepob/ob mice are used as a genetic model of severe obesity.[1]

  • Drug Administration: this compound or vehicle control is administered, typically via intraperitoneal (i.p.) injection, twice daily for a specified period (e.g., 5-11 days).[1]

  • Metabolic Measurements:

    • Glucose and Insulin: Blood glucose is measured from tail vein blood. Plasma insulin is measured by ELISA.

    • Insulin Resistance: HOMA-IR is calculated as: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are injected i.p. with D-glucose (1 g/kg), and blood glucose is monitored at intervals over 2 hours.[1]

  • Tissue Collection: At the end of the study, adipose and other tissues are collected for further analysis (e.g., qPCR, Western blot).

Workflow for In Vivo Metabolic Studies

InVivo_Workflow start Start: Obese Mouse Model (e.g., HFD or ob/ob) treatment 1. Daily Drug Administration (this compound or Vehicle) start->treatment monitoring 2. Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests 3. Perform Metabolic Tests (Fasting Glucose/Insulin, GTT) monitoring->metabolic_tests tissue_collection 4. Collect Tissues at Endpoint metabolic_tests->tissue_collection analysis 5. Analyze Tissues (Gene Expression, Protein Levels) tissue_collection->analysis end End: Determine In Vivo Efficacy analysis->end

Caption: General workflow for preclinical evaluation of this compound.
Protocol 5.4: In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

  • Reaction Setup: Recombinant Cdk5/p25 kinase is incubated with a purified GST-PPARγ substrate in a kinase buffer containing ATP.

  • Compound Addition: The reaction is performed in the presence of varying concentrations of the test compound (this compound, rosiglitazone) or vehicle.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The reaction is stopped, and the level of phosphorylated PPARγ is determined by immunoblotting (Western blot) using an antibody specific for phosphorylated S273 of PPARγ. Total PPARγ levels are also measured as a loading control.[1][10]

  • Analysis: The intensity of the phosphorylated PPARγ band is quantified and used to determine the IC₅₀ of the compound.

Conclusion and Future Directions

This compound exemplifies a rational drug design approach that successfully uncouples the therapeutic anti-diabetic effects of PPARγ modulation from its adipogenic activity. By specifically targeting the Cdk5-mediated phosphorylation of PPARγ, this compound improves insulin sensitivity and glucose homeostasis in preclinical models without causing the hallmark side effects of TZD full agonists, such as weight gain and fluid retention.[1][2][15] These findings validate the inhibition of PPARγ phosphorylation as a viable therapeutic strategy for type 2 diabetes. Further development of compounds like this compound, potentially with optimized pharmacokinetic properties, holds significant promise for a new generation of safer and more targeted anti-diabetic drugs.[16][17]

References

SR1664: A Novel Approach to Treating Metabolic Disorders Through Selective PPARγ Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The global rise in metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for insulin resistance. However, full agonists of PPARγ, such as thiazolidinediones (TZDs), are associated with significant side effects, including weight gain, fluid retention, and bone fractures. SR1664 is a pioneering, non-agonist PPARγ ligand that represents a paradigm shift in targeting this nuclear receptor. Instead of classical agonism, this compound functions by selectively blocking the obesity-linked, Cdk5-mediated phosphorylation of PPARγ at serine 273. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing the core signaling pathways involved. The evidence presented underscores this compound's potential as a potent anti-diabetic and anti-fibrotic agent, devoid of the detrimental side effects associated with traditional PPARγ agonists.

Introduction: The Challenge of Targeting PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] Its central role in metabolic control made it a prime target for the development of insulin-sensitizing drugs. The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are full PPARγ agonists that have been used to treat type 2 diabetes.[1][3] While effective at improving glycemic control, their utility has been limited by a range of adverse effects stemming from their potent, broad-acting agonism.[2][4][5] These side effects include weight gain, edema, and an increased risk of bone fractures and congestive heart failure.[2][4]

Recent research has decoupled the therapeutic, insulin-sensitizing effects of PPARγ modulation from the classical transcriptional agonism that drives side effects. A key discovery was the identification of an obesity-linked phosphorylation of PPARγ at serine 273 (S273) by cyclin-dependent kinase 5 (Cdk5).[6] This post-translational modification leads to the dysregulation of a specific subset of genes, including the insulin-sensitizing adipokines adiponectin and adipsin, contributing significantly to insulin resistance.[1][6][7] TZD's therapeutic efficacy is now understood to be tightly linked to their ability to block this phosphorylation.[6]

This insight paved the way for the development of Selective PPARγ Modulators (SPPARγMs) that could inhibit S273 phosphorylation without being full agonists. This compound emerged as a lead compound from this effort—a novel, synthetic ligand that binds to PPARγ but is completely devoid of classical transcriptional agonism.[4] It exerts its potent anti-diabetic effects by specifically blocking the Cdk5-mediated phosphorylation of PPARγ.[1][4] This guide delves into the technical details of this compound's mechanism, its therapeutic potential in various metabolic disorders, and the experimental frameworks used to characterize its unique activity.

Core Mechanism of Action: Selective Inhibition of PPARγ Phosphorylation

This compound's primary mechanism is not to activate PPARγ in the classical sense but to prevent a specific, detrimental post-translational modification.

  • Binding to PPARγ: this compound binds directly to the ligand-binding domain (LBD) of PPARγ.[4]

  • Blocking Cdk5-Mediated Phosphorylation: In obese states, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ at the S273 residue.[6] this compound, upon binding to PPARγ, effectively blocks this phosphorylation event.[4][8] This action is highly potent, with a reported half-maximal inhibitory concentration (IC50) of 80 nM.[4][8]

  • Lack of Classical Agonism: Unlike TZDs, this compound does not induce the conformational changes in PPARγ required for the recruitment of coactivators and the subsequent transcriptional activation of genes associated with adipogenesis.[4][9] This lack of agonism is the key to avoiding the side effects of weight gain and fluid retention.[4][10]

  • Selective Gene Regulation: By inhibiting S273 phosphorylation, this compound selectively restores the expression of a particular set of genes that are dysregulated in insulin resistance, such as adiponectin and adipsin, thereby improving glucose homeostasis.[4][11]

The signaling pathway is visualized in the diagram below.

SR1664_Mechanism cluster_ppar PPARγ Regulation cluster_genes Gene Expression cluster_outcome Pathophysiological Outcome Cdk5 Cdk5 (activated) PPARg PPARγ Cdk5->PPARg pPPARg p-PPARγ (S273) PPARg->pPPARg Phosphorylation Insulin_Genes Insulin-Sensitizing Gene Expression (e.g., Adiponectin) PPARg->Insulin_Genes Diabetogenic_Genes Diabetogenic Gene Expression pPPARg->Diabetogenic_Genes Insulin_Resistance Insulin Resistance Diabetogenic_Genes->Insulin_Resistance Insulin_Sensitivity Improved Insulin Sensitivity Insulin_Genes->Insulin_Sensitivity This compound This compound This compound->PPARg Binds & Blocks Phosphorylation

Caption: this compound blocks Cdk5-mediated PPARγ phosphorylation, preventing diabetogenic gene expression.

Preclinical Data Summary

This compound has been evaluated in numerous in vitro and in vivo models, demonstrating potent anti-diabetic and anti-fibrotic activity without the side effects of classical PPARγ agonists.

In Vitro Activity

The core activities of this compound have been characterized in various cell-based and biochemical assays.

ParameterAssay TypeSystemResultReference(s)
PPARγ Binding Affinity Competitive Binding AssayLanthaScreen™Kᵢ = 28.67 nM[8]
Phosphorylation Inhibition In vitro Cdk5 Kinase AssayPurified PPARγIC₅₀ = 80 nM[4][8]
Transcriptional Activity Reporter Gene AssayCOS-1 / HEK293T CellsNo classical agonism[4]
Adipogenesis Adipocyte Differentiation3T3-L1 CellsNo stimulation of lipid accumulation[4][12]
Osteoblast Mineralization Mineralization AssayMC3T3-E1 CellsNo interference with bone formation[4][12]
In Vivo Efficacy in Metabolic Disease Models

This compound has shown significant efficacy in rodent models of diet-induced obesity and insulin resistance.

ModelTreatment RegimenKey FindingsReference(s)
High-Fat Diet (HFD) Mice Twice daily IP injection for 5 daysDose-dependent decrease in PPARγ S273 phosphorylation in adipose tissue.[4][11] Significant reduction in fasting insulin and HOMA-IR.[4] Improved whole-body insulin sensitivity (hyperinsulinemic-euglycemic clamp).[4] Enhanced insulin-stimulated glucose disposal in adipose tissue.[4] Improved suppression of hepatic glucose production.[4] No significant effect on body weight.[4][4][11]
Leptin-deficient (ob/ob) Mice 40 mg/kg, twice daily for 11 daysPotent anti-diabetic actions.[4] No weight gain or fluid retention (hematocrit) compared to rosiglitazone.[4][10][4][10]
High-Fat/High-Carbohydrate (HFHC) Diet Mice Treatment for final 4 weeks of a 16-week dietSignificantly reduced liver fibrosis.[13] Decreased activation of hepatic stellate cells (HSCs).[13] Reduced expression of Timp1 and increased activity of MMP3 and MMP13.[13] No significant effect on weight gain, fasting glucose, or insulin in this model.[13][13]

Key Experimental Protocols

Reproducing and building upon the research on this compound requires standardized methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vitro Cdk5 Kinase Assay for PPARγ Phosphorylation

This assay directly measures the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

  • Reagents & Materials: Recombinant active Cdk5/p35, full-length purified PPARγ substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), test compounds (this compound, Rosiglitazone), SDS-PAGE gels, autoradiography equipment.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, purified PPARγ substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding Cdk5/p35 and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS loading buffer.

    • Separate the proteins via SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

    • Quantify the band intensity corresponding to phosphorylated PPARγ to determine the level of inhibition. The IC₅₀ value is calculated from the dose-response curve.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay assesses the adipogenic potential of a compound by measuring lipid accumulation in preadipocytes.

  • Cell Line: 3T3-L1 preadipocytes.

  • Reagents & Materials: DMEM, fetal bovine serum (FBS), calf serum (CS), insulin, dexamethasone (DEX), 3-isobutyl-1-methylxanthine (IBMX), test compounds (this compound, Rosiglitazone), Oil Red O stain, isopropanol.

  • Procedure:

    • Culture 3T3-L1 cells to confluence in DMEM with 10% CS.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM DEX, 1.7 µM insulin, and the test compound or vehicle.

    • On Day 2, replace the medium with DMEM containing 10% FBS, 1.7 µM insulin, and the test compound.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS and the test compound, changing the medium every two days.

    • On Day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and stain with Oil Red O solution for 1-2 hours to visualize lipid droplets.

    • Wash excess stain with water. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye with isopropanol and measuring absorbance.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for assessing whole-body and tissue-specific insulin sensitivity in vivo.

  • Animal Model: HFD-fed mice treated with this compound or vehicle.

  • Procedure:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for recovery.

    • After an overnight fast, start a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.

    • After a basal period, begin the clamp by infusing human insulin at a constant rate (e.g., 2.5 mU/kg/min).

    • Monitor blood glucose every 5-10 minutes from the arterial catheter and infuse a variable rate of 20% dextrose to maintain euglycemia (e.g., ~120 mg/dL).

    • The glucose infusion rate (GIR) required to maintain euglycemia is an index of whole-body insulin sensitivity.

    • During the clamp, continue the [3-³H]glucose infusion to measure insulin-stimulated whole-body glucose turnover and suppression of hepatic glucose production (HGP).

    • A bolus of 2-[¹⁴C]deoxyglucose can be administered near the end of the clamp to measure glucose uptake in individual tissues (e.g., adipose tissue, muscle).

The workflow for evaluating a novel SPPARγM like this compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_conclusion Decision Point Binding PPARγ Binding Assay (Ki determination) Phospho Cdk5 Kinase Assay (IC50 for pS273 inhibition) Trans Transcriptional Assay (Agonism check) Adipo Adipogenesis Assay (Oil Red O) Osteo Osteoblastogenesis Assay (Alizarin Red S) HFD HFD/ob/ob Mouse Model (Dosing & Monitoring) Osteo->HFD Advance to In Vivo Clamp Hyperinsulinemic- Euglycemic Clamp HFD->Clamp Gene Gene Expression Analysis (Adipose Tissue, Liver) HFD->Gene Safety Safety Assessment (Weight, Edema, Bone Density) HFD->Safety Fibrosis Liver Fibrosis Model (Histology, Markers) HFD->Fibrosis Go Candidate for Clinical Development Clamp->Go Positive Data Gene->Go Positive Data Safety->Go Positive Data Fibrosis->Go Positive Data

Caption: A typical preclinical workflow for evaluating a selective PPARγ modulator like this compound.

Conclusion and Future Directions

This compound exemplifies a highly successful, mechanism-based approach to drug design for metabolic disorders. By specifically targeting the Cdk5-mediated phosphorylation of PPARγ, it achieves potent anti-diabetic and insulin-sensitizing effects comparable to full agonists but without their associated liabilities.[1][4][14] The preclinical data strongly support its profile as an insulin sensitizer that does not cause weight gain, fluid retention, or bone loss.[2][4][13] Furthermore, emerging evidence of its anti-fibrotic effects in the liver suggests its therapeutic potential may extend to conditions like NAFLD and NASH.[13]

For drug development professionals, this compound serves as a crucial proof-of-concept that selective modulation of nuclear receptors can yield therapies with a significantly improved therapeutic index. Future research should focus on:

  • Pharmacokinetics: Improving the pharmacokinetic properties of this compound-like compounds to enhance oral bioavailability and in vivo efficacy.[4][13]

  • Clinical Trials: Advancing lead candidates into human clinical trials to validate the preclinical findings in patients with type 2 diabetes and other metabolic diseases.[14]

  • Expanded Indications: Further investigating the role of this selective pathway in other organ systems and diseases where PPARγ is implicated, such as in cardiovascular disease and certain cancers.

References

The Transcriptional Landscape of SR1664: A Technical Guide to a Novel PPARγ Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1664 is a synthetic small molecule that has garnered significant interest in the field of metabolic research and drug discovery. Unlike classical thiazolidinedione (TZD) drugs, which act as full agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), this compound functions as a potent PPARγ antagonist.[1][2] Its unique mechanism of action, centered on the inhibition of Cdk5-mediated phosphorylation of PPARγ, offers the potential for therapeutic benefits in type 2 diabetes and other metabolic disorders without the adverse side effects associated with TZD-based therapies, such as weight gain and fluid retention.[3][4] This technical guide provides an in-depth exploration of the transcriptional effects of this compound, detailing its mechanism of action, impact on gene expression, and the experimental protocols used to elucidate its function.

Mechanism of Action: A Shift from Agonism to Selective Modulation

This compound binds directly to the ligand-binding domain of PPARγ with high affinity (IC₅₀ = 80 nM; Kᵢ = 28.67 nM).[1][2] However, it does not induce the conformational changes required for the recruitment of coactivators and subsequent transcriptional activation of target genes, a hallmark of PPARγ agonists.[5][6] Instead, this compound's primary molecular function is to potently inhibit the phosphorylation of PPARγ at serine 273 (Ser273) by cyclin-dependent kinase 5 (Cdk5).[3][7] This obesity-linked phosphorylation event is a key mechanism for the dysregulation of gene expression in adipose tissue and contributes to insulin resistance.[8] By preventing this phosphorylation, this compound restores the normal transcriptional activity of a specific subset of genes that are sensitive to this post-translational modification, without globally activating the entire PPARγ regulon.[3][9]

Signaling Pathway of this compound Action

SR1664_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Signals Inflammatory Signals Cdk5 Cdk5 Inflammatory Signals->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) RXR RXR PPARg->RXR heterodimerizes pPPARg->RXR heterodimerizes This compound This compound This compound->Cdk5 inhibits phosphorylation This compound->PPARg binds PPRE PPRE RXR->PPRE binds RXR->PPRE binds TargetGenes Dysregulated Gene Expression PPRE->TargetGenes leads to RestoredGenes Restored Gene Expression PPRE->RestoredGenes leads to

This compound signaling pathway.

Data Presentation: Transcriptional Consequences of this compound Treatment

While comprehensive, publicly available RNA-sequencing or microarray datasets detailing the global transcriptional effects of this compound are limited, studies have consistently highlighted its selective impact on gene expression. The primary effect of this compound is the preferential regulation of a gene set that is sensitive to the Cdk5-mediated phosphorylation of PPARγ.[3][9] It is important to note that this compound does not induce the expression of a broad set of genes typically associated with classical PPARγ agonism and adipogenesis.[5][6]

Table 1: Effect of this compound on Key Adipose Tissue Genes

GeneFunctionEffect of this compoundReference
Adiponectin (Adipoq)Insulin-sensitizing adipokineUpregulation[3][9]
Adipsin (Cfd)Adipokine involved in insulin secretionUpregulation[3]
Genes linked to adipogenesisPromote fat cell differentiationNo significant change or downregulation[5][6]

Table 2: Comparison of Transcriptional Effects: this compound vs. Thiazolidinediones (TZDs)

FeatureThis compoundThiazolidinediones (e.g., Rosiglitazone)
Primary Mechanism Inhibition of Cdk5-mediated PPARγ phosphorylationFull PPARγ agonism
Effect on Phosphorylation-Sensitive Genes Preferential regulation (restoration of normal expression)Inhibition of phosphorylation and broad agonistic effects
Effect on Agonist-Responsive Genes Minimal to no inductionStrong induction
Adipogenesis Does not promotePromotes
Side Effects (Weight Gain, Fluid Retention) Not observedObserved

Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay is crucial for determining the inhibitory effect of compounds like this compound on the Cdk5-mediated phosphorylation of PPARγ.

Materials:

  • Recombinant active Cdk5/p25 or Cdk5/p35 complex

  • Full-length recombinant human PPARγ protein

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • This compound (or other test compounds) dissolved in DMSO

  • SDS-PAGE gels and transfer apparatus

  • Anti-phospho-PPARγ (Ser273) antibody and total PPARγ antibody

  • Scintillation counter or Western blot imaging system

Procedure:

  • Prepare the kinase reaction mixture in microcentrifuge tubes on ice. Each reaction should contain Kinase Assay Buffer, recombinant PPARγ, and the test compound (this compound) or vehicle (DMSO).

  • Initiate the reaction by adding the active Cdk5 complex and ATP (radiolabeled or unlabeled).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • For radioactive detection: Transfer the proteins to a nitrocellulose membrane, expose the membrane to a phosphor screen, and quantify the radiolabel incorporation into the PPARγ band using a phosphorimager.

  • For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated PPARγ (Ser273). Subsequently, strip the membrane and re-probe with an antibody for total PPARγ to normalize for protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition by this compound.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay assesses the adipogenic potential of compounds by visualizing lipid accumulation in cultured preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • This compound and a positive control (e.g., rosiglitazone)

  • 10% formalin

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Microscope

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with differentiation medium containing either vehicle (DMSO), this compound, or the positive control.

  • Culture the cells for several days (typically 8-10 days), replacing the medium every 2-3 days.

  • After the differentiation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 10-15 minutes at room temperature.

  • Wash the cells with water to remove excess stain.

  • Visualize the lipid droplets (stained red) under a microscope and capture images.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~500 nm.

TCF/LEF Luciferase Reporter Assay

This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • This compound or other test compounds

  • Wnt3a conditioned medium or LiCl (to activate the pathway)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with Wnt3a conditioned medium or LiCl in the presence of this compound or vehicle.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect on Wnt/β-catenin signaling.

Mandatory Visualizations

Experimental Workflow for Assessing this compound's Transcriptional Effects

SR1664_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo / Ex Vivo Analysis Cdk5_Assay Cdk5-mediated PPARγ Phosphorylation Assay Adipo_Diff Adipocyte Differentiation (Oil Red O Staining) Reporter_Assay TCF/LEF Luciferase Reporter Assay Animal_Model Animal Model of Obesity (e.g., db/db mice) SR1664_Treatment This compound Treatment Animal_Model->SR1664_Treatment Tissue_Harvest Adipose Tissue Harvest SR1664_Treatment->Tissue_Harvest Gene_Expression Gene Expression Analysis (RNA-seq / qRT-PCR) Tissue_Harvest->Gene_Expression

Workflow for this compound analysis.
Logical Relationship of this compound's Effects on PPARγ and Wnt/β-catenin Signaling

SR1664_Crosstalk This compound This compound pPPARg p-PPARγ (Ser273) This compound->pPPARg inhibits formation of PPARg PPARγ Wnt_Pathway Wnt/β-catenin Signaling PPARg->Wnt_Pathway inhibits Metabolic_Genes Improved Metabolic Gene Expression PPARg->Metabolic_Genes restores normal expression of pPPARg->Metabolic_Genes dysregulates Pro_fibrotic_Genes Pro-fibrotic & Proliferative Gene Expression Wnt_Pathway->Pro_fibrotic_Genes activates

This compound pathway interactions.

Conclusion

This compound represents a novel class of PPARγ modulators that uncouple the anti-diabetic effects from the adverse side effects of classical agonists. Its unique mechanism of inhibiting Cdk5-mediated PPARγ phosphorylation leads to a selective regulation of gene expression, restoring a more favorable metabolic profile in the context of obesity and insulin resistance. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar next-generation PPARγ modulators. Further studies, particularly those providing detailed, publicly accessible transcriptomic data, will be invaluable in fully elucidating the complete spectrum of this compound's effects and its potential clinical applications.

References

The Role of SR1664 in Mitigating Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Thiazolidinediones (TZDs), such as rosiglitazone, have been effective in treating insulin resistance by acting as full agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). However, their clinical use has been limited by significant side effects, including weight gain, fluid retention, and bone loss.[1][2][3] SR1664 has emerged as a novel PPARγ ligand that offers a promising therapeutic alternative. It functions as a non-agonist that selectively modulates PPARγ activity by blocking its phosphorylation by cyclin-dependent kinase 5 (Cdk5) at serine 273, a modification linked to insulin resistance.[1][4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound represents a new class of PPARγ modulators that uncouples the anti-diabetic effects of PPARγ engagement from the adverse effects associated with classical agonism.[4][6] Unlike TZDs, which are full agonists, this compound is a non-agonist ligand for PPARγ.[4][7] Its primary mechanism involves binding to PPARγ and inhibiting the Cdk5-mediated phosphorylation of serine 273 in the receptor's ligand-binding domain.[4][5] This phosphorylation event is elevated in states of obesity and insulin resistance.[4] By preventing this phosphorylation, this compound mimics the insulin-sensitizing effects of TZDs without transcriptionally activating the genes responsible for adipogenesis and other side effects.[2][4]

Quantitative Data Summary

The efficacy of this compound in improving insulin sensitivity has been demonstrated in multiple preclinical models. The following tables summarize the key quantitative findings from studies in diet-induced obese (HFD) mice and genetically obese (ob/ob) mice.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Mice

ParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)RosiglitazoneReference
HOMA-IR ~18~12~8Not Reported[4]
Fasting Glucose (mg/dL) ~160~145 (p=0.062)Not ReportedNot Reported[4]
Fasting Insulin (ng/mL) ~4.5~3.0~2.0Not Reported[4]
Glucose Infusion Rate (GIR) (mg/kg/min) ~20~30Not ReportedNot Reported[4]
Hepatic Glucose Production (% suppression) ~40%~60%Not ReportedNot Reported[4]

Table 2: Effects of this compound vs. Rosiglitazone on Metabolic Parameters in ob/ob Mice

ParameterVehicleThis compound (40 mg/kg)Rosiglitazone (8 mg/kg)Reference
Fasting Glucose (mg/dL) ~200~150~125[8]
Fasting Insulin (ng/mL) ~25~10~5[8]
Body Weight Change (g) after 11 days +1+0.5+4[4]
Packed Cell Volume (%) ~48~48~42[8]

Table 3: Effect of this compound on Gene Expression in White Adipose Tissue (WAT) of HFD Mice

GeneFold Change vs. VehicleReference
Adiponectin Increased[4]
Adipsin Increased[4]
Resistin Decreased[4]
aP2 No significant change[4]
Glycerol Kinase (GyK) No significant change[9]

Experimental Protocols

In Vivo Murine Models of Insulin Resistance

3.1.1. Diet-Induced Obesity (HFD) Mouse Model

  • Animals: Male C57BL/6J mice, 6-8 weeks of age.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 10-16 weeks to induce obesity and insulin resistance.[10][11]

  • Treatment: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose and administered via oral gavage or intraperitoneal injection twice daily for a specified period (e.g., 5-11 days).[4]

  • Outcome Measures: Body weight, food intake, fasting blood glucose, and fasting serum insulin are monitored. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated as: [Fasting Glucose (mmol/L) x Fasting Insulin (mU/L)] / 22.5.[10][12]

3.1.2. Genetically Obese (ob/ob) Mouse Model

  • Animals: Male leptin-deficient ob/ob mice, which exhibit severe obesity and insulin resistance.[13]

  • Treatment: Similar to the HFD model, this compound or a comparator like rosiglitazone is administered daily for a defined duration.[4]

  • Outcome Measures: In addition to metabolic parameters, side effects such as changes in body weight and fluid retention (assessed by hematocrit or packed cell volume) are monitored.[4][8]

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique to assess whole-body insulin sensitivity.[2][14][15]

  • Surgical Preparation: Mice are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[1][2]

  • Procedure:

    • After a recovery period and fasting, a primed-continuous infusion of human insulin is started to achieve hyperinsulinemia.[16]

    • A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (blood glucose at a normal level).[15]

    • Blood glucose is monitored every 5-10 minutes from the arterial catheter, and the glucose infusion rate (GIR) is adjusted accordingly.[17]

    • The steady-state GIR required to maintain euglycemia is a direct measure of insulin sensitivity.[2]

  • Isotopic Tracers (Optional): [3H]glucose can be infused to measure hepatic glucose production, and 2-[14C]deoxyglucose can be administered to assess tissue-specific glucose uptake.[2][18]

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
  • Reagents: Recombinant Cdk5/p25 kinase, purified PPARγ protein, [γ-32P]ATP, and the test compounds (this compound, rosiglitazone).

  • Procedure:

    • PPARγ protein is incubated with Cdk5/p25 in a kinase buffer containing [γ-32P]ATP and the test compounds at various concentrations.

    • The reaction is allowed to proceed for a set time at 30°C and is then stopped.

    • The reaction mixture is resolved by SDS-PAGE.

    • The gel is dried, and the incorporation of 32P into PPARγ is visualized by autoradiography and quantified.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the Cdk5-mediated phosphorylation of PPARγ is determined. For this compound, the IC50 is approximately 80 nM.[4][19]

Adipocyte Differentiation and Gene Expression Analysis
  • Cell Line: 3T3-L1 preadipocytes are a standard model for studying adipogenesis.[5][6]

  • Differentiation Protocol:

    • 3T3-L1 cells are grown to confluence.

    • Two days post-confluence, differentiation is induced with a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[20]

    • After 2 days, the medium is switched to one containing only insulin.

    • After another 2 days, the cells are maintained in a standard culture medium with 10% fetal bovine serum.[20]

  • Treatment: Differentiated adipocytes can be treated with this compound or other compounds to assess their effects on gene expression.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes, such as those involved in adipogenesis (e.g., aP2, GyK) and insulin signaling.[21][22]

Visualizations

Signaling Pathway of this compound

SR1664_Signaling_Pathway cluster_obesity Obesity/Insulin Resistance cluster_ppar PPARγ Modulation cluster_effects Cellular Effects Cdk5 Cdk5 pPPARg p-PPARγ (Ser273) (Inactive for Insulin Sensitization) Cdk5->pPPARg Phosphorylation PPARg PPARγ Insulin_Sensitization Improved Insulin Sensitivity PPARg->Insulin_Sensitization pPPARg->Insulin_Sensitization Dysregulation This compound This compound This compound->Cdk5 Blocks This compound->PPARg Non-Agonist Binding TZD Thiazolidinediones (e.g., Rosiglitazone) TZD->Cdk5 Blocks TZD->PPARg Full Agonism Adipogenesis Adipogenesis (Weight Gain, Edema) TZD->Adipogenesis

Caption: this compound's mechanism of action in the context of PPARγ signaling.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Start: Select Mouse Model (HFD or ob/ob) acclimatization Acclimatization & Dietary Intervention start->acclimatization treatment Treatment Administration (this compound, Vehicle, Comparator) acclimatization->treatment monitoring Metabolic Monitoring (Weight, Glucose, Insulin) treatment->monitoring clamp Hyperinsulinemic-Euglycemic Clamp monitoring->clamp tissue Tissue Collection (WAT, Liver, Muscle) clamp->tissue analysis Data Analysis (HOMA-IR, GIR, Gene Expression) tissue->analysis end End: Efficacy & Safety Profile analysis->end SR1664_vs_TZD cluster_compounds PPARγ Ligands cluster_actions Molecular Actions cluster_outcomes Therapeutic Outcomes This compound This compound Block_Phosphorylation Block Cdk5-mediated PPAγ Phosphorylation This compound->Block_Phosphorylation TZD Traditional TZDs TZD->Block_Phosphorylation Classical_Agonism Classical PPARγ Agonism TZD->Classical_Agonism Anti_Diabetic Anti-Diabetic Effects (Improved Insulin Sensitivity) Block_Phosphorylation->Anti_Diabetic Side_Effects Side Effects (Weight Gain, Edema) Classical_Agonism->Side_Effects

References

Methodological & Application

Application Notes and Protocols: Preparing SR1664 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SR1664 is a cell-permeable, non-thiazolidinedione (TZD) derivative that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] It binds with high affinity to PPARγ (Ki = 29 nM; IC50 = 80 nM) but, unlike traditional TZD antidiabetic drugs, it does not exhibit transcriptional agonism.[1][2] The primary mechanism of action for its anti-diabetic effects is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[3][4][5][6][7] This targeted activity allows this compound to improve insulin sensitivity and suppress hepatic glucose production without the adverse side effects associated with full PPARγ agonists, such as weight gain and fluid retention.[1][6][8]

Proper preparation of this compound stock solutions is critical for achieving accurate, reproducible, and meaningful results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure compound stability and integrity.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₃₃H₂₉N₃O₅[1][2][7]
Molecular Weight 547.60 g/mol [1][2][7]
Appearance Red or Light yellow to green yellow solid[1][2]
Purity ≥92% (HPLC) or ≥98%[1][7]
CAS Number 1338259-05-4[2][7]
Table 2: Solubility of this compound
SolventSolubilityNotes
DMSO ≥ 15 - 100 mg/mL (≥ 27.4 - 182.6 mM)[1][2][7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] Ultrasonic assistance may be needed for higher concentrations.[2]
DMF 20 mg/mL[7]
Ethanol 15 mg/mL[7]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[7]
Table 3: Storage and Stability
FormStorage TemperatureStability PeriodNotes
Solid Powder -20°C3 years[2]
4°C2 years[2]
Stock Solution in DMSO -20°C1 - 3 months[1][2]
-80°C6 months[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, high purity

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials

  • Pipettes and sterile, filter-barrier pipette tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for primary compound stocks.

  • Pre-weighing Preparation: Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.

  • Weighing this compound: Accurately weigh out 5.48 mg of this compound powder using an analytical balance.

    • Calculation:

      • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM × 1 mL × 547.60 g/mol = 5.476 mg

  • Dissolution: Add the weighed this compound powder to a sterile tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If dissolution is difficult, brief sonication or gentle warming (to no more than 40°C) can be applied.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[2][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of Intermediate and Working Solutions

For most in vitro cell-based assays, the final concentration of this compound will be in the nanomolar to low micromolar range. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

  • Thawing: Retrieve a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Example: to 1 mM):

    • Pipette 10 µL of the 10 mM stock solution into a new sterile tube.

    • Add 90 µL of DMSO to create a 1 mM intermediate stock solution. Mix well by pipetting or gentle vortexing.

  • Final Working Solution (Example: 1 µM final concentration in 10 mL of media):

    • Prepare a serial dilution from your intermediate stock using the appropriate cell culture medium.

    • To achieve a 1 µM final concentration, you would add 10 µL of the 1 mM intermediate stock to 10 mL of cell culture medium.

    • Final DMSO Concentration Calculation: (10 µL / 10,000 µL) × 100% = 0.1%. This is a generally acceptable concentration for most cell lines.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.

  • Application: Add the final working solution (or vehicle control) to your assay plates immediately after preparation. Do not store dilute aqueous solutions of this compound for extended periods.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage & Aliquoting cluster_use Preparation for Assay start Start: this compound Powder weigh 1. Weigh 5.48 mg This compound Powder start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve stock_sol Result: 10 mM Stock Solution dissolve->stock_sol aliquot 4. Aliquot into Single-Use Tubes stock_sol->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Use dilute 7. Perform Serial Dilutions in Culture Medium thaw->dilute final_sol Result: Final Working Solution (e.g., 1 µM) dilute->final_sol assay 8. Add to In Vitro Assay final_sol->assay

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_pathway This compound Mechanism of Action cdk5 Cdk5 pparg PPARγ cdk5->pparg Phosphorylates p_pparg Phosphorylated PPARγ (Ser273) insulin_sens Improved Insulin Sensitivity pparg->insulin_sens (via gene regulation) dysregulation Dysregulation of Insulin-Sensitizing Genes p_pparg->dysregulation This compound This compound This compound->pparg Binds & Blocks Phosphorylation

References

Application Notes and Protocols for SR1664 in 3T3-L1 Adipocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3T3-L1 cells, a mouse embryonic fibroblast cell line, are a cornerstone model for studying adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. This process is meticulously regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as a master regulator.[1] Synthetic ligands of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), are potent inducers of adipogenesis and have been used as insulin-sensitizing agents.

SR1664 is a novel, non-agonist PPARγ ligand.[2][3] Unlike classical TZD agonists, this compound does not promote adipogenesis or the associated lipid accumulation.[2][4] Its primary mechanism of action is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[3][5] This phosphorylation event is linked to the dysregulation of gene expression seen in obesity and insulin resistance. By blocking this phosphorylation, this compound can modulate the expression of a specific subset of genes, leading to improved insulin sensitivity without the adipogenic side effects of full agonists.[4]

These application notes provide a detailed protocol for the differentiation of 3T3-L1 pre-adipocytes and the subsequent use of this compound to study its effects on mature adipocytes.

Data Presentation

Table 1: Effect of this compound on Adipocyte Gene Expression in Differentiating 3T3-L1 Cells

The following table summarizes the differential effects of the classical PPARγ agonist, rosiglitazone, versus the non-agonist, this compound, on the expression of key adipogenic marker genes in 3T3-L1 cells undergoing differentiation. Data is presented as relative gene expression compared to a vehicle control.

GeneTreatment (1 µM)Relative Expression vs. Vehicle
Adiponectin Rosiglitazone~ 6-fold increase
This compoundNo significant change
aP2 (FABP4) Rosiglitazone~ 8-fold increase
This compoundNo significant change
LPL Rosiglitazone~ 5-fold increase
This compoundNo significant change

Note: The values presented are approximations derived from published graphical data and serve to illustrate the contrasting effects of the two compounds.

Experimental Protocols

Part 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol describes the standard and widely adopted method for inducing adipogenesis in 3T3-L1 cells using a chemical cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Calf Serum (CS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Phosphate Buffered Saline (PBS)

  • Culture plates/flasks

Media Preparation:

  • Proliferation Medium: DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Differentiation Medium (MDI): DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Insulin Medium: DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin.

  • Maintenance Medium: DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture vessel (e.g., 6-well plate) in Proliferation Medium.

  • Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to grow until they are 100% confluent. It is critical to maintain the cells in a confluent state for an additional 2 days (post-confluency) before initiating differentiation.

  • Initiation of Differentiation (Day 0): Aspirate the Proliferation Medium and replace it with Differentiation Medium (MDI).

  • Induction (Day 2): After 48 hours, aspirate the Differentiation Medium and replace it with Insulin Medium.

  • Maintenance (Day 4 onwards): After another 48 hours, aspirate the Insulin Medium and replace it with Maintenance Medium.

  • Feeding: Replenish the cells with fresh Maintenance Medium every 2 days.

  • Maturation: By day 8-10, the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of intracellular lipid droplets.

Part 2: Treatment of Mature 3T3-L1 Adipocytes with this compound

This protocol outlines the procedure for treating mature 3T3-L1 adipocytes with this compound to investigate its effects on gene expression, signaling pathways, or metabolic function.

Materials:

  • Mature 3T3-L1 adipocytes (from Part 1)

  • This compound

  • DMSO (vehicle for this compound)

  • Maintenance Medium

  • Reagents for downstream analysis (e.g., RNA extraction kits, lysis buffers for Western blotting)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in Maintenance Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: At day 8-10 of differentiation, aspirate the existing Maintenance Medium from the mature adipocytes.

  • Incubation: Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

  • Duration: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified atmosphere of 5% CO2.

  • Downstream Analysis: Following incubation, the cells are ready for analysis. This may include:

    • Gene Expression Analysis: Harvest cells for RNA extraction and subsequent quantitative PCR (qPCR) to measure the expression of target genes.

    • Protein Analysis: Lyse the cells for protein extraction and Western blot analysis to examine protein levels and phosphorylation status (e.g., PPARγ phosphorylation).

    • Metabolic Assays: Perform assays to measure glucose uptake, lipolysis, or other metabolic functions.

Visualizations

G cluster_workflow Experimental Workflow start Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency (+ 2 days post-confluent) start->confluency mdi Day 0: Add MDI Medium (IBMX, Dexamethasone, Insulin) confluency->mdi insulin Day 2: Add Insulin Medium mdi->insulin maintenance Day 4: Add Maintenance Medium insulin->maintenance feed Feed every 2 days maintenance->feed mature Day 8-10: Mature Adipocytes feed->mature treat Treat with this compound or Vehicle (DMSO) mature->treat analysis Downstream Analysis (qPCR, Western Blot, etc.) treat->analysis G cluster_pathway This compound Mechanism of Action Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) Gene_Dys Dysregulation of Adipose Tissue Genes pPPARg->Gene_Dys This compound This compound This compound->Cdk5 Inhibits Ins_Res Insulin Resistance Gene_Dys->Ins_Res

References

Application Notes and Protocols: SR1664 Treatment in a High-Fat Diet-Induced Obesity Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing SR1664 in a high-fat diet (HFD)-induced obesity model. This compound is a selective, non-agonist peroxisome proliferator-activated receptor-gamma (PPARγ) ligand with potent anti-diabetic properties. Unlike traditional PPARγ agonists like thiazolidinediones (TZDs), this compound does not cause weight gain or fluid retention, making it a promising therapeutic candidate for type 2 diabetes and related metabolic disorders.[1][2][3][4]

Mechanism of Action: In obesity, the cyclin-dependent kinase 5 (Cdk5) phosphorylates PPARγ at serine 273, which alters the expression of a specific set of genes, including a decrease in the insulin-sensitizing adipokine, adiponectin.[2][5] this compound acts by binding to PPARγ and blocking this Cdk5-mediated phosphorylation, thereby restoring a more normal pattern of gene expression and improving insulin sensitivity without the classical agonistic activities that lead to adverse side effects.[1][2][6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in high-fat diet-induced obese mouse models.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

ParameterVehicle ControlThis compound (10 mg/kg)Rosiglitazone (10 mg/kg)Reference
Body Weight No significant changeNo significant changeSignificant increase[1][7]
Fat Mass No significant changeNo significant changeSignificant increase[1][7]
Fasting Glucose ElevatedTrend towards normalizationMarkedly improved[1][8]
Fasting Insulin Significantly elevatedSignificantly reducedSubstantially reduced[1][7][8]
HOMA-IR Significantly elevatedDose-dependent improvementMarkedly improved[1][8]
Fluid Retention (Hematocrit) NormalNo changeDecreased (hemodilution)[1][7]

Table 2: Effects of this compound on Gene Expression in Adipose Tissue of HFD-Fed Mice

GeneEffect of this compound TreatmentDirection of ChangeReference
Adiponectin InducedUp-regulated[1][8]
Adipsin InducedUp-regulated[1][8]
Phosphorylation-sensitive genes (11 out of 17) RegulatedTowards normalization[1][8]
Agonist-sensitive genes (6 out of 19) Mixed effects3 up-regulated, 3 down-regulated[1][8]
Timp1 (in liver of HFHC-fed mice) ReducedDown-regulated[9]
Mmp3 (in liver of HFHC-fed mice) IncreasedUp-regulated[9]
Mmp13 (in liver of HFHC-fed mice) IncreasedUp-regulated[9]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a foundational step for evaluating the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (8 weeks old)[10]

  • Standard chow diet (e.g., 10.9 kJ/g)[10]

  • High-fat diet (HFD; e.g., 22 kJ/g, with 42-60% of calories from fat)[10][11]

  • Animal caging with environmental controls (20-23°C, 30-40% humidity, 12-hour light/dark cycle)[10]

Procedure:

  • Acclimate mice to the housing facility for at least one week on a standard chow diet.

  • Randomize mice into two groups based on body weight: a control group receiving a standard diet and an experimental group receiving an HFD.[10]

  • Provide the respective diets and water ad libitum for 12-16 weeks.[10][11]

  • Monitor body weight and food intake weekly.[10]

  • After the diet induction period, mice will be obese and exhibit insulin resistance, ready for this compound treatment.

This compound Administration

This protocol outlines the preparation and administration of this compound to HFD-fed mice.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline or other appropriate solvent)

  • Syringes and needles for injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and the average body weight of the mice.

  • Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection.

  • A typical dosing regimen is twice daily for a period of 5 to 28 days, depending on the study's endpoint.[1][9]

Glucose Tolerance Test (GTT)

The GTT assesses the ability of the mice to clear a glucose load from the bloodstream, a measure of insulin sensitivity.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Equipment for tail vein blood collection

Procedure:

  • Fast the mice for 6 hours (e.g., from 7:30 AM to 1:30 PM).[10]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer the glucose solution via i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. Markedly improved glucose tolerance is expected with this compound treatment.[7]

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard for assessing insulin sensitivity in vivo.[1]

Materials:

  • Insulin solution

  • Glucose solution

  • Catheters for infusion

Procedure:

  • Surgically implant catheters in the jugular vein for infusions. Allow for a recovery period.

  • After an overnight fast, initiate a continuous infusion of insulin.

  • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

  • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. A significantly higher GIR is indicative of improved insulin sensitivity with this compound treatment.[1]

Gene Expression Analysis

This protocol details the analysis of gene expression changes in adipose tissue following this compound treatment.

Materials:

  • Trizol reagent or other RNA extraction kits[5]

  • Reverse transcription kit[5]

  • SYBR Green or other quantitative PCR (qPCR) reagents[5]

  • qPCR machine[5]

  • Primers for target genes (e.g., Adiponectin, Adipsin) and a housekeeping gene (e.g., TBP)[5]

Procedure:

  • At the end of the treatment period, euthanize the mice and collect white adipose tissue (WAT).

  • Isolate total RNA from the tissue using Trizol or a similar reagent.[5]

  • Synthesize cDNA from the RNA using a reverse transcription kit.[5]

  • Perform qPCR using SYBR Green with primers for the genes of interest.[5]

  • Calculate the relative mRNA expression using the ΔΔ-Ct method, normalizing to a stable housekeeping gene.[5]

Visualizations

SR1664_Signaling_Pathway cluster_Obesity High-Fat Diet / Obesity cluster_PPARg PPARγ Regulation cluster_GeneExpression Gene Expression cluster_Phenotype Phenotype Inflammatory Signals Inflammatory Signals Cdk5 Cdk5 Inflammatory Signals->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates Normalized Genes Normalized Gene Expression PPARg->Normalized Genes pPPARg p-PPARγ (Ser273) Dysregulated Genes Dysregulated Gene Expression pPPARg->Dysregulated Genes Insulin Resistance Insulin Resistance Dysregulated Genes->Insulin Resistance Improved Insulin\nSensitivity Improved Insulin Sensitivity Normalized Genes->Improved Insulin\nSensitivity This compound This compound This compound->Cdk5 blocks phosphorylation of PPARγ

Caption: this compound Signaling Pathway in Obesity.

Experimental_Workflow start Start: 8-week-old C57BL/6J mice diet High-Fat Diet Induction (12-16 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment This compound or Vehicle Administration (e.g., 10 mg/kg, twice daily) randomization->treatment endpoints Endpoint Analysis treatment->endpoints gtt Glucose Tolerance Test endpoints->gtt Metabolic Function clamp Hyperinsulinemic- Euglycemic Clamp endpoints->clamp Insulin Sensitivity gene_expression Gene Expression Analysis (Adipose Tissue) endpoints->gene_expression Molecular Analysis body_comp Body Composition Analysis endpoints->body_comp Phenotypic Analysis

Caption: Experimental Workflow for this compound Evaluation.

References

Application Notes and Protocols for SR1664 in a Bleomycin-Induced Pulmonary Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of SR1664, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, in a preclinical bleomycin-induced pulmonary fibrosis model. This document is intended to guide researchers in investigating the potential therapeutic effects of this compound on lung fibrosis.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] The bleomycin-induced pulmonary fibrosis model in rodents is a widely used and well-characterized preclinical model that recapitulates many features of human IPF, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.[1][2] this compound is a non-agonist PPARγ ligand that blocks the Cdk5-mediated phosphorylation of PPARγ.[3] This unique mechanism of action has shown anti-diabetic effects without the side effects associated with full PPARγ agonists.[3][4] Recent studies have implicated PPARγ in the pathogenesis of fibrosis, suggesting that its modulation could be a viable therapeutic strategy.[5][6] These notes outline the experimental procedures to test the efficacy of this compound in mitigating bleomycin-induced pulmonary fibrosis.

Data Presentation

Table 1: Key Parameters for Bleomycin-Induced Pulmonary Fibrosis Model

ParameterDescriptionRecommended Value/MethodCitation
Animal Model Species and strainC57BL/6 mice[2]
Age/Weight 8-12 weeks old, 20-25g[7]
Bleomycin Administration RouteIntratracheal (i.t.) or Intraperitoneal (i.p.)[8][9]
Dose (i.t.)1.5 - 3.0 mg/kg in sterile saline[2][10]
Dose (i.p.)10-20 mg/kg, multiple doses[11]
Fibrosis Induction Period Time until peak fibrosis14-28 days post-bleomycin[5][12]
Assessment of Fibrosis Histological ScoringAshcroft score[8]
Collagen QuantificationHydroxyproline assay or Picrosirius red staining[13]
Gene ExpressionqRT-PCR for Col1a1, Acta2 (α-SMA), Timp1[14]
Protein ExpressionWestern blot for α-SMA, collagen type I[5]

Table 2: Proposed Dosing and Administration of this compound

ParameterDescriptionRecommended Value/MethodCitation
This compound Formulation Vehicle10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or Corn Oil[15]
Administration Route Oral gavage or intraperitoneal injection[3][14]
Dosage 10 - 40 mg/kg/day[3][14]
Treatment Schedule ProphylacticStart 1-7 days before bleomycin and continue throughout[10]
TherapeuticStart 7-14 days after bleomycin administration[12]
Control Groups Vehicle + Saline; Vehicle + Bleomycin[10]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[2]

Materials:

  • Bleomycin sulfate

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Animal gavage needles or microsprayer

  • Animal handling and surgical equipment

Procedure:

  • Anesthetize the mouse using the chosen anesthetic.

  • Place the mouse in a supine position on a surgical board.

  • Surgically expose the trachea through a small midline incision in the neck.

  • Using a sterile syringe with a gavage needle or a microsprayer, instill a single dose of bleomycin (1.5-3.0 mg/kg) dissolved in 50 µL of sterile saline directly into the trachea.[2][10]

  • The control group should receive an equal volume of sterile saline.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Monitor the animal's weight and health status daily. A slight weight loss after bleomycin administration is expected.[16]

  • Euthanize the animals at a predetermined time point (e.g., day 14 or 21) for tissue collection and analysis.

This compound Administration

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound

  • Vehicle components (DMSO, PEG300, Tween-80, Saline, or Corn Oil)[15]

  • Oral gavage needles or sterile syringes for injection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: Sequentially add the DMSO stock, PEG300, Tween-80, and finally saline, ensuring the solution is clear at each step.[15]

    • Alternatively, for a corn oil-based vehicle, dissolve the DMSO stock in corn oil.[15]

    • Prepare the working solution fresh daily.

  • Administration:

    • Administer this compound to the treatment groups via oral gavage or intraperitoneal injection at the desired dosage (e.g., 20 mg/kg/day).[14]

    • The control groups (Vehicle + Saline and Vehicle + Bleomycin) should receive an equal volume of the vehicle.

    • Follow either a prophylactic or therapeutic treatment schedule as outlined in Table 2.

Assessment of Pulmonary Fibrosis

a. Histological Analysis:

  • Harvest the lungs and fix the left lobe in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and section it.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for collagen deposition.

  • Score the extent of fibrosis using the Ashcroft scoring system.[8]

b. Hydroxyproline Assay:

  • Harvest the right lung lobe and freeze it in liquid nitrogen.

  • Homogenize the lung tissue and hydrolyze it in 6N HCl.

  • Quantify the hydroxyproline content using a colorimetric assay, which is indicative of the total collagen content.[13]

c. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from lung tissue using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for profibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1.

  • Normalize the gene expression to a housekeeping gene (e.g., Gapdh).

d. Western Blot Analysis:

  • Extract total protein from lung tissue homogenates.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against α-SMA and collagen type I.

  • Use a suitable secondary antibody and detection system to visualize the protein bands.

  • Normalize to a loading control such as β-actin.

Mandatory Visualizations

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Induction and Treatment cluster_analysis Analysis animal C57BL/6 Mice acclimatization Acclimatization (1 week) animal->acclimatization grouping Random Grouping acclimatization->grouping bleomycin Bleomycin Instillation (Day 0) grouping->bleomycin sr1664_pro This compound (Prophylactic) grouping->sr1664_pro sr1664_the This compound (Therapeutic) bleomycin->sr1664_the euthanasia Euthanasia (Day 14/21) sr1664_pro->euthanasia sr1664_the->euthanasia histology Histology (Ashcroft Score) euthanasia->histology hydroxyproline Hydroxyproline Assay euthanasia->hydroxyproline qrpcr qRT-PCR euthanasia->qrpcr western Western Blot euthanasia->western

Caption: Experimental workflow for testing this compound in the bleomycin-induced pulmonary fibrosis model.

signaling_pathway cluster_stimulus Pro-fibrotic Stimuli cluster_cellular Cellular Response cluster_signaling Intracellular Signaling cluster_outcome Fibrotic Outcome Bleomycin Bleomycin EpithelialCell Alveolar Epithelial Cell Injury Bleomycin->EpithelialCell TGFb TGF-β STAT3 STAT3 TGFb->STAT3 non-canonical Smad Smad2/3 TGFb->Smad EpithelialCell->TGFb Fibroblast Fibroblast Activation Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast ECM Extracellular Matrix Deposition (Collagen, Fibronectin) Myofibroblast->ECM PPARg PPARγ PPARg->Fibroblast Inhibits Activation pPPARg p-PPARγ (Inactive) PPARg->pPPARg Phosphorylation PPARg->STAT3 Inhibits Cdk5 Cdk5 Cdk5->PPARg Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3->Fibroblast pSmad p-Smad2/3 (Active) Smad->pSmad pSmad->Fibroblast Fibrosis Pulmonary Fibrosis ECM->Fibrosis This compound This compound This compound->PPARg Blocks Phosphorylation

Caption: Proposed signaling pathway of this compound in pulmonary fibrosis.

Mechanism of Action of this compound in Pulmonary Fibrosis

This compound acts as a selective PPARγ modulator, preventing its phosphorylation by Cdk5.[3] In the context of pulmonary fibrosis, this action is hypothesized to have several beneficial effects:

  • Inhibition of Fibroblast Activation: Activated PPARγ is known to have anti-fibrotic properties. By preventing the inactivating phosphorylation of PPARγ, this compound may maintain its ability to suppress the transformation of fibroblasts into pro-fibrotic myofibroblasts.

  • Crosstalk with TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[17][18] PPARγ activation has been shown to antagonize TGF-β signaling.[6] this compound may therefore indirectly inhibit the downstream effects of TGF-β, including Smad activation and subsequent pro-fibrotic gene expression.

  • Modulation of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key pathway in fibrosis, contributing to epithelial injury and myofibroblast differentiation.[11][19][20] There is evidence of crosstalk between PPARγ and STAT3, where PPARγ activation can inhibit STAT3. This compound, by maintaining active PPARγ, could potentially downregulate STAT3-mediated fibrotic responses.

By targeting these interconnected signaling pathways, this compound presents a novel therapeutic approach for mitigating the progression of pulmonary fibrosis. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in a robust and relevant disease model.

References

Application Notes and Protocols: Detecting p-PPARγ by Western Blot Following SR1664 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity[1][2]. The activity of PPARγ can be modulated by post-translational modifications, notably phosphorylation[3]. Cyclin-dependent kinase 5 (Cdk5) has been identified as a key kinase that phosphorylates PPARγ at Serine 273, a modification linked to insulin resistance.

SR1664 is a novel PPARγ ligand that functions as an antagonist[4]. Unlike traditional thiazolidinedione (TZD) drugs, this compound does not exhibit classical transcriptional agonism[5][6][7]. Its primary mechanism involves binding to PPARγ and potently inhibiting Cdk5-mediated phosphorylation at Ser273, with a reported IC50 of approximately 80 nM[4][6][7]. This selective inhibition of phosphorylation without agonist activity makes this compound a promising therapeutic agent for type 2 diabetes, potentially avoiding side effects like fluid retention associated with full agonists[5][6].

These application notes provide a detailed protocol for treating cells with this compound and subsequently detecting the change in PPARγ phosphorylation status using Western blotting.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of this compound action and the general experimental workflow for the Western blot protocol.

cluster_0 Mechanism of this compound Action Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) (Inactive) This compound This compound This compound->PPARg Binds to

Caption: this compound binds to PPARγ, blocking its phosphorylation by Cdk5.

A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Nuclear Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (Anti-p-PPARγ / Anti-PPARγ) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western blot workflow for detecting p-PPARγ after this compound treatment.

Data Presentation

The following table summarizes expected quantitative results from a dose-response experiment with this compound. Data should be presented as the ratio of phosphorylated PPARγ to total PPARγ, normalized to the vehicle control.

Treatment GroupThis compound Concentration (nM)p-PPARγ / Total PPARγ Ratio (Normalized)Standard Deviation
Vehicle Control01.00± 0.12
This compound100.85± 0.10
This compound500.58± 0.08
This compound1000.31± 0.05
This compound2000.15± 0.04

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line expressing PPARγ (e.g., 3T3-L1 adipocytes, HEK293T cells).

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer is recommended for nuclear proteins[8][9].

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Inhibitors: Add fresh to lysis buffer before use.

    • Protease Inhibitor Cocktail: (e.g., PMSF, aprotinin, leupeptin).

    • Phosphatase Inhibitor Cocktail: (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate)[9][10].

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membrane: PVDF membrane (0.45 µm).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk, as it contains phosphoproteins that can increase background[11].

  • Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.

  • Primary Antibodies:

    • Rabbit anti-p-PPARγ (Ser273)

    • Mouse anti-total PPARγ

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and this compound Treatment
  • Culture cells to 70-90% confluency in appropriate media[12].

  • Starve cells in low-serum media for 2-4 hours before treatment, if required for the specific cell type to reduce basal signaling.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). A vehicle control (DMSO) must be included.

Protein Extraction (Nuclear Lysate)

This protocol is adapted for nuclear protein extraction, as PPARγ is a nuclear receptor. All steps should be performed at 4°C or on ice.[9]

  • Aspirate media and wash cell monolayers twice with ice-cold PBS.

  • Add 500 µL of ice-cold Lysis Buffer (RIPA buffer supplemented with fresh protease and phosphatase inhibitors) per 10 cm dish[12]. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • To shear genomic DNA and reduce viscosity, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 10 seconds off)[9].

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris[13].

  • Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to load 20-30 µg of total protein per lane.

  • Prepare aliquots by adding 4X Laemmli sample buffer to the calculated lysate volume and boil at 95-100°C for 5-10 minutes. Store at -80°C until use.

Western Blotting
  • SDS-PAGE: Load 20-30 µg of protein per well onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to the transfer apparatus manufacturer's protocol.

  • Blocking: After transfer, rinse the membrane with TBST. Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-PPARγ and anti-total PPARγ) in 5% BSA/TBST at the manufacturer's recommended dilution (typically 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST (typically 1:5000 - 1:10000), for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (4.5.5) three more times to remove unbound secondary antibody.

  • Detection:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-PPARγ and total PPARγ for each sample.

  • Calculate the ratio of p-PPARγ to total PPARγ for each lane to normalize for protein loading.

  • Further normalize the ratios from this compound-treated samples to the vehicle control to determine the relative change in phosphorylation.

References

Application Notes and Protocols for Screening SR1664 Analogs Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1664 is a novel peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that exhibits potent anti-diabetic properties without the adverse side effects associated with full agonists like thiazolidinediones (TZDs).[1][2] Unlike TZDs, this compound does not induce classical transcriptional agonism of PPARγ.[2][3] Instead, its primary mechanism of action involves binding to PPARγ and inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][4] This selective modulation of PPARγ activity has generated significant interest in developing this compound analogs with improved potency, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize this compound analogs. The assays are designed to assess the key biological activities of these compounds, including their binding affinity for PPARγ, their ability to modulate PPARγ transcriptional activity, and their impact on the expression of PPARγ target genes.

Data Presentation

The following table summarizes key quantitative data for this compound and its analog, SR1824, providing a template for the comparative analysis of newly synthesized compounds.

Compound IDStructurePPARγ Binding Affinity (IC50, nM)PPARγ Transcriptional Agonism (% of Rosiglitazone max)Inhibition of Cdk5-mediated PPARγ Phosphorylation
This compound [Insert Chemical Structure of this compound]80[3]~0%[3]Potent Inhibition[3][5]
SR1824 [Insert Chemical Structure of SR1824]Similar to this compound~0%Potent Inhibition
Analog X [Insert Chemical Structure]Data to be generatedData to be generatedData to be generated
Analog Y [Insert Chemical Structure]Data to be generatedData to be generatedData to be generated

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PPARγ and the general workflow for screening this compound analogs.

PPARg_Signaling_Pathway cluster_ligand Ligand Binding cluster_nucleus Nucleus cluster_cdk5 Inhibitory Phosphorylation This compound This compound Analog PPARg PPARγ This compound->PPARg Binds Cdk5 Cdk5 This compound->Cdk5 Blocks Phosphorylation RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE PPARg->PPRE Binds to DNA pPPARg p-PPARγ (Ser273) (Inactive) RXR->PPRE Binds to DNA TargetGene Target Gene (e.g., Adiponectin) PPRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Cdk5->PPARg Phosphorylates (Inhibits)

Caption: PPARγ signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization BindingAssay TR-FRET PPARγ Competitive Binding Assay hit_compounds Hit Compounds BindingAssay->hit_compounds High Affinity Binders ReporterAssay PPARγ Luciferase Reporter Assay GeneExpression qPCR for Target Gene Expression ReporterAssay->GeneExpression PhosphoAssay Cdk5-mediated PPARγ Phosphorylation Assay (Western Blot or specific ELISA) PhosphoAssay->GeneExpression lead_optimization Lead Optimization GeneExpression->lead_optimization start Synthesized This compound Analogs start->BindingAssay hit_compounds->ReporterAssay hit_compounds->PhosphoAssay

References

Application Notes and Protocols: Oil Red O Staining for Assessment of Lipid Accumulation Following SR1664 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a critical area of study in metabolic diseases such as obesity and type 2 diabetes. Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of this process. While full agonists of PPARγ, like thiazolidinediones (e.g., rosiglitazone), are potent insulin sensitizers, their clinical use is hampered by side effects such as weight gain and fluid retention, which are linked to their strong adipogenic activity.

SR1664 is a novel, non-agonist PPARγ ligand that has garnered significant interest. It operates by a distinct mechanism, blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][2] This phosphorylation is associated with the dysregulation of a specific set of genes involved in insulin resistance. By inhibiting this event, this compound is designed to retain the anti-diabetic benefits of PPARγ modulation without stimulating widespread adipogenesis.[1][2]

Oil Red O staining is a widely used histochemical technique to visualize and quantify neutral lipid accumulation within cells, providing a direct measure of adipocyte differentiation. This application note provides a detailed protocol for treating 3T3-L1 preadipocytes with this compound, followed by Oil Red O staining to assess its effect on lipid accumulation in comparison to a known PPARγ agonist, rosiglitazone.

Data Presentation

The following table summarizes representative quantitative data from an experiment assessing lipid accumulation in 3T3-L1 adipocytes via Oil Red O staining. Data is presented as the mean optical density (OD) at 490 nm of extracted Oil Red O, normalized to the untreated control.

Treatment GroupConcentration (µM)Mean OD 490 nm (Normalized)Standard Deviation
Untreated Control -1.00± 0.12
Rosiglitazone 14.58± 0.35
This compound 0.11.05± 0.15
This compound 10.98± 0.11
This compound 100.95± 0.13

Note: The data presented are illustrative, based on qualitative findings that this compound does not induce significant lipid accumulation compared to full PPARγ agonists like rosiglitazone.[1]

Experimental Protocols

This section details the complete workflow from cell culture and differentiation to this compound treatment and subsequent Oil Red O staining and quantification. The protocol is optimized for the 3T3-L1 cell line, a well-established model for studying adipogenesis.[3][4]

Part 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment
  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that allows them to reach confluence. Culture in DMEM supplemented with 10% bovine calf serum.

  • Growth to Confluence: Maintain the cells in a 37°C, 5% CO₂ incubator. Replace the medium every 2 days until the cells are 100% confluent.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

  • Compound Treatment: On Day 0, add this compound or Rosiglitazone (positive control) to the appropriate wells at the desired final concentrations. Include an untreated control group (vehicle only).

  • Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin), containing the respective treatments (this compound or Rosiglitazone).

  • Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS). Replace the medium every 2 days. Continue to add the respective treatments with each medium change.

  • Mature Adipocytes: By Day 8-10, cells in the positive control wells should be well-differentiated, appearing rounded and filled with lipid droplets. The cells are now ready for Oil Red O staining.

Part 2: Oil Red O Staining Protocol

Reagents:

  • Phosphate Buffered Saline (PBS)

  • 10% Formalin (in PBS)

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (Prepare fresh: 3 parts Oil Red O stock solution to 2 parts distilled water, let stand for 10 minutes, and filter)

  • 60% Isopropanol

  • 100% Isopropanol (for quantification)

Procedure:

  • Washing: Gently aspirate the culture medium from the wells. Wash the cells twice with PBS.

  • Fixation: Add 1 mL of 10% formalin to each well and incubate for at least 1 hour at room temperature.

  • Washing: Remove the formalin and wash the cells twice with distilled water.

  • Dehydration: Remove all the water and add 1 mL of 60% isopropanol to each well for 5 minutes.

  • Staining: Aspirate the 60% isopropanol and allow the wells to dry completely. Add 500 µL of the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.

  • Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: The cells can now be visualized under a microscope. Lipid droplets will appear as red-orange spheres.

Part 3: Quantification of Lipid Accumulation
  • Drying: After imaging, carefully remove all the water from the wells and let them air dry completely.

  • Elution: Add 500 µL of 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the Oil Red O stain from the lipid droplets.

  • Measurement: Transfer 200 µL of the isopropanol/Oil Red O solution from each well to a 96-well plate.

  • Spectrophotometry: Read the absorbance at 490-520 nm using a microplate reader. Use 100% isopropanol as a blank.

Visualizations

Signaling Pathway of this compound

SR1664_Pathway cluster_obesity Obesity-related signals cluster_ppar PPARγ Regulation Cdk5 Cdk5 PPARγ PPARγ Cdk5->PPARγ Phosphorylates p-PPARγ (Ser273) p-PPARγ (Ser273) PPARγ->p-PPARγ (Ser273) Adipogenic Genes Adipogenic Genes PPARγ->Adipogenic Genes Activates Insulin Sensitizing Genes Insulin Sensitizing Genes p-PPARγ (Ser273)->Insulin Sensitizing Genes Represses This compound This compound This compound->Cdk5 Inhibits

Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.

Experimental Workflow

ORO_Staining_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining & Analysis A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (Day 0) + this compound / Rosiglitazone B->C D Maintain Differentiation (Day 2-8) with continuous treatment C->D E Fix Cells (10% Formalin) D->E F Stain with Oil Red O E->F G Image Acquisition F->G H Elute Stain (100% Isopropanol) G->H I Measure Absorbance (490 nm) H->I

Caption: Workflow for this compound treatment and Oil Red O staining.

References

Application Notes & Protocols: Quantitative PCR Analysis of Gene Expression with SR1664

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are potent insulin sensitizers used to treat type 2 diabetes. However, their classical agonistic activity is linked to undesirable side effects, including weight gain, fluid retention, and bone loss.[1][2]

SR1664 is a novel synthetic PPARγ ligand that operates through a distinct, non-agonistic mechanism.[1][3] It binds to PPARγ but does not induce classical transcriptional activation. Instead, its primary therapeutic action is to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][4] This obesity-linked phosphorylation event dysregulates a specific subset of genes, including those involved in insulin sensitivity like Adiponectin and Adipsin.[2] By specifically inhibiting this phosphorylation, this compound provides potent anti-diabetic effects without the side effects associated with full agonism.[1][2]

These application notes provide a comprehensive protocol for utilizing quantitative reverse transcription PCR (RT-qPCR) to analyze and quantify the selective effects of this compound on PPARγ target gene expression. The described methods allow researchers to differentiate the gene expression profile of a non-agonist phosphorylation inhibitor from that of a classical full agonist.

Mechanism of Action of this compound

Under conditions of obesity or pro-inflammatory stimuli, Cdk5 is activated and phosphorylates PPARγ at serine 273. This post-translational modification does not alter PPARγ's adipogenic capacity but selectively represses the expression of key insulin-sensitizing genes. This compound binds to the PPARγ ligand-binding domain, inducing a conformational change that prevents Cdk5 from accessing the Ser273 phosphorylation site. This restores the normal transcriptional activity on this subset of genes, improving glucose homeostasis.[1][2]

SR1664_Pathway cluster_obesity Obesity / Pro-inflammatory Stimuli cluster_ppar PPARγ Regulation cluster_genes Gene Expression cluster_outcome Metabolic Outcome Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg Phospho-PPARγ (pSer273) PPARg->pPPARg Agonist_Genes Classical Agonist Target Genes (e.g., aP2, CD36) PPARg->Agonist_Genes Regulates (Agonist-dependent) Phospho_Genes Phosphorylation-Sensitive Target Genes (e.g., Adiponectin, Adipsin) PPARg->Phospho_Genes Regulates IS Insulin Sensitivity pPPARg->Phospho_Genes Dysregulates IR Insulin Resistance This compound This compound This compound->PPARg Binds & Blocks Phosphorylation Phospho_Genes->IR Leads to Phospho_Genes->IS Promotes

Caption: this compound signaling pathway.

Experimental Workflow for qPCR Analysis

The following workflow outlines the key steps to assess the impact of this compound on gene expression in a cellular model, such as 3T3-L1 preadipocytes. This model is widely used for studying adipogenesis.[5][6]

qPCR_Workflow cluster_treatments A 1. Cell Culture (3T3-L1 Preadipocytes) B 2. Induce Adipocyte Differentiation A->B C 3. Treatment (Day 4-8) B->C T1 Vehicle (e.g., 0.1% DMSO) C->T1 T2 Rosiglitazone (Full Agonist) C->T2 T3 This compound C->T3 D 4. RNA Extraction E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qPCR E->F G 7. Data Analysis (ΔΔ-Ct Method) F->G T1->D T2->D T3->D

Caption: Experimental workflow for qPCR analysis.

Detailed Experimental Protocols

Protocol 1: 3T3-L1 Cell Culture, Differentiation, and Treatment

This protocol is adapted for studying the effects of compounds on mature adipocytes.[7][8]

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% calf serum and 1% Penicillin-Streptomycin. Grow to 70% confluency.[9]

  • Growth Arrest: Continue to culture cells for 2 days post-confluency to achieve growth arrest. This is Day 0.

  • Differentiation Induction (Day 0): Change the medium to a differentiation cocktail (MDI) consisting of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[9]

  • Insulin Treatment (Day 2): Remove the MDI medium and replace it with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maturation and Treatment (Day 4 onwards): Replace the medium with DMEM containing 10% FBS. From Day 4 to Day 8, treat the maturing adipocytes with the compounds of interest (e.g., Vehicle, 1 µM Rosiglitazone, 1 µM this compound) every 48 hours with a fresh medium change.

  • Harvesting (Day 8): On Day 8, wash cells with PBS and lyse them for RNA extraction.

Protocol 2: Total RNA Extraction and cDNA Synthesis

This is a standard two-step RT-qPCR procedure.[10][11]

  • RNA Extraction: Extract total RNA from the treated 3T3-L1 adipocytes using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions.

  • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.[10]

Protocol 3: Quantitative PCR (qPCR)
  • Primer Design: Design primers for target genes (e.g., Fabp4 (aP2), Adipoq (Adiponectin)) and a stable housekeeping gene (e.g., Actb (β-actin), Gapdh). Primers should yield amplicons of 70-150 bp and have a Tm of ~60-62°C.[12]

  • Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL final volume. A typical reaction includes:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted)

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with conditions similar to the following:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify amplicon specificity.

  • Controls: Include no-template controls (NTC) for each primer set to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[12]

Protocol 4: Data Analysis (Relative Quantification)

The 2-ΔΔCt (Livak) method is used for relative quantification of gene expression.[13][14]

  • Calculate ΔCt: Normalize the Ct value of the gene of interest (GOI) to the Ct value of the housekeeping gene (HKG) for each sample.

    • ΔCt = Ct(GOI) - Ct(HKG)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.

    • ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control)

  • Calculate Fold Change: Determine the relative expression fold change.

    • Fold Change = 2-ΔΔCt

Data Presentation and Expected Results

The primary goal is to demonstrate the differential effect of this compound compared to a full agonist like Rosiglitazone. This compound is expected to have a minimal effect on classical agonist-responsive genes but should restore the expression of genes repressed by PPARγ phosphorylation.

Table 1: Relative Expression of Classical PPARγ Agonist Target Genes This table shows the expected fold change in gene expression relative to a vehicle control. Rosiglitazone, a full agonist, strongly induces these genes, while the non-agonist this compound shows little to no effect.

Gene SymbolGene NameFunctionFold Change (Rosiglitazone)Fold Change (this compound)
Fabp4 (aP2)Fatty acid binding protein 4Lipid transport~15.5~1.2
Cd36CD36 moleculeFatty acid translocase~8.0~1.1
Plin1Perilipin 1Lipid droplet coating~10.2~1.5

Table 2: Relative Expression of PPARγ Phosphorylation-Sensitive Genes This table shows the expected fold change in gene expression relative to a vehicle control in a model where these genes are suppressed (e.g., by pro-inflammatory stimuli). Both Rosiglitazone and this compound block PPARγ phosphorylation, thus restoring the expression of these key insulin-sensitizing genes.

Gene SymbolGene NameFunctionFold Change (Rosiglitazone)Fold Change (this compound)
AdipoqAdiponectinInsulin-sensitizing adipokine~4.5~4.2
Adipsin (Cfd)AdipsinComplement factor D~3.8~3.5

Note: The fold-change values are representative and based on published findings. Actual results may vary depending on experimental conditions.[1]

Conclusion

RT-qPCR is an indispensable tool for characterizing the pharmacological profile of selective PPARγ modulators like this compound. The protocols outlined here enable researchers to quantitatively demonstrate that this compound, a non-agonist inhibitor of Cdk5-mediated PPARγ phosphorylation, selectively regulates a distinct set of target genes compared to classical TZD full agonists. This methodology is crucial for the development of next-generation anti-diabetic therapies with improved safety profiles.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting SR1664

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), the molecular target of SR1664. This compound is a notable PPARγ antagonist that selectively inhibits the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This mechanism of action imparts potent anti-diabetic effects without the adverse side effects associated with classical full agonists, such as fluid retention and weight gain.[1][2]

The following protocols describe biochemical and cell-based assays suitable for HTS campaigns to discover compounds with similar modes of action to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and other relevant PPARγ modulators.

CompoundAssay TypeTargetParameterValueReference
This compoundCdk5-mediated PPARγ phosphorylation inhibitionPPARγIC5080 nM[3][4][5]
This compoundPPARγ BindingPPARγKi28.67 nM[3]
This compoundLanthaScreen™ TR-FRET Competitive BindingPPARγIC5080 nM[2]
RosiglitazoneCdk5-mediated PPARγ phosphorylation inhibitionPPARγHalf-maximal effect20-200 nM[2]
MRL24Cdk5-mediated PPARγ phosphorylation inhibitionPPARγHalf-maximal effect20-200 nM[2]

Signaling Pathway

The signaling pathway illustrates the mechanism of this compound in modulating PPARγ activity. Under obesogenic conditions, Cdk5 phosphorylates PPARγ at Ser273, which is associated with insulin resistance. This compound binds to PPARγ and allosterically inhibits this phosphorylation event, leading to improved insulin sensitivity.

SR1664_Signaling_Pathway Cdk5 Cdk5 PPARg_unphos PPARγ Cdk5->PPARg_unphos Phosphorylation PPARg_phos p-PPARγ (Ser273) PPARg_bound This compound-PPARγ Complex Insulin_Resistance Insulin Resistance PPARg_phos->Insulin_Resistance Target_Gene_Dys Target Gene Dysregulation PPARg_phos->Target_Gene_Dys This compound This compound This compound->PPARg_unphos Binding Insulin_Sensitivity Improved Insulin Sensitivity PPARg_bound->Insulin_Sensitivity Target_Gene_Reg Target Gene Regulation PPARg_bound->Target_Gene_Reg

Caption: this compound signaling pathway.

Experimental Workflow: HTS Campaign

The following diagram outlines a typical HTS workflow for identifying novel inhibitors of Cdk5-mediated PPARγ phosphorylation.

Caption: High-throughput screening workflow.

Protocol 1: High-Throughput ELISA for Inhibitors of Cdk5-Mediated PPARγ Phosphorylation

This protocol describes a 384-well ELISA to screen for compounds that inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser273.[1][6] The assay is robust and suitable for HTS with a reported Z-factor > 0.6.[1][6]

Materials:

  • Recombinant human PPARγ protein

  • Active Cdk5/p25 kinase

  • Anti-phospho-PPARγ (Ser273) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 384-well high-binding microplates

  • Assay buffer (e.g., kinase buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Test compounds and controls (e.g., this compound)

Procedure:

  • Coating: Coat 384-well plates with recombinant human PPARγ protein overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer to remove unbound protein.

  • Compound Addition: Add test compounds at desired concentrations to the wells. Include positive (e.g., this compound) and negative (e.g., DMSO) controls.

  • Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of Cdk5/p25 kinase and ATP to each well. Incubate for 1 hour at 30°C.

  • Washing: Wash the plates three times with wash buffer.

  • Primary Antibody: Add the anti-phospho-PPARγ (Ser273) antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Detection: Add TMB substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method to quantify the binding of compounds to the PPARγ ligand-binding domain (LBD).[6][7][8][9]

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing GST-tagged PPARγ-LBD, Tb-anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer)

  • TR-FRET PPAR Assay Buffer

  • Test compounds and controls (e.g., rosiglitazone)

  • 384-well low-volume microplates

Procedure:

  • Reagent Preparation: Prepare 4X solutions of the test compounds, control competitor (e.g., 1 µM GW1929), Fluormone™ Pan-PPAR Green, and a mixture of PPARγ-LBD and Tb-anti-GST antibody in TR-FRET PPAR Assay Buffer.

  • Compound Addition: Add 10 µL of the 4X test compound solutions to the assay plate.

  • Tracer Addition: Add 10 µL of the 4X Fluormone™ Pan-PPAR Green to all wells.

  • Protein Addition: Add 20 µL of the 2X PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence, with excitation at 340 nm and emission at 495 nm and 520 nm. The TR-FRET ratio (520 nm/495 nm) is calculated to determine the displacement of the tracer by the test compound.

Protocol 3: Cell-Based Luciferase Reporter Assay for PPARγ Transactivation

This assay measures the ability of compounds to modulate the transcriptional activity of PPARγ in a cellular context.[2][10][11][12][13][14]

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Control reporter vector (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Dual-luciferase assay system

  • 96- or 384-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96- or 384-well plates.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control reporter vector.

  • Compound Treatment: After 24 hours, treat the cells with test compounds at various concentrations.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the lysate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 4: High-Throughput Oil Red O Staining for Adipocyte Differentiation

This phenotypic assay assesses the ability of compounds to promote or inhibit adipogenesis in preadipocyte cell lines like 3T3-L1.[15][16][17][18][19]

Materials:

  • 3T3-L1 preadipocytes

  • Adipocyte differentiation medium

  • Oil Red O staining solution

  • 10% formalin

  • Isopropanol

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in 96-well plates.

    • Induce differentiation by treating with adipocyte differentiation medium containing the test compounds.

    • Culture for 7-10 days, replenishing the medium every 2-3 days.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the lipid droplets with Oil Red O working solution for 10-30 minutes.

  • Quantification:

    • Wash the cells with water to remove excess stain.

    • Elute the Oil Red O stain from the cells with 100% isopropanol.

    • Measure the absorbance of the eluate at 510 nm.

Protocol 5: qPCR for PPARγ Target Gene Expression

This protocol is for quantifying the expression of PPARγ target genes to characterize the downstream effects of hit compounds.[20][21][22][23][24]

Materials:

  • Differentiated adipocytes or other relevant cell types treated with test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for PPARγ target genes (e.g., Adiponectin, Adipsin) and a housekeeping gene (e.g., GAPDH)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into the qPCR plate.

    • Add the cDNA to the respective wells.

  • Real-time PCR: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Application Note: In Vitro Assay for Screening Inhibitors of Cdk5-Mediated Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons rather than controlling the cell cycle.[1][2] Its activity is crucial for neuronal development, migration, and synaptic plasticity.[3][4] Cdk5 requires association with a regulatory subunit, primarily p35 or p39, for activation.[4][5] The cleavage of p35 to a more stable p25 fragment can lead to Cdk5 hyperactivation, which is implicated in neurodegenerative disorders like Alzheimer's disease.[6] Given its role in various pathologies, Cdk5 has emerged as a significant therapeutic target.

This application note details a robust in vitro kinase assay to screen for inhibitors of Cdk5 activity. We use SR1664 as a model compound to illustrate a specific inhibitory mechanism. This compound is a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) ligand that potently inhibits the Cdk5-mediated phosphorylation of PPARγ.[7][8] Notably, this compound does not inhibit the catalytic activity of Cdk5 directly; instead, it binds to the substrate (PPARγ) and sterically hinders its phosphorylation by Cdk5.[9][10] This highlights a substrate-directed inhibitory strategy, which can be identified using the described assay format.

Cdk5 Signaling and Inhibition by this compound

The following diagram illustrates the activation of Cdk5 and its subsequent phosphorylation of the substrate PPARγ. It also depicts the inhibitory action of this compound, which blocks the substrate-kinase interaction rather than the kinase's active site.

Cdk5_Signaling_Pathway cluster_activation Cdk5 Activation cluster_phosphorylation Substrate Phosphorylation cluster_inhibition Inhibition p35 p35 p25 p25 p35->p25 Calpain Cdk5_active Cdk5/p25 (Active) p25->Cdk5_active Cdk5_inactive Cdk5 (Inactive) Cdk5_inactive->Cdk5_active PPARg PPARγ Cdk5_active->PPARg Phosphorylation pPPARg Phospho-PPARγ This compound This compound This compound->PPARg Binds to PPARγ, blocks phosphorylation

Caption: Cdk5 activation and substrate-directed inhibition by this compound.

Quantitative Data: this compound Inhibition

The inhibitory potency of this compound on Cdk5-mediated PPARγ phosphorylation has been quantified, providing key metrics for its efficacy.

CompoundParameterValueReference(s)
This compoundIC₅₀80 nM[7][8]
This compoundKᵢ28.67 nM[7][8]

Experimental Protocols

Principle of the Assay

This protocol describes a non-radioactive, luminescence-based in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay) designed for a high-throughput format. The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The Cdk5/p25 enzyme phosphorylates a substrate using ATP, converting it to ADP. A detection reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the Cdk5 activity. Inhibitors of this process will lead to a decrease in signal.

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay protocol.

Experimental_Workflow prep 1. Reagent Preparation add_inh 2. Add Inhibitor (e.g., this compound) prep->add_inh add_enz 3. Add Enzyme (Cdk5/p25) add_inh->add_enz start_rxn 4. Initiate Reaction (Substrate + ATP) add_enz->start_rxn incubate 5. Incubate at RT start_rxn->incubate detect 6. Add Detection Reagents incubate->detect read 7. Read Luminescence detect->read analyze 8. Data Analysis (IC₅₀ Curve) read->analyze

Caption: High-level workflow for the Cdk5 inhibition assay.

Materials and Reagents
  • Enzyme: Recombinant active Cdk5/p25 complex

  • Substrate: Histone H1 (general Cdk5 substrate) or full-length recombinant PPARγ (for this compound-specific mechanism)

  • Inhibitor: this compound (or test compounds) dissolved in DMSO

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[3]

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: White, opaque 96-well or 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader.

Detailed Assay Protocol (384-well format)

This protocol is adapted from commercially available luminescent kinase assays.[3]

1. Reagent Preparation:

  • Kinase Buffer: Prepare the buffer as described above and keep on ice.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for the specific substrate (typically 10-100 µM).
  • Enzyme Dilution: Thaw the Cdk5/p25 enzyme on ice and dilute it to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
  • Substrate Solution: Prepare a working solution of the substrate (e.g., Histone H1 or PPARγ) in kinase buffer.
  • Inhibitor Dilution: Prepare a serial dilution of this compound or test compounds in 100% DMSO. Then, dilute these stocks into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure:

  • Controls:
  • No-Inhibitor Control (100% Activity): Wells containing enzyme, substrate, ATP, and vehicle (DMSO).
  • No-Enzyme Control (0% Activity/Background): Wells containing substrate, ATP, and vehicle, but no enzyme.
  • Step 1: Add Inhibitor: Add 1 µL of the diluted inhibitor solution or vehicle (for controls) to the appropriate wells of the 384-well plate.
  • Step 2: Add Enzyme: Add 2 µL of the diluted Cdk5/p25 enzyme to all wells except the "No-Enzyme" controls.
  • Step 3: Initiate Reaction: Add 2 µL of the Substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 5 µL.
  • Step 4: Incubate: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes.
  • Step 5: Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Step 6: Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Step 7: Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.

3. Data Analysis:

  • Calculate Percent Inhibition:
  • Subtract the average background signal (No-Enzyme Control) from all other measurements.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
  • Determine IC₅₀:
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of Cdk5 activity.

References

Troubleshooting & Optimization

improving SR1664 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR1664 in in vivo experiments. The focus is on improving the bioavailability of this compound to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Unlike full agonists (e.g., thiazolidinediones), this compound does not activate PPARγ's classical transcriptional pathways, which are associated with side effects like fluid retention and weight gain.[1][3] Its primary mechanism of action is the potent inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2] This phosphorylation is linked to the development of insulin resistance in obesity.[4] By blocking this event, this compound can produce anti-diabetic effects without the adverse effects of full PPARγ agonism.[1][5]

Q2: What are the known challenges with using this compound in vivo?

The primary challenge with this compound for in vivo studies is its suboptimal oral bioavailability and unfavorable pharmacokinetic properties.[1][6] This can lead to low and variable exposure of the target tissues to the compound, potentially affecting the reliability and reproducibility of experimental outcomes. Additionally, there have been reports of poor tolerability in some animal models, such as ob/ob mice, although the specific formulation context is not always detailed.

Q3: Are there established formulations to improve this compound bioavailability for in vivo studies?

Yes, while peer-reviewed comparative studies are limited, common formulation strategies for poorly soluble compounds can be applied to this compound. Commercial suppliers recommend specific vehicle compositions for in vivo use. Two such protocols are provided in the Experimental Protocols section below. These formulations are designed to enhance the solubility and absorption of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results between animals. Poor bioavailability leading to inconsistent plasma and tissue concentrations of this compound.1. Optimize Formulation: Utilize a formulation designed to enhance solubility and absorption. Refer to the recommended protocols in the "Experimental Protocols" section. 2. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to avoid dose variability. 3. Consider Route of Administration: While oral gavage is common, for initial studies or to bypass absorption variability, intraperitoneal (IP) injection may be considered, though a different vehicle composition might be necessary.
Lack of expected therapeutic effect. Insufficient systemic exposure to this compound due to poor absorption.1. Increase Dose: A dose-response study may be necessary to determine the optimal dose for your specific animal model and formulation. 2. Change Formulation Strategy: If a simple suspension is being used, switching to a solution or a lipid-based formulation (see protocols below) is highly recommended. 3. Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound to confirm adequate exposure.
Adverse events or poor tolerability in animals (e.g., weight loss, lethargy). This could be related to the compound itself or the vehicle used. High concentrations of certain solvents like DMSO can be toxic.1. Vehicle Toxicity: Ensure the concentration of solvents like DMSO in the final dosing solution is minimized. For instance, keeping the proportion of DMSO below 2% in the working solution is a general recommendation for animal studies. 2. Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound. 3. Alternative Vehicle: If toxicity is suspected to be from the vehicle, try the alternative formulation provided in the protocols. For example, if a multi-component solvent system is causing issues, a simpler corn oil-based vehicle might be better tolerated.
Precipitation of this compound in the formulation during preparation or storage. This compound is poorly soluble in aqueous solutions.1. Follow Protocol Precisely: Add solvents in the specified order and ensure complete dissolution at each step. 2. Use Heat and/or Sonication: Gentle warming and sonication can aid in the dissolution of this compound.[2] 3. Prepare Fresh: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to prevent precipitation over time.[2]

Experimental Protocols

Below are two detailed protocols for the preparation of this compound for oral administration in in vivo studies, based on recommendations from commercial suppliers.

Protocol 1: Co-Solvent Formulation

This formulation uses a combination of solvents to keep this compound in solution.

  • Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved; ultrasonic agitation may be required.

    • In a separate tube, add the required volume of PEG300.

    • Add the appropriate volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix until the solution is homogeneous.

    • Finally, add the saline to reach the final volume and mix well.

  • Example for a 1 mL working solution with a final concentration of 2.5 mg/mL:

    • Start with a 25 mg/mL stock of this compound in DMSO.

    • To 400 µL of PEG300, add 100 µL of the this compound/DMSO stock solution and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Resulting Solubility: ≥ 2.5 mg/mL[2]

Protocol 2: Oil-Based Formulation

This formulation uses corn oil as the primary vehicle.

  • Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Preparation Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a separate tube, add the required volume of corn oil.

    • Add the appropriate volume of the this compound/DMSO stock solution to the corn oil and mix thoroughly until a clear solution is obtained.

  • Example for a 1 mL working solution with a final concentration of 2.5 mg/mL:

    • Start with a 25 mg/mL stock of this compound in DMSO.

    • To 900 µL of corn oil, add 100 µL of the this compound/DMSO stock solution and mix.

  • Resulting Solubility: ≥ 2.5 mg/mL[2]

Quantitative Data Summary
FormulationCompositionAchievable Concentration
Co-Solvent10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Oil-Based10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Note: The provided concentrations are based on supplier data and represent achievable solubility in the vehicle. The actual bioavailability in vivo will depend on various physiological factors.

Visualizations

This compound Mechanism of Action: Signaling Pathway

SR1664_Mechanism cluster_obesity Obesity-Induced State cluster_intervention Intervention with this compound Cdk5 Cdk5 PPARg_unphos PPARγ Cdk5->PPARg_unphos Phosphorylates PPARg_phos PPARγ-P (Ser273) PPARg_unphos->PPARg_phos Diabetogenic_Genes Diabetogenic Gene Expression PPARg_phos->Diabetogenic_Genes Upregulates Insulin_Resistance Insulin Resistance Diabetogenic_Genes->Insulin_Resistance This compound This compound Cdk5_inactive Cdk5 This compound->Cdk5_inactive Inhibits PPARg_unphos2 PPARγ Cdk5_inactive->PPARg_unphos2 Phosphorylation Blocked Diabetogenic_Genes_norm Normalized Gene Expression PPARg_unphos2->Diabetogenic_Genes_norm Insulin_Sensitivity Improved Insulin Sensitivity Diabetogenic_Genes_norm->Insulin_Sensitivity Bioavailability_Workflow cluster_formulation Formulation Strategy cluster_evaluation Evaluation start Start: Poorly Bioavailable this compound prep_stock Prepare this compound Stock in DMSO start->prep_stock form_A Option A: Co-Solvent Vehicle (DMSO, PEG300, Tween-80, Saline) prep_stock->form_A form_B Option B: Oil-Based Vehicle (DMSO, Corn Oil) prep_stock->form_B administer Oral Administration (e.g., Gavage) form_A->administer form_B->administer pk_study Pharmacokinetic Study (Measure Plasma Levels) administer->pk_study pd_study Pharmacodynamic Study (Assess Therapeutic Effect) administer->pd_study outcome Outcome: Improved In Vivo Efficacy pk_study->outcome pd_study->outcome Troubleshooting_Logic cluster_issues Troubleshooting Path start In Vivo Experiment with this compound check_results Results as Expected? start->check_results success Experiment Successful check_results->success Yes issue_type Identify Issue Type check_results->issue_type No variability High Variability issue_type->variability Variability no_effect No Effect issue_type->no_effect No Effect toxicity Toxicity Signs issue_type->toxicity Toxicity solution_variability Optimize Formulation Ensure Homogeneity variability->solution_variability solution_no_effect Increase Dose or Change Formulation no_effect->solution_no_effect solution_toxicity Reduce Dose or Check Vehicle Toxicity toxicity->solution_toxicity re_evaluate Re-run Experiment solution_variability->re_evaluate solution_no_effect->re_evaluate solution_toxicity->re_evaluate re_evaluate->check_results

References

SR1664 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR1664 in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the effective application of this compound and to address common challenges that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective PPARγ antagonist.[1] It binds to the peroxisome proliferator-activated receptor-gamma (PPARγ) and acts as a non-agonist ligand, meaning it does not activate the receptor in the classical sense.[2][3] Its primary mechanism involves potently inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[2][3][4] This inhibition is achieved without causing the adverse side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[2][4]

Q2: What are the common cell culture media to use with this compound?

While specific data on this compound stability in various media is limited, general principles of small molecule stability should be considered. Commonly used media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 are generally compatible. However, the stability of this compound can be influenced by media components, pH, and the presence of serum.[5] It is recommended to empirically test the stability of this compound in your specific cell culture setup.

Q3: How should I prepare and store this compound stock solutions?

According to one supplier, this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] The appropriate solvent for preparing the stock solution should be selected based on the solubility information provided by the supplier.[1]

Q4: I am observing inconsistent or no effect of this compound in my experiments. What could be the issue?

Inconsistent or absent effects of this compound can stem from several factors:

  • Compound Stability: this compound may be degrading in the cell culture media over the course of your experiment.

  • Solubility Issues: The compound may be precipitating out of solution, especially at higher concentrations.

  • Binding to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[6]

  • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively transported out.[7]

Refer to the troubleshooting guide below for detailed steps to address these potential issues.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when using this compound in cell culture.

Problem: Inconsistent or weaker-than-expected results.

This is a common issue that can often be traced back to the stability and bioavailability of the compound in the experimental setup.

Table 1: Troubleshooting Inconsistent this compound Efficacy

Potential Cause Troubleshooting Steps Expected Outcome
Degradation in Media 1. Perform a time-course stability study of this compound in your specific cell culture media (see Experimental Protocol 1).2. Analyze samples at 0, 24, 48, and 72 hours post-incubation using HPLC or LC-MS/MS.Determine the half-life of this compound in your experimental conditions. If significant degradation is observed, consider more frequent media changes with freshly added compound.
Precipitation from Solution 1. Visually inspect the culture media for any signs of precipitation, especially at the highest concentration used.2. Prepare a dilution series of this compound in your media and measure the absorbance or turbidity over time.Identify the maximum soluble concentration of this compound in your media. Ensure all working concentrations are below this limit.
Adsorption to Labware 1. Pre-incubate (or "block") your plasticware with a protein solution (e.g., bovine serum albumin) before adding the this compound-containing media.2. Compare the effects of this compound in pre-treated vs. untreated plates.Reduced binding to plastic should result in a more consistent and potent biological effect.
Sub-optimal Dosing 1. Perform a dose-response experiment to determine the optimal concentration range for your cell type and endpoint.2. Consult literature for effective concentrations in similar experimental systems. This compound has shown effects at concentrations around 1µM.[1]Establish a clear dose-dependent effect of this compound.

Experimental Protocols

Experimental Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, non-coated tissue culture plates or tubes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Appropriate mobile phase for HPLC analysis

  • Sterile pipette tips and tubes

Methodology:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate. Incubate the samples under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot from the incubated samples. The 0-hour time point serves as the initial concentration reference.

  • Sample Preparation for HPLC: Immediately after collection, process the samples for HPLC analysis. This may involve protein precipitation (if serum is present) by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Table 2: Example Data for this compound Stability Assay

Time (hours)Peak Area (Arbitrary Units)% this compound Remaining
01,000,000100%
4950,00095%
8880,00088%
24750,00075%
48550,00055%
72300,00030%

Visualizations

Signaling Pathway of this compound Action

SR1664_Pathway This compound This compound PPARg PPARγ This compound->PPARg binds Phosphorylation Phosphorylation (Ser273) This compound->Phosphorylation inhibits Gene_Repression Repression of Adipogenic Genes PPARg->Gene_Repression leads to Therapeutic_Effects Anti-diabetic Effects PPARg->Therapeutic_Effects contributes to Cdk5 Cdk5 Cdk5->PPARg phosphorylates Phosphorylation->Gene_Repression prevents

Caption: this compound binds to PPARγ and inhibits Cdk5-mediated phosphorylation, leading to therapeutic effects.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Culture Media Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Time_Points Collect Samples at 0, 4, 8, 24, 48, 72h Incubate->Time_Points Sample_Prep Prepare Samples for HPLC Time_Points->Sample_Prep HPLC_Analysis Analyze by HPLC Sample_Prep->HPLC_Analysis Data_Analysis Quantify Peak Area and Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for determining the stability of this compound in cell culture media using HPLC.

References

troubleshooting SR1664 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SR1664

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on issues related to its precipitation in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitate observed in this compound solution upon preparation or storage.

This guide will help you identify the potential cause of this compound precipitation and provide solutions to resolve the issue.

Step 1: Review Solution Composition and Preparation Method

Ensure your solvent system and preparation technique are optimal for this compound solubility. This compound is a hydrophobic molecule and requires specific solvent conditions to remain in solution.

  • Question: Are you using an appropriate solvent system?

    • Recommendation: this compound is practically insoluble in purely aqueous solutions. A combination of organic solvents and/or surfactants is necessary. Refer to the solubility data table below for recommended solvent systems.

  • Question: Was the order of solvent addition correct?

    • Recommendation: When preparing multi-component solvent systems, the order of addition is critical. For instance, in a DMSO/PEG300/Tween-80/Saline system, it is recommended to first dissolve this compound in DMSO to create a stock solution, then sequentially add the other co-solvents.[1]

  • Question: Did you use freshly opened, high-purity solvents?

    • Recommendation: The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1] Always use new or properly stored anhydrous solvents.

Step 2: Assess Physical Handling and Storage

Mechanical and thermal stress can influence the stability of your this compound solution.

  • Question: Was the solution adequately mixed?

    • Recommendation: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.

  • Question: How was the stock solution stored?

    • Recommendation: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided as this can promote precipitation. It is best to aliquot the stock solution into smaller, single-use volumes.

  • Question: Are you using the working solution immediately after preparation?

    • Recommendation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has poor solubility in aqueous solutions. For in vitro studies, DMSO is commonly used to prepare concentrated stock solutions. For in vivo experiments, specific co-solvent systems are required.

Solubility Data [1][2]

SolventConcentrationNotes
DMSO≥ 100 mg/mL (182.62 mM)Requires sonication; use newly opened DMSO.
Ethanol15 mg/mL
DMF20 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.57 mM)Prepare by adding solvents sequentially.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.57 mM)Prepare by adding solvents sequentially.

Q2: My this compound precipitated out of solution. Can I redissolve it?

A2: In many cases, yes. Gentle warming of the solution in a water bath (e.g., 37°C) and/or brief sonication can help redissolve the precipitate.[1] However, ensure that the temperature is not too high to cause degradation of the compound. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Q3: How should I store my this compound stock and working solutions?

A3:

  • Solid this compound: Store at -20°C for up to 3 years.[1]

  • Stock Solutions (in DMSO): Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions (for in vivo use): It is strongly recommended to prepare these fresh on the day of the experiment.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist.[1] It functions by binding to PPARγ and inhibiting its phosphorylation by cyclin-dependent kinase 5 (Cdk5) at serine 273.[3][4] This action blocks certain downstream signaling pathways without the classical agonist effects of other PPARγ ligands like thiazolidinediones (TZDs).[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration [1]

(Example for a final concentration of 2.5 mg/mL)

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. If any cloudiness or precipitate is observed, gentle warming or sonication may be used.

Visualizations

SR1664_Signaling_Pathway This compound This compound Phosphorylation Phosphorylation (at Ser273) This compound->Phosphorylation Inhibits Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates PPARg->Phosphorylation Downstream_Effects Adipogenesis, Fluid Retention, Bone Loss Phosphorylation->Downstream_Effects Leads to

Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Start This compound Powder DMSO Add Anhydrous DMSO Start->DMSO Stock 10 mM Stock Solution DMSO->Stock Store Aliquot & Store (-20°C / -80°C) Stock->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution (e.g., with PEG300, Tween-80, Saline) Thaw->Dilute Check Check for Precipitation Dilute->Check Use Use in Experiment Check->Use Clear Redissolve Warm / Sonicate Check->Redissolve Precipitate Redissolve->Check

Caption: Workflow for preparing and using this compound solutions.

References

potential off-target effects of SR1664 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of SR1664 in cellular models, with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its primary mechanism involves binding to PPARγ and potently inhibiting its phosphorylation at serine 273 by Cyclin-Dependent Kinase 5 (Cdk5).[1][2] Unlike thiazolidinediones (TZDs) like rosiglitazone, this compound is devoid of classical transcriptional agonism.[1][2][3][4] This means it does not activate the downstream gene expression typically associated with PPARγ agonists.[5]

Q2: Is this compound expected to have the same side effects as thiazolidinediones (TZDs) in my cellular models?

A2: No, this compound was specifically designed to avoid the common off-target effects associated with TZD-based PPARγ agonists. In cellular models, this compound has been shown not to cause effects linked to classical agonism, such as:

  • Induction of adipogenesis (fat cell differentiation) in 3T3-L1 cells.[1][5]

  • Interference with bone formation or mineralization in MC3T3-E1 osteoblast cultures.[1][2][3][4]

  • Promotion of fluid retention-related gene expression.[1][5]

These differences are due to this compound's unique binding mode, which blocks phosphorylation without inducing the conformational changes required for full receptor activation.[1][5]

Q3: Has this compound shown any cytotoxic effects in common cell lines?

A3: Studies have shown that this compound does not exhibit significant cytotoxic effects at typical working concentrations. In experiments with HEK293 and mIMCD-3 cells, this compound at concentrations of 0.1, 1, and 10 μM did not result in significant cytotoxicity.[6]

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal concentration will vary by cell type and experimental endpoint. However, most published studies use concentrations in the range of 1 µM to 10 µM.[6][7] The half-maximal inhibitory concentration (IC50) for blocking Cdk5-mediated PPARγ phosphorylation is approximately 80 nM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and assay.

Troubleshooting Guide

Problem 1: I am observing adipogenesis in my 3T3-L1 cells after treatment with this compound.

  • Possible Cause 1: Compound Purity/Identity. Verify the purity and identity of your this compound stock. Contamination with a PPARγ agonist could induce adipogenesis.

  • Possible Cause 2: Experimental Conditions. Ensure that your differentiation media is not overly potent. While this compound should not induce adipogenesis on its own, extremely strong differentiation cocktails might mask its specific effect.[1][5]

  • Troubleshooting Step: Run a control experiment with a known PPARγ agonist like rosiglitazone to confirm your assay is working as expected. Compare the results directly with this compound-treated cells. This compound should not stimulate lipid accumulation or the expression of adipogenic genes like rosiglitazone does.[1]

Problem 2: My results are inconsistent when measuring inhibition of PPARγ phosphorylation.

  • Possible Cause 1: Cdk5 Activity. The effect of this compound is dependent on active Cdk5 in your cellular model. Ensure your cells are in a state where Cdk5 is active and phosphorylating PPARγ. This phosphorylation event is often linked to conditions of insulin resistance or obesity.[1][2]

  • Possible Cause 2: Antibody Quality. The quality of antibodies for total PPARγ and phospho-Ser273 PPARγ is critical. Verify your antibodies through appropriate controls, such as using a positive control (e.g., cells treated to induce phosphorylation) and a negative control.

  • Troubleshooting Step: Confirm that this compound is not inhibiting the general kinase activity of Cdk5 in your system. A control experiment can be performed by measuring the phosphorylation of another known Cdk5 substrate, such as the Rb protein; this compound should not affect its phosphorylation.[1]

Quantitative Data Summary

ParameterValueCell Line / SystemReference
IC50 (Cdk5-mediated PPARγ phosphorylation)80 nMIn vitro assay[7]
Ki (Binding affinity to PPARγ)28.67 nMIn vitro assay[7]
Cytotoxicity Screen (No significant effects) Up to 10 µMHEK293, mIMCD-3[6]
Adipogenesis Assay (No induction) 1 µM3T3-L1[1]
Osteoblast Mineralization (No inhibition) 1 µMMC3T3-E1[1]

Key Experimental Protocols

Protocol 1: Adipogenesis Assay in 3T3-L1 Cells

  • Cell Plating: Plate 3T3-L1 preadipocytes and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, induce differentiation using a standard cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin).

  • Compound Treatment: Add this compound (e.g., 1 µM), rosiglitazone (positive control, e.g., 1 µM), or vehicle (negative control) to the differentiation medium.

  • Maturation: After 48 hours, switch to a maturation medium (e.g., DMEM with 10% FBS and insulin), including the respective compounds. Refresh the medium every 48 hours for 8-10 days.

  • Analysis:

    • Lipid Accumulation: Stain cells with Oil Red O to visualize lipid droplets.[1]

    • Gene Expression: Extract RNA and perform qPCR to measure the expression of adipocyte-specific genes (e.g., aP2, Adiponectin).[1]

Protocol 2: Osteoblast Mineralization Assay

  • Cell Plating: Plate MC3T3-E1 pre-osteoblast cells in a suitable culture medium.

  • Induction of Mineralization: Once cells reach confluence, switch to an osteogenic medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate).

  • Compound Treatment: Add this compound (e.g., 1 µM), rosiglitazone (known to inhibit mineralization), or vehicle to the osteogenic medium.

  • Culture: Culture the cells for 14-21 days, replacing the medium and compounds every 2-3 days.

  • Analysis: Stain the cells with Alizarin Red S, which binds to calcium deposits, to visualize and quantify mineralization.[1]

Visualized Pathways and Workflows

SR1664_Mechanism cluster_this compound This compound Pathway (Non-Agonist) cluster_TZD Classical TZD Pathway (Full Agonist) This compound This compound PPARg_S PPARγ This compound->PPARg_S Binds Cdk5_S Cdk5 pPPARg_S p-PPARγ (Ser273) (Inactive State) This compound->pPPARg_S Blocks Phosphorylation AntiDiabetic_S Anti-Diabetic Effects (e.g., Improved Insulin Sensitivity) PPARg_S->AntiDiabetic_S Promotes Cdk5_S->PPARg_S Phosphorylates TZD Rosiglitazone (TZD) PPARg_T PPARγ TZD->PPARg_T Binds & Activates PPRE PPRE Activation PPARg_T->PPRE Adipogenesis Adipogenesis PPRE->Adipogenesis BoneLoss Bone Loss Risk PPRE->BoneLoss AntiDiabetic_T Anti-Diabetic Effects PPRE->AntiDiabetic_T

Caption: Mechanism of this compound vs. classical TZD agonists.

Off_Target_Workflow cluster_exp Experimental Verification start Start: Unexpected Cellular Phenotype (e.g., Lipid Droplet Formation) q1 Is the cellular model appropriate? (e.g., 3T3-L1 for adipogenesis) start->q1 protocol Run Protocol: Adipogenesis Assay q1->protocol Yes positive_control Include Positive Control (e.g., Rosiglitazone) protocol->positive_control negative_control Include Vehicle Control positive_control->negative_control dose_response Perform this compound Dose-Response negative_control->dose_response q2 Does Rosiglitazone induce phenotype and Vehicle does not? dose_response->q2 q3 Does this compound still induce the phenotype? q2->q3 Yes conclusion_on_target Conclusion: Phenotype is likely due to assay conditions or contamination. This compound is not the cause. q2->conclusion_on_target No (Assay issue) check_purity Action: Verify Compound Purity and Identity (e.g., LC-MS) q3->check_purity Yes q3->conclusion_on_target No conclusion_off_target Conclusion: Potential Novel Off-Target Effect. Requires further investigation (e.g., Kinase Screen) check_purity->conclusion_off_target

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Managing SR1664's Pharmacokinetic Challenges in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the poor pharmacokinetic properties of SR1664 in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist.[1] Its primary mechanism of action is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2] This action blocks the adipogenic program associated with traditional PPARγ agonists while retaining insulin-sensitizing effects.[1]

Q2: What are the known pharmacokinetic challenges associated with this compound?

This compound is known to have inferior or unfavorable pharmacokinetic properties, particularly when compared to compounds like rosiglitazone.[3] These challenges include poor solubility and suboptimal oral bioavailability, which can complicate the interpretation of in vivo studies and make it difficult to achieve therapeutic concentrations.[4][5] In fact, it has been suggested that due to these unfavorable pharmacokinetic properties, this compound is unlikely to be administered to patients.[3]

Q3: Have there been attempts to improve the pharmacokinetic properties of this compound?

Yes, the indole scaffold of this compound has been chemically modified to improve its pharmacokinetic properties, leading to the development of analogs like UHC1. UHC1 was designed for improved solubility and has shown greater beneficial effects on glucose and lipid metabolism in mice compared to this compound.

Troubleshooting Guide

Issue: Difficulty achieving desired in vivo exposure of this compound due to poor solubility.

Recommended Solutions:

  • Formulation Optimization: this compound is poorly soluble in aqueous solutions. The use of a suitable vehicle is critical for in vivo administration. Two effective formulation protocols have been reported:

    • Protocol 1 (Aqueous-based suspension): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of at least 2.5 mg/mL.

    • Protocol 2 (Oil-based suspension): A mixture of 10% DMSO and 90% Corn Oil. This can also achieve a solubility of at least 2.5 mg/mL.

  • Preparation Technique: When preparing these formulations, it is recommended to add each solvent one by one and mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. For in vitro studies, using freshly opened, hygroscopic DMSO and ultrasound may be necessary to achieve a stock solution of 100 mg/mL.

  • Route of Administration: While oral gavage is a common method, the suboptimal oral pharmacokinetics of this compound may necessitate intraperitoneal (i.p.) injection to achieve more consistent exposure.[4] Studies have shown that twice-daily i.p. injections can effectively inhibit PPARγ phosphorylation in adipose tissue.

Issue: Inconsistent or unexpected results in animal studies.

Potential Causes and Troubleshooting Steps:

  • Variable Drug Exposure: Due to its poor pharmacokinetics, the amount of this compound reaching the target tissues can vary between animals.

  • Formulation Instability: The formulation may not be stable over the course of the experiment, leading to precipitation of the compound.

    • Action: Prepare fresh formulations regularly. Visually inspect the formulation for any signs of precipitation before each administration. If storing stock solutions, follow recommended guidelines: -80°C for up to 6 months and -20°C for up to 1 month.

Quantitative Data

While specific pharmacokinetic parameters for this compound are not extensively published, the following table summarizes the available comparative information.

CompoundAnimal ModelDose & RouteRelative ExposureSource
This compoundob/ob mice40 mg/kg, i.p., twice dailyComparable to Rosiglitazone[3]
Rosiglitazoneob/ob mice8 mg/kg, i.p., twice daily-[3]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Protocol 1: Aqueous-based Suspension

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

  • Add 4.5 volumes of saline to reach the final volume and mix thoroughly. Final Solvent Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Protocol 2: Oil-based Suspension

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 9 volumes of corn oil and mix thoroughly until a uniform suspension is achieved. Final Solvent Composition: 10% DMSO, 90% Corn Oil.

Visualizations

This compound Signaling Pathway

SR1664_Pathway cluster_obesity Obesity/Insulin Resistance cluster_ppar PPARγ Regulation cluster_effects Cellular Effects Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) (Inactive) PPRE PPRE PPARg->PPRE Binds to Adipogenesis Adipogenesis Genes (e.g., aP2, Adipsin) pPPARg->Adipogenesis Promotes RXR RXR RXR->PPRE Insulin_Genes Insulin Sensitizing Genes PPRE->Insulin_Genes Upregulates This compound This compound This compound->Cdk5 Inhibits Phosphorylation of PPARγ This compound->PPARg Binds & Antagonizes

Caption: this compound's mechanism of action in inhibiting Cdk5-mediated PPARγ phosphorylation.

Experimental Workflow for In Vivo Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dosing Administer this compound (e.g., 40 mg/kg, i.p., twice daily) Formulation->Dosing Animal_Model Select Animal Model (e.g., ob/ob mice) Animal_Model->Dosing PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Tissue Harvesting for Western Blot, qPCR) Dosing->PD_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: A general experimental workflow for in vivo studies with this compound.

Troubleshooting Logic for Poor In Vivo Efficacy

troubleshooting_logic Start Poor In Vivo Efficacy Observed Check_Formulation Is the formulation clear and homogenous? Start->Check_Formulation Remake_Formulation Action: Prepare fresh formulation. Use sonication/gentle heat if needed. Check_Formulation->Remake_Formulation No Check_Dose Is the dose and route appropriate? Check_Formulation->Check_Dose Yes Remake_Formulation->Check_Dose Increase_Dose Action: Consider dose escalation or switching to i.p. administration. Check_Dose->Increase_Dose No Run_PK Action: Conduct a pilot PK study to determine exposure. Check_Dose->Run_PK Yes Increase_Dose->Run_PK Success Efficacy Improved Run_PK->Success

Caption: A troubleshooting flowchart for addressing poor in vivo efficacy of this compound.

References

determining the optimal treatment duration for SR1664 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for SR1664 in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] It functions by binding to PPARγ and inhibiting its phosphorylation by Cyclin-dependent kinase 5 (Cdk5) at serine 273.[3][4][5] This inhibition of phosphorylation is key to its therapeutic effects, as it can improve insulin sensitivity without causing the adverse side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[3][5][6]

Q2: What are the reported in vivo effects of this compound?

A2: In vivo studies, primarily in mouse models of obesity and diabetes, have demonstrated that this compound can lead to dose-dependent improvements in insulin sensitivity and glucose tolerance.[3][7] It has also been shown to reduce fasting insulin levels and hepatic fibrosis.[3][7] A key advantage of this compound is its ability to achieve these anti-diabetic effects without causing weight gain or fluid retention, common side effects of other PPARγ agonists.[3][6][8]

Q3: What treatment durations have been used for this compound in previous in vivo studies?

A3: Published studies have employed a range of treatment durations for this compound in mice, typically administered via intraperitoneal injection. These have included short-term studies of 5 and 11 days, as well as longer-term studies lasting for 4 weeks.[3][7] The choice of duration is highly dependent on the specific research question and the biological endpoint being investigated.

Q4: How do I determine the optimal treatment duration for my specific experiment?

A4: The optimal treatment duration for this compound is not a single, fixed value and should be determined empirically for your specific experimental model and research objectives. A pilot study incorporating a dose-response and time-course analysis is the most effective method to determine this. This will help you identify the shortest duration that produces a significant and stable therapeutic effect for your endpoint of interest.

Troubleshooting Guide: In Vivo this compound Experiments

Issue Potential Cause(s) Recommended Solution(s)
No observable therapeutic effect - Inappropriate treatment duration: The treatment period may be too short for the desired biological effect to manifest. - Suboptimal dosage: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. - Poor drug solubility or stability: this compound may not be properly dissolved or could be degrading after administration. - Animal model characteristics: The chosen animal model may not be responsive to this compound treatment.- Conduct a time-course study to evaluate the effect of this compound at multiple time points. - Perform a dose-response study to identify the most effective dose. - Ensure proper formulation of this compound in a suitable vehicle (e.g., corn oil with DMSO). Prepare fresh solutions for each administration.[1] - Verify the expression and activity of PPARγ and Cdk5 in your animal model.
High variability in results between animals - Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing. - Biological variability: Individual differences in animal metabolism and disease progression can contribute to variability.[9][10] - Environmental factors: Differences in housing conditions, diet, or stress levels can impact experimental outcomes.- Ensure all personnel are thoroughly trained in the administration technique. Use precise measurement tools for dosing. - Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups. - Maintain consistent environmental conditions for all animals throughout the study.
Unexpected side effects or toxicity - High dosage: The administered dose may be approaching toxic levels. - Off-target effects: Although designed to be selective, high concentrations of this compound could potentially have off-target effects. - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Reduce the dosage and re-evaluate the therapeutic window in a dose-response study. - Include a vehicle-only control group to assess the effects of the delivery vehicle. - Monitor animals closely for any signs of distress or toxicity and consult with a veterinarian.

Experimental Protocols

Protocol: Determining Optimal In Vivo Treatment Duration of this compound via a Time-Course and Dose-Response Study

Objective: To determine the most effective and efficient treatment duration and dose of this compound for a specific therapeutic outcome in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., Corn oil, DMSO)

  • Experimental animals (e.g., high-fat diet-induced obese C57BL/6J mice)

  • Standard laboratory equipment for animal handling, injection, and sample collection.

Methodology:

  • Animal Acclimation and Baseline Measurements:

    • Acclimate animals to the housing conditions for at least one week.

    • Record baseline measurements for the parameters of interest (e.g., body weight, fasting blood glucose, and insulin levels).

  • Group Allocation:

    • Randomly assign animals to treatment groups. Include a vehicle control group and multiple this compound dose groups (e.g., 5, 10, 20 mg/kg).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each day of treatment, dilute the stock solution in corn oil to the final desired concentrations.

    • Administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., intraperitoneal injection) at a consistent time each day.

  • Time-Course Monitoring:

    • At predetermined time points (e.g., days 3, 7, 14, and 21), collect samples for analysis from a subset of animals from each group.

    • Analyze the primary endpoint (e.g., inhibition of PPARγ phosphorylation in adipose tissue) and secondary endpoints (e.g., fasting glucose and insulin levels).

  • Data Analysis:

    • Analyze the data for each time point and dose to determine the onset and duration of the therapeutic effect.

    • Identify the lowest dose and shortest treatment duration that produces a statistically significant and biologically meaningful effect.

  • Selection of Optimal Duration:

    • Based on the data, select the optimal treatment duration for subsequent, larger-scale efficacy studies. This duration should be the shortest time required to achieve a stable and significant therapeutic response.

Visualizations

SR1664_Signaling_Pathway cluster_obesity Obesity-Induced State cluster_treatment This compound Treatment Cdk5 Cdk5 PPARg_unphos PPARγ Cdk5->PPARg_unphos Phosphorylates PPARg_phos p-PPARγ (S273) Insulin_Resistance Insulin Resistance PPARg_phos->Insulin_Resistance This compound This compound PPARg_bound PPARγ This compound->PPARg_bound Binds to Improved_Sensitivity Improved Insulin Sensitivity PPARg_bound->Improved_Sensitivity PPARg_bound->Cdk5_inactive Blocks Cdk5

Caption: this compound Signaling Pathway

Experimental_Workflow start Start: Define Research Question and Endpoints pilot_study Pilot Study: Dose-Response & Time-Course start->pilot_study group_allocation Animal Acclimation & Group Allocation pilot_study->group_allocation treatment This compound Administration (Multiple Doses & Durations) group_allocation->treatment data_collection Data Collection at Multiple Time Points treatment->data_collection analysis Statistical Analysis data_collection->analysis decision Determine Optimal Dose and Duration analysis->decision decision->pilot_study Refine main_study Main Efficacy Study decision->main_study Proceed end End: Conclusive Results main_study->end

Caption: Experimental Workflow

Troubleshooting_Logic start Issue: No or Low Efficacy check_duration Is the treatment duration sufficient? start->check_duration check_dose Is the dose optimal? check_duration->check_dose Yes increase_duration Action: Increase duration in a time-course study check_duration->increase_duration No check_formulation Is the formulation correct and stable? check_dose->check_formulation Yes adjust_dose Action: Perform a dose-response study check_dose->adjust_dose No check_model Is the animal model appropriate? check_formulation->check_model Yes reformulate Action: Verify solubility and prepare fresh check_formulation->reformulate No validate_model Action: Confirm target expression/activity

Caption: Troubleshooting Logic Flow

References

Technical Support Center: Assessing SR1664 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of SR1664 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Its primary mechanism of action is to bind to PPARγ and inhibit its phosphorylation at serine 273 (S273) by Cyclin-dependent kinase 5 (Cdk5).[1][2][3] Unlike traditional PPARγ agonists (e.g., thiazolidinediones), this compound does not activate PPARγ-mediated gene transcription, a property referred to as lacking classical agonism.[2][3]

Q2: Does this compound exhibit direct cytotoxicity against cancer cell lines?

Current research suggests that this compound, when used as a standalone agent, does not exhibit significant direct cytotoxicity in several cell lines at typical experimental concentrations. For instance, one study found no significant cytotoxic effects in HEK293 (human embryonic kidney) and mIMCD-3 (mouse inner medullary collecting duct) cells.[4] The primary utility of this compound in cancer research has been demonstrated through its ability to sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[5]

Q3: How does this compound sensitize cancer cells to chemotherapy?

By inhibiting the phosphorylation of PPARγ, this compound can modulate the cellular response to DNA damage, leading to increased apoptosis when combined with agents like carboplatin, doxorubicin, and etoposide.[5] This suggests that this compound may interfere with DNA damage repair pathways, thereby enhancing the efficacy of genotoxic cancer therapies.

Q4: What are the key signaling pathways affected by this compound?

The core signaling pathway influenced by this compound involves the inhibition of Cdk5-mediated phosphorylation of PPARγ. This action prevents downstream transcriptional changes that are typically associated with phosphorylated PPARγ in the context of obesity and insulin resistance. In cancer cells, this inhibition of phosphorylation has been shown to impact the DNA damage response.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that direct cytotoxic IC50 values for this compound as a single agent are not widely reported, reflecting its primary role as a sensitizing agent.

Table 1: this compound Inhibitory and Binding Constants

ParameterValueDescriptionReference
IC5080 nMInhibition of Cdk5-mediated PPARγ phosphorylation[1][2]
Ki28.67 nMBinding affinity to PPARγ[1]

Table 2: this compound Activity in Cell-Based Assays

Cell LineAssay TypeParameterValueNotesReference
HEK-293TLuciferase Reporter Gene AssayEC504288 nMTransactivation of human PPARγ after 18 hours. This is a measure of functional activity, not cytotoxicity.[1]
HEK293Cytotoxicity AssayN/ANo significant cytotoxicityTested at concentrations of 0.1, 1, and 10 µM.[4]
mIMCD-3Cytotoxicity AssayN/ANo significant cytotoxicityTested at concentrations of 0.1, 1, and 10 µM.[4]

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Seed cells in 96-well plates culture Culture cells to desired confluency start->culture prepare_this compound Prepare this compound stock solution and serial dilutions culture->prepare_this compound prepare_chemo Prepare chemotherapeutic agent (optional) culture->prepare_chemo treat_this compound Treat cells with this compound alone prepare_this compound->treat_this compound treat_combo Treat cells with this compound + chemotherapeutic agent prepare_this compound->treat_combo prepare_chemo->treat_this compound prepare_chemo->treat_combo incubate Incubate for desired time (e.g., 24, 48, 72h) treat_this compound->incubate treat_combo->incubate controls Include vehicle and positive controls controls->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_plate Read absorbance/fluorescence mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_data Plot dose-response curves and determine IC50 calculate_viability->plot_data end End: Analyze and interpret results plot_data->end

Caption: Workflow for this compound cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and/or a chemotherapeutic agent). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound

  • Complete culture medium (serum-free medium is often recommended during the assay to reduce background)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

    • Positive Control: Cells treated with lysis buffer to determine maximum LDH release.

    • Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[8] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.

Signaling Pathway

Diagram 2: this compound Mechanism of Action on the PPARγ Signaling Pathway

ppar_pathway cluster_cell Cell Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylation pPPARg p-PPARγ (S273) Gene_Expression Altered Gene Expression (e.g., related to insulin resistance) pPPARg->Gene_Expression DNA_Damage_Response Modulation of DNA Damage Response pPPARg->DNA_Damage_Response This compound This compound This compound->Cdk5 Inhibition

References

controlling for vehicle effects in SR1664 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR1664. The following information is intended to help control for potential confounding effects of experimental vehicles, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is kept to a minimum to avoid off-target effects. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though it is always best to determine the specific tolerance of your cell line with a vehicle-only control.[1][2]

Q2: What are the recommended vehicle formulations for this compound in in vivo animal studies?

Two common vehicle formulations for the in vivo administration of this compound are:

  • Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Formulation 2: A solution of 10% DMSO in 90% corn oil.

The choice of vehicle will depend on the specific experimental design, including the route of administration and the animal model. It is imperative to include a vehicle-only control group in your in vivo studies to account for any physiological effects of the vehicle itself.[3]

Q3: My experimental results with this compound are inconsistent. What are some potential causes related to the vehicle?

Inconsistent results can often be traced back to issues with the vehicle or its handling. Here are some common culprits:

  • Precipitation of this compound: If this compound precipitates out of solution, the effective concentration will be lower than intended. Ensure complete dissolution of the compound in the vehicle. Gentle heating or sonication may be necessary.

  • Variable Vehicle Concentration: Ensure the final concentration of all vehicle components is identical across all treatment and control groups.

  • Vehicle-Induced Cellular Stress: High concentrations of solvents like DMSO can induce cellular stress, affecting signaling pathways and potentially masking or exaggerating the effects of this compound.[4][5]

  • Inadequate Mixing: Ensure thorough mixing of the this compound stock solution into the final vehicle or culture medium.

Q4: Can the vehicle itself affect the PPARγ signaling pathway?

Yes, some vehicle components can have off-target effects on cellular signaling, including pathways involving PPARγ. For example, DMSO has been shown to influence the expression of genes regulated by PPARα and PPARγ in some cell types.[6][7] Therefore, a vehicle-only control is essential to differentiate the effects of this compound from any background effects of the vehicle.

Troubleshooting Guides

Issue 1: Unexpected or No Effect of this compound in Cell Culture
Possible Cause Troubleshooting Step
This compound Precipitation Visually inspect the culture medium for any precipitate after adding the this compound stock solution. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent in your vehicle.
Suboptimal Final DMSO Concentration Determine the optimal, non-toxic concentration of DMSO for your specific cell line by running a dose-response curve with the vehicle alone and assessing cell viability (e.g., using an MTT assay).
Vehicle-Induced Cellular Response Run a vehicle-only control and compare the cellular response (e.g., gene expression, protein phosphorylation) to an untreated control. This will help identify any effects caused by the vehicle itself.
Incorrect Dilution of Stock Solution Double-check all calculations for the dilution of the this compound stock solution to ensure the final concentration is accurate.
Issue 2: High Variability in Animal Studies
Possible Cause Troubleshooting Step
Inconsistent Vehicle Preparation Prepare a single batch of the vehicle for the entire experiment to ensure consistency across all animals and treatment groups.
Poor Bioavailability of this compound The choice of vehicle can significantly impact the bioavailability of the compound. If you suspect poor absorption, consider trying an alternative vehicle formulation.
Vehicle-Induced Physiological Effects Monitor the vehicle-control group for any changes in weight, behavior, or other relevant physiological parameters. Some vehicles can have intrinsic biological effects.[8][9]
Improper Administration of the Compound Ensure the administration technique (e.g., oral gavage, intraperitoneal injection) is performed consistently and accurately for all animals.

Data Presentation

Table 1: Recommended Vehicle Compositions for this compound

Application Vehicle Components Typical Concentrations Notes
In Vitro DMSO in Cell Culture Medium0.1% - 0.5% (final concentration)Always perform a vehicle-only control.
In Vivo DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare fresh for each use.
In Vivo DMSO, Corn Oil10% DMSO, 90% Corn OilEnsure thorough mixing.

Table 2: Potential Effects of Common Vehicle Components

Vehicle Component Potential Off-Target Effects Recommended Concentration Limits
DMSO Can induce cellular stress, affect cell differentiation, and modulate gene expression, including those related to PPARs.[4][6][7]< 0.5% for most in vitro applications.
PEG300 Generally considered to have low toxicity, but high concentrations can have osmotic effects.[10][11]Varies depending on the route of administration and animal model.
Tween-80 Can affect cell membrane permeability and has been shown to have mild behavioral effects in animal studies at high concentrations.[8][9]Typically used at low percentages in formulations.
Cyclodextrins Can enhance the solubility of hydrophobic compounds but may also interact with cellular membranes and affect cholesterol homeostasis.[12][13][14][15]Dependent on the specific cyclodextrin and experimental system.

Experimental Protocols & Visualizations

Experimental Workflow: Vehicle Control in Cell Culture

A proper vehicle control is fundamental for interpreting the results of your this compound experiments. The following workflow diagram illustrates the key steps.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis plate_cells Plate cells at desired density prepare_s Prepare this compound stock solution in DMSO prepare_v Prepare vehicle control (DMSO only) This compound This compound Treatment (Cells + Medium + this compound in DMSO) prepare_s->this compound vehicle Vehicle Control (Cells + Medium + DMSO) prepare_v->vehicle untreated Untreated Control (Cells + Medium) incubate Incubate for desired time untreated->incubate vehicle->incubate This compound->incubate assay Perform downstream assays (e.g., qPCR, Western Blot, etc.) incubate->assay compare Compare results between all groups assay->compare

Caption: Workflow for a properly controlled in vitro this compound experiment.

Signaling Pathway: this compound Mechanism of Action

This compound acts as a PPARγ antagonist by a distinct mechanism that does not involve competing with agonist binding in the classical sense. Instead, it binds to PPARγ and blocks its phosphorylation at Serine 273 by Cyclin-dependent kinase 5 (Cdk5).[16][17][18][19][20] This phosphorylation event is associated with the diabetogenic effects of PPARγ. By inhibiting this phosphorylation, this compound alleviates insulin resistance without causing the side effects associated with full PPARγ agonists.

sr1664_pathway cluster_obesity Obesity/Insulin Resistance cluster_pparg PPARγ Regulation cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) Insulin_Sensitization Improved Insulin Sensitivity PPARg->Insulin_Sensitization Leads to Diabetogenic_Genes Diabetogenic Gene Expression pPPARg->Diabetogenic_Genes Activates This compound This compound This compound->Cdk5 Blocks Phosphorylation This compound->PPARg Binds to

Caption: this compound's mechanism of action on the PPARγ signaling pathway.

References

SR1664 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of SR1664.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound stock solutions?

A1: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For long-term storage, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.

Q2: How should I store this compound stock solutions to ensure stability?

A2: Proper storage is critical for maintaining the integrity of this compound. Store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated exposure to room temperature and light.

Q3: My experimental results with this compound are inconsistent. What are some potential causes related to the compound itself?

A3: Inconsistent results can arise from several factors related to the handling and storage of this compound. These may include:

  • Degradation due to improper storage: Ensure the compound is stored at the correct temperature and protected from light.

  • Repeated freeze-thaw cycles: Aliquoting the stock solution is essential to prevent degradation from repeated temperature changes.

  • Precipitation of the compound: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. Ensure complete dissolution before use.

  • Incorrect final concentration: Verify all dilution calculations and ensure accurate pipetting.

Q4: I observe precipitation when diluting my this compound stock solution in aqueous media. How can I prevent this?

A4: this compound has limited solubility in aqueous solutions. To prevent precipitation, it is recommended to make final dilutions in your cell culture medium or experimental buffer immediately before use. If precipitation persists, consider using a lower final concentration or adding a small amount of a solubilizing agent like Pluronic F-68, if compatible with your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no activity of this compound in a cell-based assay. Compound degradation due to improper storage.Verify that stock solutions have been stored at -80°C or -20°C for the appropriate duration and have not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new aliquot for each experiment.
Precipitation of this compound in the final assay medium.Visually inspect the final dilution for any precipitate. If observed, prepare a fresh dilution and ensure thorough mixing. Consider pre-warming the medium to aid dissolution.
Incorrect concentration of this compound.Double-check all calculations for dilutions. Use calibrated pipettes to ensure accuracy.
Variability in results between experiments. Inconsistent handling of this compound.Standardize the protocol for preparing and handling this compound solutions. Ensure the time between dilution and application to cells is consistent.
Potential light-induced degradation.While specific data for this compound is limited, indole derivatives can be light-sensitive.[2] Minimize exposure of this compound solutions to direct light by using amber tubes and covering plates during incubation where possible.
Unexpected cellular toxicity. High concentration of DMSO in the final culture medium.Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.1-0.5%).
This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.

Storage and Stability Data

Parameter Recommendation Reference
Stock Solution Storage Temperature -80°C for long-term (up to 6 months), -20°C for short-term (up to 1 month)[1]
Freeze-Thaw Cycles Avoid; aliquot stock solutions into single-use vials.[1]
In Vivo Working Solutions Prepare fresh on the day of use.
Light Sensitivity Protect from light. Indole-containing compounds can be light-sensitive.[2]
pH Stability While specific data is unavailable for this compound, indole derivatives can exhibit pH-dependent stability. It is advisable to prepare solutions in buffers close to neutral pH unless the experimental protocol specifies otherwise.[2][3]

Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant human PPARγ protein

  • Active Cdk5/p25 enzyme complex

  • This compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant PPARγ protein, and the desired concentration of this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the Cdk5/p25 enzyme complex and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detect the phosphorylated PPARγ using a phosphorimager or by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition by this compound.

Adipocyte Differentiation Assay (using 3T3-L1 cells)

This protocol assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, and Isobutylmethylxanthine (IBMX) for differentiation cocktail

  • This compound

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% BCS and penicillin-streptomycin. Grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin. Include this compound at the desired concentrations or a vehicle control.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with fresh this compound or vehicle.

  • Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS and fresh this compound or vehicle. Continue for a total of 8-10 days.

  • Oil Red O Staining:

    • Wash the differentiated cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Stain with Oil Red O working solution for 20-30 minutes to visualize lipid droplets.

    • Wash with water and visualize under a microscope.

  • Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm.[4]

Visualizations

SR1664_Signaling_Pathway cluster_inhibition Inhibition by this compound This compound This compound PPARg PPARγ This compound->PPARg Binds to Cdk5 Cdk5 This compound->Cdk5 Inhibits Cdk5-mediated phosphorylation pPPARg p-PPARγ (Ser273) Insulin_Sensitivity Insulin Sensitivity PPARg->Insulin_Sensitivity Improves Cdk5->PPARg Phosphorylates Adipogenesis Adipogenesis pPPARg->Adipogenesis Promotes Inflammation Inflammation pPPARg->Inflammation Promotes

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent or No This compound Activity Check_Storage Verify Storage Conditions (-80°C/-20°C, protected from light) Start->Check_Storage Check_Aliquots Used Fresh Aliquot? (Avoided freeze-thaw) Check_Storage->Check_Aliquots Check_Dissolution Check for Precipitation in Final Dilution Check_Aliquots->Check_Dissolution Yes Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Aliquots->Prepare_Fresh No Check_Dissolution->Prepare_Fresh Precipitate Observed Check_Concentration Verify Final Concentration and Solvent Toxicity Check_Dissolution->Check_Concentration No Precipitate Prepare_Fresh->Start Re-run Experiment Check_Concentration->Prepare_Fresh Concentration Incorrect Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration Concentration Correct Consult_Support Consult Technical Support with Experimental Details Optimize_Concentration->Consult_Support Issue Persists

Caption: Troubleshooting workflow for this compound.

References

issues with SR1664 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the selective PPARγ modulator, SR1664. The information is designed to help ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator.[1][2] It functions as a PPARγ antagonist, binding to the receptor and inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[3][4][5][6][7] Unlike traditional thiazolidinedione (TZD) agonists, this compound does not exhibit classical transcriptional agonism.[6][8] This unique mechanism allows it to exert anti-diabetic effects without the common side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[2][4][6]

Q2: What are the key differences between this compound and traditional PPARγ agonists like rosiglitazone?

The primary distinction lies in their effect on PPARγ transcriptional activity. While rosiglitazone is a full agonist that potently stimulates PPARγ-mediated gene transcription, this compound is a non-agonist that binds to PPARγ but does not activate transcription.[6][8] Instead, its therapeutic effects are attributed to the inhibition of Cdk5-mediated phosphorylation of PPARγ.[6] This difference in mechanism is responsible for this compound's favorable side effect profile, as it does not induce adipogenesis, cause fluid retention, or negatively impact bone formation.[2][6]

Q3: How should I store and handle this compound to ensure its stability?

For long-term storage, this compound should be kept at -20°C, where stock solutions are reported to be stable for up to 3 months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3] Protect the compound from light.[1]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in a variety of organic solvents. The following table summarizes reported solubility data.[4]

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol15 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

For in vivo studies, specific formulations using co-solvents are often required. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Degradation Ensure proper storage conditions (-20°C, protected from light) and avoid multiple freeze-thaw cycles by preparing aliquots.[1][3] Prepare fresh working solutions for each experiment.
Improper Dissolution Confirm that the compound is fully dissolved in the appropriate solvent. Gentle warming or sonication may aid dissolution.[3] For cell-based assays, ensure the final solvent concentration is not toxic to the cells.
Cell Line Variability Use a consistent cell line and passage number. Authenticate cell lines regularly to ensure they have not been misidentified or contaminated.
Assay Conditions Optimize assay parameters such as cell density, incubation time, and concentration of this compound. Verify the responsiveness of the assay system with a known PPARγ agonist as a positive control.
Batch-to-Batch Variability If you suspect variability between batches, it is crucial to perform a side-by-side comparison of the old and new lots in a standardized assay. See the "Protocol for Evaluating this compound Batch Consistency" section below.
Issue 2: Unexpected side effects or lack of efficacy in animal models.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Dosing or Formulation Review the literature for appropriate dosing regimens for your specific animal model and disease state.[2][6] Ensure the in vivo formulation is prepared correctly and is stable. Fresh preparations are recommended for each administration.[3]
Pharmacokinetic Differences Be aware that this compound has been noted to have inferior pharmacokinetic properties compared to compounds like rosiglitazone, which may require dose adjustments.[6]
Animal Model Variability The genetic background, age, and health status of the animals can significantly impact the experimental outcome. Ensure consistency across all experimental groups.
Route of Administration Verify that the chosen route of administration is appropriate and that the compound is being delivered effectively.

Experimental Protocols

Protocol 1: In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay is used to determine the inhibitory activity of this compound on the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant PPARγ protein

  • Active Cdk5/p25 kinase

  • ATP (γ-32P-ATP for radioactive detection or unlabeled ATP for antibody-based detection)

  • Kinase reaction buffer

  • This compound (and vehicle control, e.g., DMSO)

  • SDS-PAGE gels and transfer apparatus

  • Antibodies: anti-pSer273-PPARγ and total PPARγ antibody

  • Detection reagents (e.g., ECL for chemiluminescence)

Methodology:

  • Prepare a reaction mixture containing recombinant PPARγ protein and Cdk5/p25 in kinase reaction buffer.

  • Add this compound at various concentrations (a vehicle control should be included). Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with an antibody specific for phosphorylated Ser273 on PPARγ.

  • Strip and re-probe the membrane with an antibody for total PPARγ to confirm equal loading.

  • Quantify the band intensities to determine the IC50 value of this compound.

Protocol 2: Protocol for Evaluating this compound Batch Consistency

This protocol provides a framework for comparing the activity of different batches of this compound.

  • Physicochemical Characterization:

    • Visually inspect the different batches for any differences in color or morphology.

    • Confirm the solubility of each batch in a standard solvent like DMSO. Note any differences in the concentration required for complete dissolution.

  • Purity Assessment (if equipment is available):

    • Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms for the presence of any unexpected peaks.

  • In Vitro Bioactivity Assay:

    • Select a robust and sensitive in vitro assay, such as the Cdk5-mediated PPARγ phosphorylation assay described above.

    • Prepare stock solutions of each this compound batch at the same concentration.

    • Perform a full dose-response curve for each batch in the same experiment.

    • Include a known positive control (e.g., a previously validated batch of this compound or another inhibitor) and a negative control (vehicle).

    • Calculate the IC50 value for each batch. A significant deviation (e.g., >2-3 fold) in the IC50 between batches may indicate variability.

Signaling Pathway and Experimental Workflow Diagrams

SR1664_Mechanism_of_Action cluster_obesity Obesity/Inflammation cluster_cdk5 Kinase Activation cluster_pparg PPARγ Regulation cluster_gene_expression Gene Expression Changes cluster_outcomes Metabolic Outcomes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Cdk5 Cdk5 Pro-inflammatory\nCytokines->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Insulin_Sensitizing_Genes Genes promoting Insulin Sensitivity PPARg->Insulin_Sensitizing_Genes maintains basal activity on Insulin_Resistance_Genes Genes promoting Insulin Resistance pPPARg->Insulin_Resistance_Genes alters expression of Insulin_Resistance Insulin Resistance Insulin_Resistance_Genes->Insulin_Resistance Improved_Sensitivity Improved Insulin Sensitivity Insulin_Sensitizing_Genes->Improved_Sensitivity This compound This compound This compound->Cdk5 inhibits phosphorylation of PPARγ

Caption: Mechanism of this compound action on the PPARγ signaling pathway.

Batch_Variability_Workflow start Receive New Batch of this compound phys_chem Physicochemical Characterization (Solubility, Appearance) start->phys_chem purity Purity Assessment (HPLC) phys_chem->purity bioassay In Vitro Bioactivity Assay (e.g., Cdk5 Phosphorylation Assay) purity->bioassay compare Compare IC50 with Previous Batches bioassay->compare consistent Results Consistent compare->consistent Yes inconsistent Results Inconsistent compare->inconsistent No proceed Proceed with Experiments consistent->proceed contact Contact Supplier & Troubleshoot Assay inconsistent->contact

Caption: Workflow for troubleshooting this compound batch-to-batch variability.

References

Technical Support Center: Overcoming SR1664 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PPARγ antagonist, SR1664, in their cell line experiments. As direct studies on this compound resistance are limited, this guide focuses on investigating potential and hypothesized resistance mechanisms based on established principles of drug resistance in cancer biology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its primary mechanism involves binding to PPARγ and inhibiting its Cdk5-mediated phosphorylation at serine 273.[1] This inhibition modulates the transcriptional activity of PPARγ. In some cancer cells, this can lead to growth inhibition and apoptosis.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity or acquired resistance to this compound can arise from various molecular changes within the cancer cells. While specific mechanisms for this compound are still under investigation, plausible causes, based on general principles of targeted therapy resistance, include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. The two most common culprits are the PI3K/Akt/mTOR and JAK/STAT3 pathways.[2][3][4]

  • Alterations in the Target Protein (PPARγ): Although not yet documented for this compound, mutations in the drug's target protein that prevent drug binding or alter its conformational state are a common resistance mechanism.

  • Changes in PPARγ Expression or Localization: Overexpression or altered subcellular localization of PPARγ could potentially titrate the drug or sequester it away from its site of action.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: Are there any known combination therapies that can overcome potential this compound resistance?

While specific combination therapies for this compound resistance have not been established, preclinical studies on overcoming resistance to other targeted therapies suggest that combining this compound with inhibitors of key survival pathways could be a promising strategy. Potential combinations to investigate include:

  • PI3K/Akt Inhibitors: To counteract the activation of this pro-survival pathway.

  • STAT3 Inhibitors: To block the activity of this critical oncogenic transcription factor.

  • Chemotherapeutic Agents: Some studies have shown that PPARγ ligands can sensitize cancer cells to cytotoxic chemotherapy.[5]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a step-by-step approach to investigate the potential mechanisms of this compound resistance in your cell line.

Problem 1: Decreased Cell Death or Growth Inhibition with this compound Treatment

Possible Cause: Development of acquired resistance.

Suggested Workflow:

G cluster_0 Step 1: Confirm Resistance cluster_1 Step 2: Investigate Bypass Pathways Confirm Resistance Perform dose-response curve with this compound on parental and suspected resistant cells. Calculate IC50 Calculate and compare IC50 values. Is IC50 significantly higher in resistant cells? Confirm Resistance->Calculate IC50 Confirmed Resistance Confirmed Calculate IC50->Confirmed Yes Not Confirmed Resistance Not Confirmed. Troubleshoot experimental setup. Calculate IC50->Not Confirmed No Western Blot Perform Western blot for key survival pathway proteins: p-Akt, Akt, p-STAT3, STAT3. Confirmed->Western Blot Analyze Results Is there an increase in p-Akt or p-STAT3 in resistant cells +/- this compound? Western Blot->Analyze Results Pathway Activated Bypass pathway activation likely. Proceed to combination studies. Analyze Results->Pathway Activated Yes No Change No significant change observed. Investigate other mechanisms. Analyze Results->No Change No

Caption: Workflow for confirming and investigating this compound resistance.

Problem 2: Suspected Activation of PI3K/Akt or STAT3 Signaling

Possible Cause: Upregulation of these pathways as a compensatory survival mechanism.

Suggested Experiments:

  • Western Blotting:

    • Objective: To quantify the levels of total and phosphorylated (active) Akt and STAT3.

    • Procedure: Lyse parental and this compound-resistant cells (with and without this compound treatment) and perform Western blot analysis using antibodies specific for p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3.[6][7][8]

    • Expected Outcome: An increase in the ratio of phosphorylated to total protein in resistant cells would suggest pathway activation.

  • Combination Therapy in vitro:

    • Objective: To determine if inhibiting the activated bypass pathway can restore sensitivity to this compound.

    • Procedure: Treat resistant cells with this compound alone, a PI3K inhibitor (e.g., LY294002) or a STAT3 inhibitor (e.g., Stattic) alone, and the combination of this compound with each inhibitor. Assess cell viability using an MTT or similar assay.

    • Expected Outcome: A synergistic or additive effect on cell death with the combination treatment would support the role of the targeted pathway in resistance.

Problem 3: Potential Alterations in the PPARγ Target

Possible Cause: Changes in PPARγ expression, mutation, or interaction with co-regulators.

Suggested Experiments:

  • PPARγ Expression Analysis:

    • Objective: To compare PPARγ protein levels between sensitive and resistant cells.

    • Procedure: Perform Western blotting for total PPARγ on lysates from parental and resistant cells.

    • Expected Outcome: A significant change in PPARγ expression in resistant cells may indicate its involvement in the resistance mechanism.

  • Co-Immunoprecipitation (Co-IP):

    • Objective: To investigate if this compound resistance alters the interaction of PPARγ with transcriptional co-activators or co-repressors.

    • Procedure: Perform Co-IP using a PPARγ antibody on lysates from sensitive and resistant cells treated with this compound, followed by Western blotting for known co-regulators (e.g., NCoR, SMRT).[3][4][9]

    • Expected Outcome: Altered co-regulator binding in resistant cells could indicate a mechanism of transcriptional deregulation.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)801x
Resistant Clone 1120015x
Resistant Clone 2250031.25x

Note: These are example values. Actual IC50 should be determined experimentally.

Table 2: Example Results of Combination Therapy on Cell Viability (% of Control)

TreatmentParental CellsResistant Cells
This compound (1 µM)45%85%
PI3K Inhibitor (10 µM)80%75%
This compound + PI3K Inhibitor20%35%
STAT3 Inhibitor (5 µM)78%70%
This compound + STAT3 Inhibitor25%40%

Note: These are hypothetical data to illustrate a synergistic effect.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine Initial IC50: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line.[10]

  • Initial Exposure: Culture parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).[11][12]

  • Selection and Expansion: At each concentration, a subpopulation of cells will survive and proliferate. Expand these cells before proceeding to the next concentration. This process can take several months.

  • Characterization: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. Once a stable resistant population is established (e.g., >10-fold increase in IC50), expand and bank the resistant cell line.[13]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or other inhibitors) for the desired time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][14][15]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.

Signaling Pathway Diagrams

G cluster_0 This compound Action and Potential Resistance cluster_1 Bypass Pathways This compound This compound pPPARg p-PPARγ (Ser273) This compound->pPPARg Inhibits PPARg PPARγ Transcription Altered Gene Transcription PPARg->Transcription Cdk5 Cdk5 Cdk5->pPPARg Phosphorylation pPPARg->Transcription Growth_Inhibition Growth Inhibition/ Apoptosis Transcription->Growth_Inhibition PI3K_Akt PI3K/Akt Pathway Survival Cell Survival PI3K_Akt->Survival STAT3 STAT3 Pathway STAT3->Survival Survival->Growth_Inhibition Counteracts

Caption: this compound mechanism and potential bypass resistance pathways.

References

Technical Support Center: Refining SR1664 Delivery Methods for Targeted Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of the PPARγ antagonist, SR1664, to targeted tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. Its primary mechanism of action is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. By blocking this phosphorylation, this compound can modulate gene expression to produce anti-diabetic and anti-fibrotic effects without the adipogenic side effects associated with full PPARγ agonists.

2. What are the primary target tissues for this compound's therapeutic effects?

Based on the expression and activity of PPARγ and Cdk5, the primary target tissues for this compound include:

  • Adipose Tissue: PPARγ is highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[1][2]

  • Liver: The liver plays a central role in metabolism and is a key site for the development of insulin resistance and fibrosis. Both hepatocytes and liver macrophages (Kupffer cells) are relevant targets.[3][4]

  • Macrophages: PPARγ1 is the dominant isoform in macrophages and plays a crucial role in their function and polarization, which is significant in inflammatory processes associated with metabolic diseases.[5]

3. What are the advantages of using a targeted delivery system for this compound?

Utilizing a targeted delivery system for this compound can:

  • Increase the concentration of the drug at the desired site of action.

  • Reduce the required therapeutic dose, thereby minimizing potential off-target side effects.

  • Protect the drug from degradation in the bloodstream.

  • Improve the solubility and bioavailability of the hydrophobic this compound molecule.

Troubleshooting Guides for Targeted Delivery of this compound

This section provides troubleshooting for common issues encountered when developing and using targeted delivery systems for this compound.

Category 1: Formulation and Encapsulation of this compound

Issue 1.1: Low encapsulation efficiency of this compound in liposomes or nanoparticles.

  • Possible Cause: this compound is a hydrophobic molecule. Inefficient partitioning into the lipid bilayer of liposomes or the polymeric core of nanoparticles can lead to low encapsulation.

  • Troubleshooting Steps:

    • Optimize the drug-to-lipid/polymer ratio: Systematically vary the initial amount of this compound relative to the carrier material to find the optimal loading capacity.

    • Select an appropriate encapsulation method: For hydrophobic drugs like this compound, methods like thin-film hydration followed by extrusion for liposomes, or solvent evaporation/emulsion methods for polymeric nanoparticles are generally effective.[6][7][8]

    • Incorporate cholesterol in liposome formulations: Cholesterol can enhance the stability of the lipid bilayer and improve the encapsulation of hydrophobic drugs.[9]

    • Use a co-solvent: Dissolving this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the lipid or polymer solution can improve its dispersion and subsequent encapsulation.[6]

Issue 1.2: Aggregation of nanoparticles or liposomes during formulation or storage.

  • Possible Cause: Insufficient surface charge or steric hindrance can lead to particle aggregation.

  • Troubleshooting Steps:

    • Optimize zeta potential: Aim for a zeta potential of at least ±30 mV to ensure electrostatic repulsion between particles. This can be achieved by incorporating charged lipids (e.g., DSPG) into liposome formulations or using polymers with charged functional groups.

    • Incorporate PEGylation: The addition of polyethylene glycol (PEG) to the surface of nanoparticles or liposomes provides steric hindrance, preventing aggregation and also reducing clearance by the immune system.[10]

    • Control the concentration: High concentrations of nanoparticles can promote aggregation. Work within recommended concentration ranges for your specific formulation.[8]

    • Use appropriate storage conditions: Store formulations at recommended temperatures (often 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant has been included.

Category 2: Targeting Efficiency and Cellular Uptake

Issue 2.1: Poor targeting to the desired tissue (adipose tissue, liver, or macrophages).

  • Possible Cause: Ineffective targeting ligand, low receptor expression on target cells, or non-specific binding to other tissues.

  • Troubleshooting Steps:

    • Select a high-affinity targeting ligand:

      • Adipose Tissue: Use peptides that bind to prohibitin on the endothelium of white adipose tissue, such as the CKGGRAKDC peptide.[11]

      • Hepatocytes (Liver): Decorate the nanoparticle surface with galactose or N-acetylgalactosamine (GalNAc) to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.[12][13] Apolipoprotein E (ApoE) can also be used to target the LDL receptor.[12][14]

      • Macrophages: Utilize mannose or mannan to target the mannose receptor (CD206) on M2-like macrophages.[15] Antibodies against macrophage-specific surface markers can also be employed.[15]

    • Optimize ligand density: The number of targeting ligands on the nanoparticle surface is critical. Too few may not provide sufficient avidity, while too many can sometimes hinder receptor binding. Systematically vary the ligand density to find the optimal concentration.

    • Consider dual-ligand targeting: For enhanced specificity, consider using two different targeting ligands.[16]

Issue 2.2: Low cellular uptake of targeted nanoparticles.

  • Possible Cause: The physicochemical properties of the nanoparticles may not be optimal for endocytosis, or the targeting ligand may not efficiently trigger receptor-mediated uptake.

  • Troubleshooting Steps:

    • Optimize particle size: A particle size of around 50 nm is often considered optimal for efficient cellular uptake via endocytosis.[17]

    • Optimize particle shape: Spherical nanoparticles generally exhibit higher rates of internalization.[17]

    • Optimize surface charge: A positive surface charge can enhance interaction with the negatively charged cell membrane, but can also lead to non-specific uptake and toxicity. A slightly negative or neutral charge is often preferred for targeted systems.

    • Incorporate cell-penetrating peptides (CPPs): Peptides like octaarginine (R8) can be co-conjugated to the nanoparticle surface to enhance cellular internalization.[16]

Category 3: In Vivo Performance and Off-Target Effects

Issue 3.1: Rapid clearance of targeted nanoparticles from circulation.

  • Possible Cause: Uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen.

  • Troubleshooting Steps:

    • Ensure adequate PEGylation: A dense layer of PEG on the nanoparticle surface helps to reduce opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the MPS.

    • Optimize particle size: Particles larger than 200 nm are more prone to rapid clearance by the spleen.[12]

    • Saturate the MPS: In some experimental setups, a pre-dose of non-targeted, empty nanoparticles can be administered to temporarily saturate the MPS, allowing the subsequently administered targeted nanoparticles to have a longer circulation time.[14]

Issue 3.2: Significant off-target accumulation, particularly in the liver for non-liver targeted formulations.

  • Possible Cause: The liver naturally filters a large volume of blood and contains a high number of phagocytic cells (Kupffer cells), leading to passive accumulation of nanoparticles.[4][14]

  • Troubleshooting Steps:

    • Enhance targeting specificity: Improve the affinity and density of your targeting ligand to promote more efficient binding to the target tissue over passive accumulation in the liver.

    • Modulate the immune response: Pre-treatment with agents that can temporarily and safely reduce the phagocytic activity of liver macrophages may decrease off-target accumulation.[5]

    • Optimize nanoparticle properties: Ensure that the nanoparticle size and surface charge are optimized to minimize non-specific uptake by liver sinusoidal endothelial cells and Kupffer cells. For instance, nanoparticles with a negative surface charge tend to be taken up more by Kupffer cells and endothelial cells, while positively charged nanoparticles are more readily taken up by hepatocytes.[3]

Data Presentation: Quantitative Parameters for Targeted Delivery Systems

The following tables summarize typical quantitative data for different targeted nanoparticle formulations. These values can serve as a benchmark for your own experimental results.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomes80 - 150< 0.2-10 to -3070 - 95
Polymeric Micelles20 - 80< 0.2-5 to -2060 - 90
Polymeric Nanoparticles100 - 200< 0.2-15 to -3575 - 95

Data are compiled from multiple sources and represent typical ranges. Actual values will vary based on the specific lipids, polymers, and formulation methods used.[1][18][19][20]

Table 2: Comparison of Targeting Ligands for this compound Delivery

Target Tissue/CellTargeting LigandReceptorKey Advantages
Adipose Tissue VasculatureCKGGRAKDC peptideProhibitinSpecific to adipose endothelial cells.
HepatocytesGalactose/GalNAcAsialoglycoprotein Receptor (ASGPR)High receptor expression on hepatocytes.
HepatocytesApolipoprotein E (ApoE)LDL ReceptorUtilizes a natural uptake pathway.
M2 MacrophagesMannoseMannose Receptor (CD206)Targets a specific macrophage subtype.
Macrophages (general)PhosphatidylserinePhoS ReceptorsBroadly targets phagocytic cells.[21]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Liposomes using Thin-Film Hydration

This protocol is adapted for a hydrophobic small molecule like this compound.[2][7][9][22]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Attach the flask to a rotary evaporator and rotate at a constant speed at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1-2 hours (or overnight in a vacuum oven) to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the Tc for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform 11-21 passes through the membrane at a temperature above the Tc.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent or solvent. Calculate the encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Polymeric Micelles by Solvent Evaporation

This protocol is suitable for encapsulating hydrophobic drugs into amphiphilic block copolymer micelles (e.g., PEG-b-PCL).[6][8][23]

  • Dissolution:

    • Dissolve the amphiphilic block copolymer and this compound in a volatile organic solvent in which both are soluble (e.g., acetone, acetonitrile, or THF).

  • Emulsification:

    • Add the organic solution dropwise to a larger volume of aqueous solution (e.g., deionized water or buffer) under constant stirring. This will form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion, allowing the organic solvent to evaporate. As the solvent is removed, the block copolymers will self-assemble into micelles, entrapping the hydrophobic this compound in their core.

  • Purification:

    • Filter the micellar solution to remove any non-encapsulated drug precipitate. Further purification can be done by dialysis against the aqueous buffer to remove any remaining organic solvent.

  • Characterization:

    • Determine the micelle size and PDI by DLS.

    • Quantify the drug loading content and efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after dissolving the micelles in a suitable organic solvent.

Visualizations

SR1664_Signaling_Pathway Obesity Obesity Cdk5 Cdk5 Obesity->Cdk5 activates Inflammation Inflammation Inflammation->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) Insulin_Sensitizing_Genes Insulin Sensitizing Genes PPARg->Insulin_Sensitizing_Genes upregulates Insulin_Resistance_Genes Insulin Resistance Genes pPPARg->Insulin_Resistance_Genes upregulates This compound This compound This compound->Cdk5 inhibits

Caption: this compound signaling pathway.

Targeted_Delivery_Workflow cluster_formulation Formulation cluster_targeting Targeting cluster_delivery Delivery & Uptake This compound This compound Encapsulation Encapsulation (e.g., Thin-Film Hydration) This compound->Encapsulation Carrier Lipid / Polymer Carrier->Encapsulation Nanoparticle This compound-Loaded Nanoparticle Encapsulation->Nanoparticle Conjugation Conjugation Nanoparticle->Conjugation Ligand Targeting Ligand (e.g., Peptide, Antibody) Ligand->Conjugation Targeted_NP Targeted this compound Nanoparticle Conjugation->Targeted_NP Administration Systemic Administration Targeted_NP->Administration Circulation Bloodstream Circulation Administration->Circulation Target_Cell Target Cell (e.g., Adipocyte, Hepatocyte) Circulation->Target_Cell Targeting Uptake Receptor-Mediated Endocytosis Target_Cell->Uptake Troubleshooting_Logic Start Experiment Start Formulation Formulate Targeted This compound Nanoparticles Start->Formulation Characterization Characterize (Size, Zeta, EE%) Formulation->Characterization Check_Specs Within Specs? Characterization->Check_Specs In_Vitro In Vitro Cellular Uptake Assay Check_Specs->In_Vitro Yes Troubleshoot_Formulation Troubleshoot: - Drug/Carrier Ratio - Method - PEGylation Check_Specs->Troubleshoot_Formulation No Check_Uptake Sufficient Uptake? In_Vitro->Check_Uptake In_Vivo In Vivo Biodistribution Study Check_Uptake->In_Vivo Yes Troubleshoot_Uptake Troubleshoot: - Ligand Density - Particle Size/Shape - Add CPPs Check_Uptake->Troubleshoot_Uptake No Check_Targeting On-Target Accumulation? In_Vivo->Check_Targeting Success Successful Delivery Check_Targeting->Success Yes Troubleshoot_Targeting Troubleshoot: - Ligand Choice - PEG Density - Off-Target Effects Check_Targeting->Troubleshoot_Targeting No Troubleshoot_Formulation->Formulation Troubleshoot_Uptake->Formulation Troubleshoot_Targeting->Formulation

References

Validation & Comparative

A Comparative Guide to PPARγ Modulation: SR1664 vs. Rosiglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): the full agonist rosiglitazone and the novel non-agonist SR1664. PPARγ is a critical nuclear receptor and a well-established therapeutic target for type 2 diabetes due to its central role in glucose homeostasis and adipogenesis. This document outlines their distinct mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays to facilitate further research and development in this area.

Differentiated Mechanisms of PPARγ Modulation

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent, high-affinity full agonist for PPARγ.[1][2] Its mechanism relies on the classical pathway of nuclear receptor activation. Upon binding, rosiglitazone induces a conformational change in the PPARγ ligand-binding domain, leading to the recruitment of coactivator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes involved in insulin signaling, glucose uptake, and adipogenesis.[3]

In contrast, this compound represents a newer class of PPARγ modulators that uncouples the anti-diabetic effects from the adverse side effects associated with full agonism.[4] this compound binds to PPARγ but is a non-agonist, meaning it does not induce the classical transcriptional activation associated with rosiglitazone.[4][5] Its primary anti-diabetic action stems from its ability to potently and selectively inhibit the Cdk5-mediated phosphorylation of PPARγ at serine 273.[5][6] This obesity-linked phosphorylation is a key driver of insulin resistance. By blocking this event, this compound improves insulin sensitivity without promoting the expression of genes linked to adipogenesis and fluid retention.[4][5]

Signaling Pathway Diagrams

Below are graphical representations of the distinct signaling pathways for rosiglitazone and this compound.

Rosiglitazone_Pathway Rosi Rosiglitazone PPARg PPARγ Rosi->PPARg Binds RXR RXR PPARg->RXR Dimerizes with Coactivators Coactivators PPARg->Coactivators Recruits PPRE PPRE (DNA) RXR->PPRE Binds to Coactivators->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Metabolic_Effects Insulin Sensitization Adipogenesis Fluid Retention Gene_Transcription->Metabolic_Effects

Caption: Rosiglitazone classical agonism pathway.

SR1664_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds Cdk5 Cdk5 This compound->Cdk5 Insulin_Sensitization Insulin Sensitization This compound->Insulin_Sensitization Phosphorylation Phosphorylation (at Ser273) PPARg->Phosphorylation Cdk5->PPARg Phosphorylates Insulin_Resistance Insulin Resistance Phosphorylation->Insulin_Resistance

Caption: this compound non-agonist pathway.

Comparative Data Presentation

The following tables summarize the quantitative differences between this compound and rosiglitazone based on published experimental data.

Table 1: Biochemical Properties

ParameterThis compoundRosiglitazoneReference
Binding Affinity (Ki) 28.67 nM-[6]
IC50 for Cdk5-mediated PPARγ Phosphorylation Inhibition 80 nM20-200 nM[5][6]
Transcriptional Agonism NoneFull Agonist[4][5]

Table 2: In Vitro Effects

AssayThis compoundRosiglitazoneReference
Adipocyte Differentiation (3T3-L1 cells) No stimulation of lipid accumulation or adipogenic gene expressionPotent stimulation of lipid accumulation and adipogenic gene expression[5]
Osteoblast Mineralization No effectReduces mineralization[4]

Table 3: In Vivo Antidiabetic Efficacy in ob/ob Mice

ParameterThis compound (40 mg/kg, twice daily)Rosiglitazone (8 mg/kg, twice daily)Reference
Reduction in PPARγ Phosphorylation at S273 Similar to RosiglitazoneSimilar to this compound[4][7]
Reduction in Fasting Insulin Levels Substantial reductionSubstantial reduction[4][7]
Improvement in Glucose Tolerance Test Markedly improvedMarkedly improved (statistically indistinguishable from this compound)[4][7]

Table 4: In Vivo Side Effect Profile in ob/ob Mice (after 11 days of treatment)

ParameterThis compound (40 mg/kg, twice daily)Rosiglitazone (8 mg/kg, twice daily)Reference
Body Weight Gain No significant changeSignificant increase[4][5][7]
Fluid Retention (indicated by decreased hematocrit) No changeSignificant decrease in hematocrit[4][7]
Body Fat Accretion (by MRI) No changeSignificant increase[4][7]

Detailed Experimental Protocols

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of PPARγ by the Cdk5/p25 kinase complex.

Materials:

  • Recombinant full-length PPARγ protein

  • Recombinant Cdk5/p25 kinase complex

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Test compounds (this compound, rosiglitazone) dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures in kinase assay buffer containing recombinant PPARγ and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the Cdk5/p25 complex and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated PPARγ.

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value for each compound.

Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of the compounds using 3T3-L1 preadipocyte cells.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS) and antibiotics

  • Differentiation induction medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Some protocols also include a PPARγ agonist like rosiglitazone to enhance differentiation.[8][9]

  • Insulin medium (DMEM, 10% FBS, 10 µg/mL insulin)

  • Test compounds (this compound, rosiglitazone)

  • Oil Red O staining solution

  • Isopropanol

  • Quantitative PCR (qPCR) reagents for analyzing gene expression

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

  • Two days post-confluence, replace the medium with differentiation induction medium containing either the test compound (this compound or rosiglitazone) or vehicle control (DMSO).

  • After 2-3 days, replace the induction medium with insulin medium containing the test compound or vehicle.

  • Replenish the insulin medium every 2 days for a total of 8-10 days.

  • Assess adipocyte differentiation:

    • Lipid Accumulation: Fix the cells, stain with Oil Red O, and then extract the dye with isopropanol to quantify the absorbance at ~490-520 nm.

    • Gene Expression: Isolate RNA from the cells at different time points and perform qPCR to measure the expression of adipogenic marker genes such as aP2 (fatty acid-binding protein 4) and adipoq (adiponectin).

In Vivo Studies in Diabetic Mouse Models (e.g., ob/ob mice)

These studies evaluate the anti-diabetic efficacy and side-effect profile of the compounds in a relevant animal model of obesity and type 2 diabetes.

Materials:

  • Genetically obese and diabetic mice (e.g., ob/ob mice)

  • Test compounds formulated for administration (e.g., oral gavage or intraperitoneal injection)

  • Vehicle control

  • Glucometer and glucose test strips

  • Insulin ELISA kit

  • Equipment for glucose tolerance tests (GTT)

Procedure:

  • Acclimatize the mice and divide them into treatment groups (vehicle, this compound, rosiglitazone).

  • Administer the compounds at specified doses and frequency (e.g., this compound at 40 mg/kg and rosiglitazone at 8 mg/kg, twice daily via intraperitoneal injection).[4][7]

  • Monitor body weight and food intake regularly throughout the study.

  • Glucose and Insulin Measurement: Collect blood samples at baseline and at the end of the treatment period to measure fasting blood glucose and plasma insulin levels.

  • Glucose Tolerance Test (GTT):

    • Fast the mice overnight.

    • Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the area under the curve (AUC) to assess glucose tolerance.

Body Composition and Fluid Retention Analysis

These analyses are crucial for evaluating the side-effect profile of PPARγ modulators.

Methods:

  • Body Composition:

    • Utilize techniques like Magnetic Resonance Imaging (MRI) or EchoMRI™ to non-invasively measure total body fat and lean mass.[4][10] This allows for the precise quantification of changes in adiposity.

  • Fluid Retention:

    • Fluid retention can be indirectly assessed by measuring the hematocrit (packed cell volume) from a whole blood sample. A decrease in hematocrit is indicative of hemodilution due to an increase in plasma volume.[4][7]

    • Bioimpedance spectroscopy (BIS) is another non-invasive method that can estimate total body water and its distribution in extracellular and intracellular compartments.[5][11]

Conclusion

The comparison between this compound and rosiglitazone highlights a significant evolution in the development of PPARγ-targeting therapeutics. Rosiglitazone, as a full agonist, demonstrates robust anti-diabetic effects but is accompanied by a side-effect profile that includes weight gain, fluid retention, and potential adverse effects on bone, all of which are linked to its classical transcriptional activity.[4][5][12]

This compound, on the other hand, exemplifies a targeted approach to PPARγ modulation. By selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ without inducing classical agonism, this compound effectively improves insulin sensitivity and glucose homeostasis in preclinical models to a degree comparable to rosiglitazone.[4] Critically, it achieves these therapeutic benefits while avoiding the hallmark side effects of TZD drugs.[4][5] This dissociation of efficacy from adverse effects makes non-agonist inhibitors of PPARγ phosphorylation, such as this compound, a highly promising avenue for the development of safer and more tolerable anti-diabetic therapies. Further research into this class of compounds is warranted to translate these preclinical findings into clinical applications.

References

A Comparative Analysis of the Side Effect Profiles of SR1664 and Pioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the experimental drug SR1664 and the established thiazolidinedione (TZD) antidiabetic agent, pioglitazone. The comparison is based on available preclinical and clinical data and aims to highlight the key differences stemming from their distinct mechanisms of action.

Executive Summary

Pioglitazone, a full agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), is associated with a number of well-documented side effects, including weight gain, fluid retention, bone fractures, and an increased risk of congestive heart failure.[1][2][3] In contrast, this compound, a novel PPARγ ligand that does not act as a classical agonist but instead blocks the Cdk5-mediated phosphorylation of PPARγ, has been specifically designed to circumvent these adverse effects.[4][5][6] Preclinical studies suggest that this compound provides potent antidiabetic effects without causing the hallmark side effects associated with pioglitazone and other TZDs.[4][5]

Data Presentation: Side Effect Profile Comparison

The following table summarizes the known and reported side effects of this compound and pioglitazone. It is important to note that the data for this compound is derived from preclinical animal studies, while the data for pioglitazone is based on extensive clinical trials and post-marketing surveillance in humans.

Side EffectThis compound (Preclinical Data)Pioglitazone (Clinical Data)
Weight Gain Not observed.[4][5]Common, associated with fluid retention and fat accumulation.[1][2][3][7]
Fluid Retention (Edema) Not observed.[4][5]Common, can precipitate or exacerbate congestive heart failure.[1][2][3][7]
Bone Fractures Does not interfere with bone formation in culture.[4][5]Increased risk, particularly in women.[2][8][9]
Congestive Heart Failure Not reported in preclinical studies.Increased risk, particularly in patients with pre-existing conditions.[1][2][7]
Bladder Cancer No data available.Potential increased risk with long-term use.[8][9]
Hypoglycemia Low risk when used as monotherapy.Low risk as monotherapy, but risk increases when combined with insulin or sulfonylureas.[7][9]
Upper Respiratory Tract Infections Not reported as a significant finding.Common.[7]
Headache Not reported as a significant finding.Common.[7]
Muscle Pain (Myalgia) Not reported as a significant finding.Common.[7]
Liver Dysfunction No data available.Rare, but liver function monitoring is recommended.[8]

Signaling Pathway Diagrams

The distinct side effect profiles of this compound and pioglitazone can be attributed to their different molecular mechanisms of action at the level of PPARγ.

cluster_pioglitazone Pioglitazone Signaling Pathway pioglitazone Pioglitazone pparg PPARγ pioglitazone->pparg Full Agonist pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->pparg_rxr dna PPRE in DNA pparg_rxr->dna gene_transcription Gene Transcription (e.g., Adipogenesis, Fluid Retention Genes) dna->gene_transcription side_effects Side Effects (Weight Gain, Edema, Bone Loss) gene_transcription->side_effects therapeutic_effects Therapeutic Effects (Insulin Sensitization) gene_transcription->therapeutic_effects

Caption: Pioglitazone acts as a full agonist of PPARγ, leading to widespread gene transcription and associated side effects.

cluster_this compound This compound Signaling Pathway This compound This compound pparg_ser273 PPARγ (Ser273) This compound->pparg_ser273 Binds to PPARγ & Blocks Phosphorylation therapeutic_effects Therapeutic Effects (Insulin Sensitization) This compound->therapeutic_effects no_agonist_activity No Classical Agonist Activity This compound->no_agonist_activity phosphorylated_pparg Phosphorylated PPARγ (pSer273) pparg_ser273->phosphorylated_pparg cdk5 Cdk5 cdk5->pparg_ser273 Phosphorylates insulin_resistance_genes Insulin Resistance Gene Expression phosphorylated_pparg->insulin_resistance_genes reduced_side_effects Reduced Side Effects no_agonist_activity->reduced_side_effects

Caption: this compound blocks Cdk5-mediated phosphorylation of PPARγ, improving insulin sensitivity without classical agonism.

Experimental Protocols

The preclinical data for this compound's favorable side effect profile comes from studies in mouse models of obesity and insulin resistance. Below are summaries of the key experimental methodologies used in these comparative studies.

Assessment of Weight Gain and Fluid Retention
  • Objective: To compare the effects of this compound and a TZD (rosiglitazone) on body weight and fluid retention in obese mice.

  • Methodology:

    • Genetically obese mice (e.g., ob/ob mice) were treated with either vehicle, this compound, or rosiglitazone via oral gavage or supplemented diet for a specified period (e.g., 11 days).[1]

    • Body weight was measured at baseline and at regular intervals throughout the study.

    • Fluid retention was indirectly assessed by measuring hematocrit (packed cell volume) from whole blood samples. A decrease in hematocrit is indicative of hemodilution due to increased plasma volume (fluid retention).[1]

    • Body composition, including fat mass, was measured using techniques such as magnetic resonance imaging (MRI).[1]

Assessment of Bone Formation
  • Objective: To determine the impact of this compound and a TZD on bone cell mineralization in vitro.

  • Methodology:

    • Mouse osteoblastic cells were cultured in vitro.

    • The cell cultures were treated with vehicle, this compound, or a TZD (e.g., rosiglitazone).

    • After a period of incubation to allow for mineralization, the cells were stained with Alizarin Red S, a dye that binds to calcium deposits.

    • The extent of mineralization was quantified by extracting the dye and measuring its absorbance, providing an indication of bone formation.[4]

The following workflow illustrates the general process of these comparative preclinical studies.

start Start: Select Animal Model (e.g., ob/ob mice) treatment_groups Divide into Treatment Groups: - Vehicle - Pioglitazone/Rosiglitazone - this compound start->treatment_groups daily_treatment Administer Daily Treatment treatment_groups->daily_treatment bone_studies In Vitro Bone Mineralization Assay treatment_groups->bone_studies monitor_weight Monitor Body Weight daily_treatment->monitor_weight gtt Perform Glucose Tolerance Test (GTT) daily_treatment->gtt collect_samples Collect Blood Samples daily_treatment->collect_samples body_composition Analyze Body Composition (MRI) daily_treatment->body_composition end End: Compare Side Effect Profiles monitor_weight->end gtt->end analyze_hematocrit Analyze Hematocrit (for Fluid Retention) collect_samples->analyze_hematocrit analyze_hematocrit->end body_composition->end bone_studies->end

Caption: General experimental workflow for comparing the side effects of this compound and TZDs in preclinical models.

Conclusion

The available evidence strongly suggests that this compound's unique mechanism of action—selectively blocking the Cdk5-mediated phosphorylation of PPARγ without classical agonism—separates its therapeutic insulin-sensitizing effects from the undesirable side effects associated with full PPARγ agonists like pioglitazone. While this compound shows promise as a potentially safer alternative for the treatment of type 2 diabetes, it is crucial to acknowledge that these findings are based on preclinical studies. The true side effect profile of this compound in humans will only be determined through rigorous clinical trials. Researchers and drug development professionals should continue to monitor the progress of this compound and similar selective PPARγ modulators as they advance through the clinical development pipeline.

References

SR1664: A Novel Alternative to Thiazolidinediones for Insulin Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of SR1664 and thiazolidinediones (TZDs), offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and side-effect profiles, supported by experimental data.

Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, have been potent oral medications for treating type 2 diabetes by improving insulin sensitivity.[1][2] They function as full agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of fat cell differentiation and development.[1][3][4][5] However, the clinical use of TZDs has been limited by a range of undesirable side effects, including weight gain, fluid retention, congestive heart failure, and bone loss.[1][2][6][7][8] This has spurred the development of a new generation of PPARγ ligands, such as this compound, that aim to retain the therapeutic benefits of TZDs while mitigating their adverse effects.[1][5]

This compound represents a novel class of PPARγ ligands that operates through a distinct, non-canonical mechanism.[1][5][9] Unlike TZDs, this compound is a non-agonist ligand that binds to PPARγ but does not induce classical transcriptional agonism.[1][5][9][10] Its primary anti-diabetic action stems from its ability to block the obesity-linked phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[1][5][9][10] This targeted mechanism appears to separate the insulin-sensitizing effects of PPARγ modulation from the adverse effects associated with full agonism.[1][11]

Comparative Efficacy and Mechanism of Action

Experimental data from in vitro and in vivo studies highlight the differential effects of this compound and TZDs. While both classes of compounds bind to PPARγ, their downstream effects on gene transcription and cellular processes diverge significantly.

ParameterThiazolidinediones (e.g., Rosiglitazone)This compoundReference
Mechanism of Action Full PPARγ agonistNon-agonist; blocks Cdk5-mediated PPARγ phosphorylation[1][3][5][9]
PPARγ Binding Affinity (IC50) Potent80 nM[12][13]
Transcriptional Agonism HighNone[1][5][9][10][12]
Adipogenesis Promotes adipocyte differentiationDoes not stimulate adipogenesis[1][14]
Insulin Sensitivity Improves insulin sensitivityImproves insulin sensitivity[1][4][15]

TZD_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects TZD Thiazolidinedione (TZD) PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Binds & Activates PPARg_active Active PPARγ PPARg_inactive->PPARg_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR Gene_Transcription Gene Transcription PPRE->Gene_Transcription Binds to DNA mRNA mRNA Gene_Transcription->mRNA Insulin_Sensitivity ↑ Insulin Sensitivity mRNA->Insulin_Sensitivity Adipogenesis ↑ Adipogenesis mRNA->Adipogenesis Fluid_Retention ↑ Fluid Retention mRNA->Fluid_Retention Bone_Loss ↑ Bone Loss mRNA->Bone_Loss

SR1664_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound Cdk5 Cdk5 This compound->Cdk5 Blocks Phosphorylation PPARg PPARγ This compound->PPARg Binds to PPARγ Obesity_Signal Obesity-related Signal Obesity_Signal->Cdk5 Activates Cdk5->PPARg Phosphorylates at S273 Gene_Activation Activation of Anti-diabetic Genes PPARg->Gene_Activation Phosphorylated_PPARg Phosphorylated PPARγ (pS273) Gene_Repression Repression of Anti-diabetic Genes Phosphorylated_PPARg->Gene_Repression Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Activation->Insulin_Sensitivity Adipogenesis No Effect on Adipogenesis Gene_Activation->Adipogenesis Fluid_Retention No Fluid Retention Gene_Activation->Fluid_Retention Bone_Loss No Bone Loss Gene_Activation->Bone_Loss

Side Effect Profile: A Key Differentiator

The most compelling advantage of this compound over traditional TZDs lies in its significantly improved side-effect profile. Experimental studies in animal models have demonstrated that this compound provides robust anti-diabetic effects without the hallmark adverse effects of TZDs.[1][5][9]

Side EffectThiazolidinediones (e.g., Rosiglitazone)This compoundReference
Body Weight Gain Significant increaseNo significant change[1][16]
Fluid Retention (Hemodilution) Present (decreased hematocrit)Absent (no change in hematocrit)[1][14]
Bone Formation Decreased bone mineralization in vitroNo effect on osteoblast mineralization in vitro[1][9][14]

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Animal Models) cluster_metabolic Metabolic Parameters cluster_side_effects Side Effect Parameters Binding_Assay PPARγ Binding Assay Reporter_Assay Transcriptional Reporter Assay Kinase_Assay Cdk5 Kinase Assay Adipogenesis_Assay Adipogenesis Assay (e.g., Oil Red O staining) Osteoblast_Assay Osteoblast Mineralization Assay Animal_Model Insulin-Resistant Mouse Model (e.g., ob/ob or diet-induced obese) Drug_Administration Drug Administration (Vehicle, TZD, this compound) Animal_Model->Drug_Administration Metabolic_Phenotyping Metabolic Phenotyping Drug_Administration->Metabolic_Phenotyping Side_Effect_Analysis Side Effect Analysis Drug_Administration->Side_Effect_Analysis GTT Glucose Tolerance Test (GTT) Metabolic_Phenotyping->GTT HOMA_IR HOMA-IR Calculation Metabolic_Phenotyping->HOMA_IR Clamp_Study Hyperinsulinemic-euglycemic Clamp Metabolic_Phenotyping->Clamp_Study Body_Weight Body Weight Measurement Side_Effect_Analysis->Body_Weight Fluid_Retention Hematocrit/Hemoglobin Measurement Side_Effect_Analysis->Fluid_Retention Adiposity Adipose Tissue Mass Measurement Side_Effect_Analysis->Adiposity

Experimental Protocols

The following are summaries of key experimental protocols used to compare this compound and TZDs.

In Vitro Assays
  • PPARγ Transcriptional Activity Assay: COS-1 cells are co-transfected with a PPARγ expression vector and a reporter gene construct containing a PPAR response element (PPRE) linked to a luciferase reporter. Cells are then treated with varying concentrations of the test compounds (e.g., rosiglitazone, this compound). Luciferase activity is measured to quantify the extent of PPARγ transcriptional activation.[12]

  • In Vitro Cdk5 Kinase Assay: Recombinant Cdk5/p25 is incubated with a purified PPARγ substrate in the presence of ATP. The reaction is carried out with and without the test compounds. The level of PPARγ phosphorylation is assessed by immunoblotting using an antibody specific for phosphorylated PPARγ.[12]

  • Adipocyte Differentiation Assay: 3T3-L1 preadipocytes are induced to differentiate in the presence of the test compounds. After several days, the extent of adipogenesis is quantified by staining intracellular lipid droplets with Oil Red O and measuring the absorbance.[1]

  • Osteoblast Mineralization Assay: Primary osteoblasts or a suitable cell line are cultured in osteogenic medium containing the test compounds. Mineralization is assessed by Alizarin Red S staining, which stains calcium deposits.[1]

In Vivo Studies
  • Animal Models: Male C57BL/6J mice on a high-fat diet (diet-induced obesity model) or leptin-deficient ob/ob mice are commonly used models of insulin resistance.[1][14]

  • Drug Administration: this compound and rosiglitazone are typically administered via oral gavage or intraperitoneal injection. Dosing regimens are designed to achieve comparable drug exposures. For example, in some studies, this compound was administered at 40 mg/kg and rosiglitazone at 8 mg/kg, both twice daily.[1][16]

  • Metabolic Assessments:

    • Glucose and Insulin Tolerance Tests: After a period of drug treatment, mice are fasted and then challenged with a bolus of glucose or insulin. Blood glucose levels are monitored over time to assess glucose disposal and insulin sensitivity.[16]

    • HOMA-IR: Homeostatic Model Assessment of Insulin Resistance is calculated from fasting glucose and insulin levels as an index of insulin resistance.[1]

    • Hyperinsulinemic-euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. A constant infusion of insulin is given, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required is a direct measure of whole-body insulin sensitivity.[1]

  • Side Effect Assessments:

    • Body Weight and Composition: Body weight is monitored throughout the study. Body composition (fat and lean mass) can be measured using techniques like DEXA or MRI.[16]

    • Fluid Retention: Fluid retention is indirectly assessed by measuring packed cell volume (hematocrit) or hemoglobin concentration, as hemodilution leads to a decrease in these parameters.[1][16]

Conclusion

This compound emerges as a promising alternative to traditional thiazolidinediones for the treatment of type 2 diabetes. Its unique mechanism of action, which uncouples PPARγ's anti-diabetic effects from its adipogenic and other adverse activities, offers the potential for a safer therapeutic profile. The experimental data to date strongly support the continued investigation of this compound and other non-agonist PPARγ modulators as a next-generation approach to insulin sensitization. Further clinical trials are necessary to confirm these preclinical findings in humans.[12]

References

Validating the Non-Adipogenic Effects of SR1664: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases and drug development, identifying compounds that can dissociate the therapeutic, insulin-sensitizing effects of Peroxisome Proliferator-Activated Receptor γ (PPARγ) activation from its adipogenic activity is a significant goal. SR1664 has emerged as a key compound in this area. This guide provides an objective comparison of this compound's non-adipogenic properties with other PPARγ modulators, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Pathways

PPARγ is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1] Classical full agonists, such as the thiazolidinedione (TZD) class of drugs like Rosiglitazone, bind to and activate PPARγ, initiating a transcriptional cascade that promotes the expression of adipogenic genes, leading to fat cell formation.[2][3]

This compound, however, operates through a distinct mechanism. It is a PPARγ antagonist that binds to the receptor but does not induce the conformational changes required for full transcriptional activation of the adipogenic program.[2][4][5] Its primary anti-diabetic action, independent of adipogenesis, stems from its ability to block the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[2][6][7] This phosphorylation is linked to insulin resistance, and its inhibition by this compound helps restore insulin sensitivity without promoting the storage of fat.[5][6]

cluster_0 Full Agonist Pathway (e.g., Rosiglitazone) cluster_1 This compound Non-Adipogenic Pathway Rosi Rosiglitazone PPARg_R PPARγ Rosi->PPARg_R Binds & Activates Agonist_Conf Agonist Conformation PPARg_R->Agonist_Conf Coactivator Coactivator Recruitment Agonist_Conf->Coactivator Adipo_Genes Adipogenic Gene Expression Coactivator->Adipo_Genes Adipogenesis_R Adipogenesis Adipo_Genes->Adipogenesis_R This compound This compound PPARg_S PPARγ This compound->PPARg_S Binds pS273 Phosphorylation (Ser273) This compound->pS273 Blocks Insulin_Sens Insulin Sensitization This compound->Insulin_Sens No_Adipo No Adipogenesis This compound->No_Adipo PPARg_S->pS273 Cdk5 Cdk5 Cdk5->PPARg_S Phosphorylates cluster_workflow Experimental Workflow for Adipogenesis Assessment cluster_assays start Preadipocyte Culture (e.g., 3T3-L1) induce Induce Differentiation + Test Compounds (Vehicle, this compound, Rosiglitazone) start->induce harvest Harvest Cells at Key Timepoints induce->harvest oro Oil Red O Staining harvest->oro rna RNA Extraction harvest->rna microscopy Microscopy (Qualitative) oro->microscopy elution Dye Elution & Absorbance Reading (Quantitative) oro->elution cdna cDNA Synthesis rna->cdna qpcr RT-qPCR Analysis (Gene Expression) cdna->qpcr

References

A Comparative Guide to Non-Agonist PPARγ Ligands: SR1664 vs. UHC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligands: SR1664 and its derivative, UHC1. The development of non-agonist PPARγ ligands represents a significant advancement in circumventing the adverse effects associated with full PPARγ agonists, such as thiazolidinediones (TZDs), while retaining beneficial anti-diabetic and anti-inflammatory properties. This comparison is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Introduction to Non-Agonist PPARγ Ligands

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation.[1] While full agonists of PPARγ, like TZDs, are effective in treating type 2 diabetes, their clinical use is hampered by side effects such as weight gain, fluid retention, and bone loss.[1][2] A key breakthrough in the field was the discovery that the anti-diabetic benefits of PPARγ activation could be separated from these side effects. This is achieved by specifically inhibiting the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser-273), a modification linked to insulin resistance, without inducing the classical transcriptional agonism that drives adipogenesis.[1][2] this compound was one of the first synthetic ligands developed to exhibit this unique profile.[2] UHC1 was subsequently developed as a chemical modification of this compound to enhance its pharmacological properties.[3][4]

Mechanism of Action: A Shared Pathway

Both this compound and UHC1 are classified as non-agonist PPARγ ligands. Their primary mechanism of action is to bind to the PPARγ ligand-binding domain (LBD) and allosterically inhibit the phosphorylation of Ser-273 by Cdk5.[2][3] This inhibition is crucial as the phosphorylation of PPARγ at this site is associated with the dysregulation of a specific set of genes that contribute to insulin resistance.[2] Unlike full agonists, these compounds do not stabilize the activation function-2 (AF-2) helix in a conformation that recruits co-activators to initiate the transcription of genes responsible for adipogenesis.[2] Consequently, they offer the potential for insulin sensitization and anti-inflammatory effects without the hallmark side effects of traditional PPARγ agonists.[2][3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Signals Inflammatory Signals Cdk5 Cdk5 Inflammatory Signals->Cdk5 Cdk5/p35 Cdk5/p35 Cdk5->Cdk5/p35 p35 p35 p35->Cdk5/p35 PPARg PPARγ Cdk5/p35->PPARg Phosphorylation at Ser273 Phosphorylated_PPARg p-PPARγ (Ser273) Cdk5/p35->Phosphorylated_PPARg PPARg_RXR PPARγ-RXR PPARg->PPARg_RXR Beneficial_Genes Insulin Sensitizing & Anti-inflammatory Gene Expression PPARg->Beneficial_Genes RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Insulin_Resistance_Genes Insulin Resistance Gene Expression Phosphorylated_PPARg->Insulin_Resistance_Genes SR1664_UHC1 This compound / UHC1 SR1664_UHC1->PPARg Binding & Inhibition of Phosphorylation

Figure 1. Signaling pathway of non-agonist PPARγ ligands.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and UHC1 based on available experimental evidence.

Table 1: In Vitro Performance

ParameterThis compoundUHC1Reference(s)
PPARγ Binding Affinity (IC50) 80 nM~800 nM[2][5]
Inhibition of Cdk5-mediated PPARγ Phosphorylation Half-maximal effects between 20-200 nMMore potent than this compound[2][4][5]
Classical Transcriptional Agonism NoneNone[2][3]

Table 2: In Vivo Performance in High-Fat Diet (HFD) Mice

ParameterThis compoundUHC1Reference(s)
Dosage 30 mg/kg/day30 mg/kg/day[5][6]
Effect on Glucose Tolerance ImprovedMore potent improvement than this compound[5]
Effect on Fasting Glucose and Insulin ReducedMore potent reduction than this compound[5]
Anti-inflammatory Effects Reduced pro-inflammatory gene expressionMore potent reduction than this compound[5]
Side Effects (Weight Gain, Fluid Retention) Not observedNot observed[2][5]

Table 3: Physicochemical and Pharmacokinetic Properties

| Parameter | this compound | UHC1 | Reference(s) | | :--- | :--- | :--- | | Solubility | Poor | Improved |[3][4][5] | | Pharmacokinetics | Poor | Improved |[3][4][5] | | In Silico Docking Score to PPARγ LBD | Lower | Higher |[3][4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

Objective: To assess the ability of this compound and UHC1 to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant full-length PPARγ protein

  • Active Cdk5/p25 kinase

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

  • This compound and UHC1 dissolved in DMSO

  • Rosiglitazone (as a positive control for inhibition of phosphorylation)

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Prepare kinase reactions by combining recombinant PPARγ, Cdk5/p25, and the kinase reaction buffer.

  • Add varying concentrations of this compound, UHC1, rosiglitazone, or DMSO (vehicle control) to the reactions.

  • Initiate the phosphorylation reaction by adding [γ-32P]ATP.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated PPARγ by autoradiography.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To determine if this compound and UHC1 act as classical agonists of PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving the expression of firefly luciferase

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Cell culture medium and reagents

  • Lipofectamine or other transfection reagent

  • This compound and UHC1 dissolved in DMSO

  • Rosiglitazone (as a positive agonist control)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect HEK293T cells with the PPARγ expression vector, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound, UHC1, rosiglitazone, or DMSO.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Compare the luciferase activity in treated cells to that in vehicle-treated cells to determine the level of transcriptional activation.

start Start: High-Fat Diet-Fed Mice treatment Daily administration of: - Vehicle - this compound (30 mg/kg) - UHC1 (30 mg/kg) start->treatment gtt Glucose Tolerance Test treatment->gtt blood_collection Fasting Blood Collection gtt->blood_collection tissue_harvest Adipose Tissue Harvest blood_collection->tissue_harvest analysis Analysis: - Plasma Glucose & Insulin - Gene Expression (qPCR) - PPARγ Phosphorylation (Western Blot) tissue_harvest->analysis end End: Comparative Efficacy Data analysis->end

Figure 2. Experimental workflow for in vivo comparison.

In Vivo Efficacy in a High-Fat Diet (HFD) Mouse Model

Objective: To compare the anti-diabetic and anti-inflammatory effects of this compound and UHC1 in an in vivo model of obesity and insulin resistance.

Animals:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

Procedure:

  • Induce obesity and insulin resistance by feeding mice a high-fat diet for a specified period (e.g., 12-16 weeks).

  • Divide the HFD-fed mice into treatment groups: vehicle control, this compound (e.g., 30 mg/kg/day), and UHC1 (e.g., 30 mg/kg/day).

  • Administer the compounds or vehicle daily via oral gavage for a defined duration (e.g., 7-21 days).

  • Monitor body weight and food intake throughout the study.

  • Perform a glucose tolerance test (GTT) at the end of the treatment period to assess improvements in glucose metabolism.

  • At the end of the study, collect fasting blood samples to measure plasma glucose, insulin, and inflammatory markers.

  • Euthanize the mice and harvest adipose tissue.

  • Analyze the adipose tissue for:

    • The level of PPARγ phosphorylation at Ser-273 via Western blotting.

    • The expression of genes related to inflammation and insulin signaling via quantitative PCR (qPCR).

Conclusion

Both this compound and UHC1 are valuable research tools for investigating the therapeutic potential of non-agonist PPARγ modulation. The key distinction lies in the improved physicochemical and pharmacokinetic properties of UHC1, which translate to enhanced in vivo efficacy compared to its parent compound, this compound.[3][4] While both compounds effectively block Cdk5-mediated PPARγ phosphorylation without inducing classical agonism, UHC1 demonstrates more potent anti-diabetic and anti-inflammatory effects in preclinical models.[5] Researchers should consider these differences when selecting a compound for their specific experimental needs. The development of UHC1 from this compound exemplifies a successful rational drug design approach to optimize a promising therapeutic candidate.

References

Rosiglitazone vs. SR1664: A Comparative Analysis of PPARγ Modulation and Weight Gain

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the divergent effects of two peroxisome proliferator-activated receptor-gamma (PPARγ) ligands on adipogenesis and body weight, offering insights for researchers and drug development professionals in metabolic diseases.

The landscape of therapeutic interventions for type 2 diabetes has been significantly shaped by modulators of the nuclear receptor PPARγ. Rosiglitazone, a full agonist of PPARγ, has demonstrated potent insulin-sensitizing effects. However, its clinical utility has been hampered by undesirable side effects, most notably weight gain. This has spurred the development of next-generation PPARγ ligands, such as SR1664, which aim to dissociate the therapeutic benefits from the adverse effects. This guide provides a comprehensive comparison of rosiglitazone-induced weight gain versus the effects of this compound treatment, supported by experimental data.

Mechanism of Action: A Tale of Two Ligands

Rosiglitazone and this compound both target PPARγ, a master regulator of adipogenesis and glucose homeostasis, but their mechanisms of action diverge significantly.

Rosiglitazone , as a full agonist, binds to and activates PPARγ, leading to the transcription of genes that promote the differentiation of preadipocytes into mature fat cells (adipogenesis) and enhance fatty acid uptake and storage.[1][2] This classical agonism is the primary driver of its insulin-sensitizing effects but also directly contributes to fat accumulation and subsequent weight gain.[3] Furthermore, rosiglitazone is associated with fluid retention, which also contributes to an increase in body weight.[4]

This compound , in contrast, is a non-agonistic PPARγ ligand.[5] It binds to PPARγ but does not induce the conformational changes required for classical transcriptional activation of genes responsible for adipogenesis.[5][6] Instead, its anti-diabetic properties are attributed to its ability to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[5] This specific phosphorylation event is linked to the dysregulation of gene expression seen in obesity. By inhibiting this phosphorylation, this compound improves insulin sensitivity without stimulating the full spectrum of PPARγ target genes that lead to weight gain.[5]

Signaling Pathway Diagrams

To visualize the distinct molecular mechanisms, the following diagrams illustrate the signaling pathways of Rosiglitazone and this compound.

Rosiglitazone_Pathway cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates Fluid_Retention Fluid Retention Rosiglitazone->Fluid_Retention RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds Adipogenesis_Genes Adipogenesis & Lipid Storage Genes (e.g., aP2, LPL) PPRE->Adipogenesis_Genes Upregulates Adipocyte_Diff Adipocyte Differentiation Adipogenesis_Genes->Adipocyte_Diff Fat_Accumulation Fat Accumulation Adipocyte_Diff->Fat_Accumulation Weight_Gain Weight Gain Fat_Accumulation->Weight_Gain Fluid_Retention->Weight_Gain

Figure 1. Rosiglitazone Signaling Pathway Leading to Weight Gain.

SR1664_Pathway cluster_cell Adipocyte This compound This compound PPARg PPARγ This compound->PPARg Binds Phosphorylation Phosphorylation (at Ser273) This compound->Phosphorylation Blocks No_Adipogenesis No Classical Adipogenesis This compound->No_Adipogenesis PPARg->Phosphorylation Cdk5 Cdk5 Cdk5->PPARg Phosphorylates Dysregulated_Genes Dysregulated Gene Expression in Obesity Phosphorylation->Dysregulated_Genes Insulin_Sensitivity_Genes Improved Insulin Sensitivity Genes (e.g., Adiponectin) Dysregulated_Genes->Insulin_Sensitivity_Genes Reverses Therapeutic_Effect Anti-diabetic Effect Insulin_Sensitivity_Genes->Therapeutic_Effect No_Weight_Gain No Significant Weight Gain No_Adipogenesis->No_Weight_Gain

Figure 2. this compound Signaling Pathway Avoiding Weight Gain.

Comparative Efficacy and Side Effect Profile: Experimental Data

Animal studies have provided compelling evidence for the differential effects of rosiglitazone and this compound on body weight. A key study by Choi et al. (2011) directly compared the two compounds in leptin-deficient ob/ob mice, a model of severe obesity and insulin resistance.[5]

ParameterVehicleRosiglitazone (8 mg/kg)This compound (40 mg/kg)
Change in Body Weight (g) after 11 days ~ +1 g~ +4.5 g~ +0.5 g
Change in Fat Mass (% of body weight) after 11 days No significant changeSignificant IncreaseNo significant change
Hematocrit (%) after 11 days ~ 48%~ 42% (decreased)~ 48% (no change)
Data summarized from Choi et al., Nature, 2011.[5]

These results demonstrate that while rosiglitazone treatment leads to a significant increase in both body weight and fat mass, accompanied by a decrease in hematocrit (indicative of fluid retention), this compound treatment does not produce these effects.[5]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

In Vivo Mouse Study (based on Choi et al., 2011)
  • Animal Model: Male leptin-deficient ob/ob mice.

  • Acclimation: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Rosiglitazone: 8 mg/kg body weight, administered via intraperitoneal injection twice daily.

    • This compound: 40 mg/kg body weight, administered via intraperitoneal injection twice daily.

    • Vehicle: Control group receives injections of the vehicle solution.

  • Treatment Duration: 11 days.

  • Endpoint Measurements:

    • Body Weight: Measured daily using a standard laboratory scale.

    • Body Composition (Fat Mass): Assessed at baseline and at the end of the study using magnetic resonance imaging (MRI).

    • Fluid Retention: Determined by measuring hematocrit (packed cell volume) from whole blood collected at the end of the study.

    • Metabolic Parameters: Blood glucose and insulin levels can be measured at baseline and at specified time points throughout the study.

In Vitro Adipogenesis Assay
  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Induction: Preadipocytes are grown to confluence and then treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Compound Treatment:

    • Rosiglitazone (e.g., 1 µM) is added to the differentiation medium as a positive control for adipogenesis.

    • This compound is added at various concentrations to assess its effect on adipocyte differentiation.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: After several days of differentiation, cells are fixed and stained with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and aP2.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a comparative in vivo study.

Experimental_Workflow Animal_Model Select Animal Model (e.g., ob/ob mice) Randomization Randomize into Treatment Groups Animal_Model->Randomization Baseline_Measurements Baseline Measurements (Weight, Body Composition) Randomization->Baseline_Measurements Treatment_Phase Administer Compounds (Rosiglitazone, this compound, Vehicle) for 11 days Baseline_Measurements->Treatment_Phase Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment_Phase->Daily_Monitoring Endpoint_Measurements Endpoint Measurements (Body Composition, Hematocrit, Metabolic Parameters) Daily_Monitoring->Endpoint_Measurements Data_Analysis Data Analysis and Statistical Comparison Endpoint_Measurements->Data_Analysis

Figure 3. In Vivo Comparative Study Workflow.

Conclusion

The comparison between rosiglitazone and this compound highlights a pivotal advancement in the development of PPARγ modulators. While both compounds exhibit anti-diabetic effects, their distinct mechanisms of action lead to vastly different outcomes regarding body weight. Rosiglitazone's full agonism of PPARγ inextricably links its therapeutic efficacy to weight gain through increased adipogenesis and fluid retention. In contrast, this compound's targeted inhibition of Cdk5-mediated PPARγ phosphorylation successfully uncouples insulin sensitization from these adverse effects. This makes this compound and similar non-agonistic PPARγ ligands promising candidates for the treatment of type 2 diabetes without the undesirable consequence of weight gain, offering a significant advantage for patient populations where weight management is a critical concern. Further research into such selective PPARγ modulators is warranted to fully elucidate their long-term safety and efficacy profiles.

References

A Comparative Analysis of SR1664 and Thiazolidinediones (TZDs) on Bone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison for researchers, scientists, and drug development professionals on the differential effects of the non-agonist PPARγ ligand SR1664 and the agonist Thiazolidinediones (TZDs) on osteogenesis. This guide synthesizes available experimental data to highlight their contrasting impacts on bone metabolism.

The landscape of type 2 diabetes treatment is continually evolving, with a growing emphasis on developing therapies that not only manage hyperglycemia but also minimize adverse effects. Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, have been effective insulin sensitizers but are associated with significant side effects, including bone loss and an increased risk of fractures.[1][2][3][4] In contrast, the novel non-agonist PPARγ ligand, this compound, presents a promising therapeutic profile by offering potent anti-diabetic effects without the detrimental skeletal consequences observed with TZDs.[5][6]

This guide provides an objective comparison of the effects of this compound and TZDs on bone formation, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals.

Contrasting Mechanisms of Action on the PPARγ Receptor

Both this compound and TZDs interact with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[5][7] However, their distinct modes of interaction dictate their downstream effects on bone.

  • Thiazolidinediones (TZDs) are full agonists of PPARγ.[5] Their activation of PPARγ in mesenchymal stem cells (MSCs) promotes differentiation into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells).[2][6][7][8][9][10] This lineage shift is a primary driver of their negative skeletal effects.

  • This compound is a non-agonist PPARγ ligand.[5] It binds to PPARγ but does not activate it in the classical sense. Instead, this compound uniquely blocks the Cdk5-mediated phosphorylation of PPARγ at serine 273.[5][11] This targeted inhibition is linked to its anti-diabetic efficacy without inducing the adverse effects on bone formation associated with PPARγ agonism.[5]

Impact on Osteoblast Differentiation and Mineralization

Experimental evidence consistently demonstrates the detrimental effects of TZDs on bone formation, a stark contrast to the bone-sparing profile of this compound.

TZDs have been shown to significantly reduce the mineralization of osteoblastic cells.[7] In contrast, this compound does not interfere with bone formation in culture and has been observed to have no effect on the extent of calcification in MC3T3-E1 osteoblast cells.[5][7]

Quantitative Effects of TZDs on Bone Formation Markers

The following table summarizes the quantitative impact of TZDs on key markers of bone formation from various in vitro and in vivo studies.

ParameterTZD (Rosiglitazone/Pioglitazone) EffectReference
Osteoblast Mineralization Reduced[7]
Bone Formation Rate Reduced[5][12]
Runx2 Expression Decreased[12]
Osterix Expression Decreased[12][13]
Alkaline Phosphatase (ALP) Activity Decreased[13][14]
Osteocalcin Levels Reduced to nearly zero in some studies[8][9]
Type I Collagen Expression Prevented/Reduced[8][9]

No direct quantitative data is available for this compound in a head-to-head comparison for all these markers. However, studies report that this compound does not negatively affect osteoblast mineralization or the expression of osteoblast gene sets.[7]

Signaling Pathways: A Tale of Two Ligands

The divergent effects of this compound and TZDs on bone formation can be attributed to their distinct engagement of the PPARγ signaling pathway.

TZD_Signaling_Pathway TZD TZDs (e.g., Rosiglitazone) PPARg PPARγ Receptor TZD->PPARg  Full Agonist  Activation Adipocyte Adipocyte Differentiation PPARg->Adipocyte Promotes Runx2_Osterix Runx2 / Osterix Expression PPARg->Runx2_Osterix MSC Mesenchymal Stem Cell MSC->Adipocyte Osteoblast Osteoblast Differentiation MSC->Osteoblast BoneLoss Bone Loss & Increased Fracture Risk Adipocyte->BoneLoss BoneFormation Bone Formation Osteoblast->BoneFormation Osteoblast->BoneLoss Runx2_Osterix->Osteoblast

Caption: TZD Signaling Pathway Leading to Bone Loss.

SR1664_Signaling_Pathway This compound This compound PPARg PPARγ Receptor This compound->PPARg  Binds as  Non-Agonist Phosphorylation Phosphorylation at Ser273 This compound->Phosphorylation Blocks Cdk5 Cdk5 Cdk5->PPARg Phosphorylates AntiDiabetic Anti-Diabetic Effects Phosphorylation->AntiDiabetic MSC Mesenchymal Stem Cell Osteoblast Osteoblast Differentiation MSC->Osteoblast Adipocyte Adipocyte Differentiation MSC->Adipocyte NormalBone Normal Bone Formation Osteoblast->NormalBone

Caption: this compound's Bone-Sparing Mechanism of Action.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Osteoblast Differentiation from Mesenchymal Stem Cells (MSCs)

This protocol outlines the induction of osteogenic differentiation in MSCs, a common model to study the effects of various compounds on bone formation.

Osteoblast_Differentiation_Workflow Start Seed MSCs in Growth Medium Induction Replace with Osteogenic Induction Medium (OIM) +/- Test Compounds (this compound or TZD) Start->Induction Culture Culture for 14-21 days (Change medium every 2-3 days) Induction->Culture Analysis Analyze for Osteogenic Markers: - ALP Staining (Day 7) - Alizarin Red S Staining (Day 14-21) - Gene Expression (Runx2, Osteocalcin) Culture->Analysis

References

A Comparative Analysis of SR1664 and Other Selective PPARγ Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator SR1664 with other notable SPPARMs, supported by experimental data and detailed methodologies.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), have been effective in treating type 2 diabetes but are associated with undesirable side effects, including weight gain, fluid retention, and bone loss. This has spurred the development of selective PPARγ modulators (SPPARMs) that aim to retain the therapeutic benefits while minimizing adverse effects.

This compound is a distinct SPPARM that functions as a PPARγ antagonist.[1] Its primary mechanism of action involves blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This phosphorylation is linked to insulin resistance, and its inhibition by this compound contributes to its anti-diabetic properties without classical agonism. This unique mode of action differentiates this compound from other SPPARMs, which typically exhibit partial agonism.

This guide offers a comparative analysis of this compound against other well-characterized SPPARMs, including nTZDpa, GQ-16, and Telmisartan, focusing on their binding affinities, transactivation potential, and effects on adipogenesis.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and other selected SPPARMs, providing a clear comparison of their biochemical and cellular activities.

Table 1: Comparative Binding Affinities for PPARγ

CompoundBinding Assay TypeMeasurementValue (nM)
This compound LanthaScreen Competitive BindingIC₅₀80[2][3]
Kᵢ28.67[1]
nTZDpa Scintillation Proximity AssayKᵢ9.7
Telmisartan Isothermal Titration Calorimetry & Surface Plasmon Resonance-Highest affinity among tested ARBs
Rosiglitazone (Full Agonist) Scintillation Proximity AssayKᵢ131

Table 2: Comparative Transactivation Activity

CompoundAssay TypeEfficacy (% of Rosiglitazone)
This compound Reporter Gene Assay~0% (non-agonist)[2]
nTZDpa Reporter Gene Assay~25% (partial agonist)[1]
Telmisartan Reporter Gene Assay25-30% (partial agonist)[4]
Rosiglitazone Reporter Gene Assay100% (full agonist)

Table 3: Comparative Effects on Adipogenesis

CompoundEffect on 3T3-L1 Adipogenesis
This compound Does not promote adipogenesis
nTZDpa Partial agonist effect on adipogenesis
GQ-16 Weakly induces adipogenesis compared to full agonists
Telmisartan Modestly induces adipogenesis compared to full agonists[4]
Rosiglitazone (Full Agonist) Potent inducer of adipogenesis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay determines the binding affinity of a compound to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescent tracer.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing GST-tagged PPARγ-LBD, Tb-anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer)

  • Test compounds (e.g., this compound)

  • Assay buffer

  • 384-well black microplates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of the Fluormone™ Pan-PPAR Green tracer to each well of the microplate.

  • Add the serially diluted test compound to the wells.

  • Prepare a mixture of the GST-PPARγ-LBD and the Tb-anti-GST antibody in assay buffer.

  • Add the PPARγ/antibody mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm for Terbium and 520 nm for the tracer).

  • The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T or COS-7)

  • Expression vector for a GAL4 DNA-binding domain fused to the PPARγ LBD (pBIND-PPARγ)

  • Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (pG5luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the pBIND-PPARγ and pG5luc plasmids using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference full agonist (e.g., rosiglitazone).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.

3T3-L1 Adipogenesis Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Cell culture medium (DMEM with 10% fetal bovine serum)

  • Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • Test compounds

  • Oil Red O staining solution

  • Isopropanol

  • Microplate reader

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Two days post-confluence, induce differentiation by replacing the culture medium with differentiation medium containing the test compound or a positive control (e.g., rosiglitazone).

  • After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and insulin) containing the test compound.

  • Continue to culture the cells for an additional 4-8 days, replacing the medium every 2-3 days.

  • Assess adipocyte differentiation by staining for lipid droplet accumulation with Oil Red O.

  • Wash the cells with PBS and fix with 10% formalin.

  • Stain the fixed cells with Oil Red O solution for 30-60 minutes.

  • Wash the cells with water to remove excess stain.

  • Visually assess the degree of adipogenesis under a microscope.

  • For quantitative analysis, elute the Oil Red O from the stained cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Recombinant active Cdk5/p25 or Cdk5/p35 complex

  • Recombinant full-length PPARγ protein

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compounds

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the kinase reaction by combining the recombinant Cdk5/p25 complex, recombinant PPARγ, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated PPARγ.

  • Quantify the band intensity to determine the extent of phosphorylation and the inhibitory effect of the test compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and other selective PPARγ modulators.

Experimental_Workflow_Comparison cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison Binding Binding Assay (LanthaScreen TR-FRET) Data Determine: - Ki / IC50 - % Efficacy - Adipogenic Potential - Phosphorylation Inhibition Binding->Data Transactivation Transactivation Assay (Luciferase Reporter) Transactivation->Data Phosphorylation Cdk5 Phosphorylation Assay Phosphorylation->Data Adipogenesis Adipogenesis Assay (3T3-L1 cells) Adipogenesis->Data

References

The Long-Term Efficacy of SR1664: A Comparative Analysis Against Current Diabetes and NAFLD/NASH Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound SR1664 against current therapeutic options for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). This compound, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, offers a distinct mechanism of action by selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ. This targeted approach aims to deliver the therapeutic benefits of PPARγ modulation while avoiding the adverse effects associated with traditional full agonists like thiazolidinediones (TZDs).

This document synthesizes available preclinical data on this compound and contrasts it with the established long-term efficacy and safety profiles of current standard-of-care treatments. All quantitative data are presented in structured tables for direct comparison, and detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation.

Mechanism of Action: A Divergence from Traditional PPARγ Agonism

Current PPARγ-targeting drugs, primarily the thiazolidinedione (TZD) class, are full agonists of the PPARγ nuclear receptor. Their activation of PPARγ leads to broad transcriptional changes that improve insulin sensitivity. However, this widespread activation is also linked to undesirable side effects such as weight gain, fluid retention, and an increased risk of bone fractures.

This compound operates on a different principle. It binds to PPARγ but does not activate it in the classical sense. Instead, its primary function is to potently inhibit the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5). This specific phosphorylation event is associated with the pathological features of insulin resistance. By blocking this modification, this compound is designed to normalize glucose homeostasis and reduce inflammation and fibrosis without inducing the full spectrum of PPARγ target genes responsible for the adverse effects of TZDs.

cluster_0 Traditional TZD Pathway cluster_1 This compound Pathway TZD TZDs PPARg_active PPARγ (Full Agonist Activation) TZD->PPARg_active Genes_broad Broad Gene Transcription PPARg_active->Genes_broad Insulin_Sens Improved Insulin Sensitivity Genes_broad->Insulin_Sens Side_Effects Weight Gain, Fluid Retention, Bone Loss Genes_broad->Side_Effects This compound This compound SR1664_action Inhibition This compound->SR1664_action Cdk5 Cdk5 PPARg_p p-PPARγ (Ser273) Cdk5->PPARg_p Pathology Insulin Resistance, Inflammation, Fibrosis PPARg_p->Pathology SR1664_action->Cdk5 blocks phosphorylation

Caption: Comparative signaling pathways of TZDs and this compound.

Quantitative Efficacy Comparison: Preclinical Data for this compound vs. Clinical Data for Current Therapies

The following tables summarize the long-term efficacy of this compound in preclinical models and compare it to the established clinical efficacy of current first- and second-line therapies for type 2 diabetes and emerging therapies for NAFLD/NASH.

Table 1: Long-Term Efficacy in Type 2 Diabetes

Therapy ClassAgent(s)Key Efficacy Outcomes (Long-Term)Common Side Effects
PPARγ Antagonist This compound (Preclinical) Mouse Models (High-Fat Diet & ob/ob): - Significantly reduced fasting blood glucose and insulin levels.[1][2] - Improved glucose tolerance, comparable to rosiglitazone.[3] - No significant weight gain or fluid retention (vs. rosiglitazone).[1][3]Not established in humans. Preclinical studies show a favorable safety profile.[1]
Biguanide MetforminHuman Clinical Trials: - HbA1c reduction of ~1.0-1.5%.[4] - Modest weight loss or weight neutrality.[5] - Reduces risk of diabetes-related endpoints and mortality.[6]Gastrointestinal disturbances (diarrhea, nausea), lactic acidosis (rare).[6]
Thiazolidinediones (TZDs) Pioglitazone, RosiglitazoneHuman Clinical Trials: - HbA1c reduction of ~1.0 percentage point.[1][7] - Durable glycemic control.[7]Weight gain, fluid retention, increased risk of heart failure and bone fractures.[1][7]
GLP-1 Receptor Agonists Liraglutide, SemaglutideHuman Clinical Trials: - HbA1c reduction of ~1.0-2.0%.[8][9] - Significant weight loss.[9] - Cardiovascular benefits.[7]Gastrointestinal side effects (nausea, vomiting, diarrhea).[10]
SGLT2 Inhibitors Empagliflozin, DapagliflozinHuman Clinical Trials: - HbA1c reduction of ~0.5-1.0%.[4] - Weight loss.[4] - Cardiovascular and renal protective effects.[4][11]Genital and urinary tract infections, risk of diabetic ketoacidosis.[4]

Table 2: Long-Term Efficacy in NAFLD/NASH

Therapy ClassAgent(s)Key Efficacy Outcomes (Long-Term)Common Side Effects
PPARγ Antagonist This compound (Preclinical) Mouse Models (High-Fat/High-Carbohydrate Diet): - Significantly reduced liver fibrosis.[12] - Reduced hepatic steatosis.[12]Not established in humans.
Antioxidant Vitamin EHuman Clinical Trials: - Improvement in steatosis and inflammation in non-diabetic NASH patients. - Long-term benefit on fibrosis is less clear.Increased risk of all-cause mortality at high doses.
Thiazolidinediones (TZDs) PioglitazoneHuman Clinical Trials: - Improvement in steatosis and inflammation.[10] - Some evidence for fibrosis improvement.[10]Weight gain, fluid retention.
GLP-1 Receptor Agonists Liraglutide, SemaglutideHuman Clinical Trials: - Resolution of NASH in a significant proportion of patients. - Improvement in liver fibrosis.Gastrointestinal side effects.
FXR Agonist Obeticholic AcidHuman Clinical Trials: - Improvement in liver fibrosis.[10]Pruritus, increased LDL cholesterol.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

In Vivo Murine Models of Type 2 Diabetes

Objective: To assess the anti-diabetic efficacy of this compound in diet-induced and genetic models of obesity and insulin resistance.

Animal Models:

  • High-Fat Diet (HFD) Induced Obesity: Male C57BL/6J mice are fed a diet where 60% of calories are derived from fat for 12-16 weeks to induce obesity and insulin resistance.[11]

  • ob/ob Mice: Male leptin-deficient ob/ob mice on a C57BL/6J background are used as a genetic model of severe obesity and hyperglycemia.[11]

Drug Administration:

  • This compound is typically administered via oral gavage or intraperitoneal injection at doses ranging from 10 to 40 mg/kg, once or twice daily.[1][11]

  • A vehicle control (e.g., a solution of DMSO, Tween-80, and saline) is administered to the control group.

  • Rosiglitazone (a TZD) is often used as a positive control at a dose of 8-10 mg/kg.[1][11]

Efficacy Endpoints:

  • Glucose and Insulin Tolerance Tests: After a period of drug treatment, mice are fasted and then challenged with an intraperitoneal injection of glucose or insulin. Blood glucose levels are measured at multiple time points to assess glucose disposal and insulin sensitivity.[11]

  • Fasting Blood Glucose and Insulin: Blood samples are collected after an overnight fast to measure basal glucose and insulin levels.[1]

  • Body Weight and Composition: Body weight is monitored throughout the study. Body composition (fat and lean mass) can be assessed using techniques like MRI.[1]

  • Gene Expression Analysis: Adipose tissue and liver are harvested to analyze the expression of genes involved in glucose metabolism and inflammation via quantitative PCR (qPCR).[11]

start Select Animal Model (HFD or ob/ob) acclimatize Acclimatize Mice start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize treat Administer this compound, Vehicle, or Positive Control randomize->treat monitor Monitor Body Weight treat->monitor tests Perform Glucose and Insulin Tolerance Tests monitor->tests collect Collect Blood and Tissues tests->collect analyze Analyze Data (Glucose, Insulin, Gene Expression) collect->analyze

Caption: Experimental workflow for in vivo diabetes studies.
In Vivo Murine Model of NAFLD/NASH

Objective: To evaluate the efficacy of this compound in reducing liver fibrosis in a diet-induced model of NASH.

Animal Model:

  • High-Fat, High-Carbohydrate (HFHC) Diet: Mice are fed a diet high in fat and carbohydrates for an extended period (e.g., 16 weeks) to induce hepatic steatosis, inflammation, and fibrosis.[12]

Drug Administration:

  • This compound is administered during the final weeks of the diet regimen (e.g., for the last 4 weeks).[12]

Efficacy Endpoints:

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red or Masson's trichrome to quantify collagen deposition as a measure of fibrosis.[12]

  • Immunohistochemistry: Staining for markers of hepatic stellate cell activation (e.g., α-smooth muscle actin) is performed to assess the cellular drivers of fibrosis.[12]

  • Gene Expression Analysis: Hepatic expression of pro-inflammatory and pro-fibrotic genes (e.g., Tnf-α, Col1a1) is measured by qPCR.[12]

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured to assess liver injury.[12]

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action that separates the beneficial insulin-sensitizing effects of PPARγ modulation from the detrimental side effects associated with full agonism. Preclinical data strongly suggest that this compound is effective in improving glycemic control and reducing liver fibrosis without the liabilities of weight gain and fluid retention seen with current TZDs.

While these preclinical findings are encouraging, the long-term efficacy and safety of this compound in humans remain to be determined through rigorous clinical trials. Head-to-head studies comparing this compound with current first- and second-line therapies for type 2 diabetes and emerging treatments for NAFLD/NASH will be crucial to fully elucidate its therapeutic potential and position in the clinical landscape. The data presented in this guide provide a strong rationale for the continued development of this compound and other selective PPARγ modulators as potentially safer and more effective treatments for metabolic diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of SR1664: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of SR1664, a PPARγ modulator. While specific institutional and local regulations must always be followed, this document outlines a general framework based on the known properties of the compound and standard laboratory safety practices.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. Key data for this compound are summarized below.

PropertyValueCitations
Chemical Formula C₃₃H₂₉N₃O₅[1]
Molecular Weight 547.60 g/mol [1]
Appearance Red solid
Solubility DMSO: 50 mg/mL
Storage Temperature -20°C[2]
Purity ≥92% (HPLC)[3]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial generation to final removal by a licensed service.

SR1664_Disposal_Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Containment & Labeling cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Disposal A Generated this compound Waste (Solid, Contaminated Labware, Solutions) B Segregate Solid Waste (e.g., unused compound, contaminated gloves/wipes) A->B C Segregate Liquid Waste (e.g., DMSO solutions) A->C D Place Solid Waste in a Labeled, Sealable Container B->D E Place Liquid Waste in a Labeled, Leak-Proof, Compatible Container C->E F Label Containers with: 'Hazardous Waste - this compound', Chemical Name, Concentration, Date, and Hazard Symbols D->F E->F G Store in a Designated, Secure Hazardous Waste Accumulation Area F->G H Maintain Waste Inventory Log G->H I Arrange for Pickup by a Licensed Hazardous Waste Disposal Company H->I

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated items such as gloves, weigh boats, and absorbent paper, in a designated, sealable, and clearly labeled hazardous waste container.[4]

    • Do not mix with other incompatible waste streams.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container.[4][5]

    • Ensure the container is properly labeled as hazardous waste.

    • Do not mix with other solvent waste unless confirmed to be compatible.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), the date of accumulation, and any relevant hazard symbols.[4][5][6]

4. Storage of Waste:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general lab traffic and drains.

  • Follow your institution's guidelines for the maximum allowable time for waste accumulation.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[7][8]

Important Considerations:

  • Consult the Safety Data Sheet (SDS): Before handling this compound, always review the manufacturer's SDS for the most specific and up-to-date safety and disposal information.[5][9]

  • Institutional Policies: Your institution's EHS office is the primary resource for specific waste disposal procedures and regulations. Always adhere to their guidelines.[10][11]

  • Regulatory Compliance: Chemical waste disposal is regulated by local, state, and federal laws. Ensure all procedures are in full compliance with these regulations.[5]

References

Personal protective equipment for handling SR1664

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical operational and safety protocols for the handling and disposal of SR1664, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required at all times when handling this compound. The following table summarizes the necessary PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, with side shields
Hand Protection Disposable GlovesNitrile or latex, powder-free
Body Protection Laboratory CoatFull-length, buttoned
Respiratory Fume Hood or RespiratorUse in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or when aerosolization is possible.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Preparation of Solutions:

  • All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvents as recommended by the supplier. This compound is typically soluble in DMSO and ethanol.

  • Avoid generating dust when handling the solid form.

Administration in Experimental Models:

  • For in vivo studies, appropriate animal handling restraints and techniques should be used to minimize the risk of accidental exposure through bites or scratches.

  • For in vitro studies, all cell culture work involving this compound should be conducted in a certified biological safety cabinet (BSC).

Disposal Plan

Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

Disposal Procedure:

  • Dispose of this compound waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Do not dispose of this compound down the drain or in the regular trash.

Decontamination Plan

Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as chemical waste.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Personnel Decontamination:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Experimental Protocols

In Vivo Administration in Mice

This protocol is a general guideline for the administration of this compound to mice and should be adapted to specific experimental needs and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare the this compound solution in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline.

    • The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Animal Handling:

    • Acclimatize mice to the experimental conditions before the start of the study.

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Administration:

    • This compound can be administered via various routes, including intraperitoneal (IP) injection or oral gavage. The choice of route will depend on the experimental design.

    • Use proper injection or gavage techniques to minimize stress and injury to the animals.

  • Post-Administration Monitoring:

    • Monitor the animals regularly for any adverse effects.

    • At the end of the study, euthanize the animals using an IACUC-approved method.

In Vitro Cell Culture Assay

This protocol provides a general framework for treating cultured cells with this compound.

  • Cell Seeding:

    • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1% DMSO).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the treatment media containing the various concentrations of this compound.

    • Include appropriate controls, such as a vehicle-only control.

  • Incubation and Analysis:

    • Incubate the cells for the desired period.

    • Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blotting), or functional assays.

Signaling Pathway of this compound

This compound is a selective PPARγ modulator that inhibits the phosphorylation of PPARγ at serine 273 (S273) by cyclin-dependent kinase 5 (Cdk5). This inhibition alters the transcriptional activity of PPARγ, leading to its anti-diabetic effects without the side effects associated with full agonists.

SR1664_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg binds S273 Serine 273 Phosphorylation This compound->S273 inhibits PPARg->S273 Cdk5 Cdk5 Cdk5->S273 mediates Transcriptional_Activity Altered Transcriptional Activity S273->Transcriptional_Activity regulates Therapeutic_Effects Anti-diabetic Effects Transcriptional_Activity->Therapeutic_Effects Side_Effects Agonist-related Side Effects Transcriptional_Activity->Side_Effects

Caption: this compound inhibits Cdk5-mediated PPARγ phosphorylation.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.